molecular formula C9H9NO5 B1313509 Methyl 2-methoxy-4-nitrobenzoate CAS No. 39106-79-1

Methyl 2-methoxy-4-nitrobenzoate

Cat. No.: B1313509
CAS No.: 39106-79-1
M. Wt: 211.17 g/mol
InChI Key: TVOXZWILIMTOIT-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-nitrobenzoate is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methoxy-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-5-6(10(12)13)3-4-7(8)9(11)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOXZWILIMTOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445039
Record name Methyl 2-methoxy-4-nitrobenzoate
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Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39106-79-1
Record name Methyl 2-methoxy-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-methoxy-4-nitrobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Methyl 2-methoxy-4-nitrobenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its strategic substitution pattern, featuring methoxy, nitro, and methyl ester groups, makes it a valuable precursor for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and critical applications, with a particular focus on its role as a key intermediate in the development of targeted cancer therapies such as multi-kinase inhibitors. Detailed, field-proven protocols for its synthesis and subsequent chemical transformations are presented, emphasizing the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility.

Introduction & Significance

This compound is a nitroaromatic ester that serves as a pivotal building block in synthetic chemistry. While several constitutional isomers exist, each with distinct chemical properties, the 2-methoxy-4-nitro substitution pattern is particularly valuable. Its primary importance lies in its role as a direct precursor to Methyl 4-amino-2-methoxybenzoate, an essential scaffold for a variety of therapeutics. The electron-withdrawing nitro group not only influences the reactivity of the aromatic ring but also provides a synthetic handle for the introduction of an amino group through reduction, a common strategy in drug development.[1]

The distinction between this compound and its isomers is critical for successful synthesis design. Each isomer possesses a unique electronic and steric environment, leading to different reactivities and applications.

Table 1: Common Isomers of Methyl Methoxy-Nitrobenzoate
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 28393-23-9 C₉H₉NO₅211.17
Methyl 4-methoxy-2-nitrobenzoate181871-73-8C₉H₉NO₅211.17
Methyl 2-methoxy-5-nitrobenzoate34841-11-7C₉H₉NO₅211.17
Methyl 2-methoxy-3-nitrobenzoate90564-26-4C₉H₉NO₅211.17

The strategic value of this compound is most evident in its application in multi-step syntheses of pharmaceutical agents. Its structure is foundational for building more complex molecules that target specific biological pathways.

G A This compound B Methyl 4-amino-2-methoxybenzoate A->B Nitro Reduction C Advanced Pharmaceutical Intermediates B->C Cyclization / Amidation D Multi-Kinase Inhibitors (e.g., Lenvatinib Scaffold) C->D Final Assembly

Figure 1: Synthetic progression from this compound.

Physicochemical Properties & Characterization

Precise characterization of this compound is essential for its use in exacting synthetic protocols. The following table summarizes its key physical and chemical properties.

Table 2: Properties of this compound
PropertyValueSource
IUPAC Name This compound-
CAS Number 28393-23-9-
Molecular Formula C₉H₉NO₅[2]
Molecular Weight 211.17 g/mol [2]
Appearance Pale yellow or brown solid[2]
Storage Temperature 0-8 °C, in a dry, well-ventilated place[2]

Synthesis of this compound

The most direct and common method for preparing this compound is through the electrophilic nitration of its precursor, Methyl 2-methoxybenzoate.

Synthesis Principle: Electrophilic Aromatic Substitution

The synthesis relies on the principles of electrophilic aromatic substitution. The benzene ring is activated by the electron-donating methoxy group (-OCH₃), which is a powerful ortho, para-director. The methyl ester group (-COOCH₃) is a deactivating, meta-director. The directing effects of the potent -OCH₃ group dominate, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The para position (C4) is sterically less hindered than the ortho position (C3), leading to the 4-nitro isomer as the major product. The nitronium ion is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Purification A Conc. H₂SO₄ C Nitrating Mixture (H₂SO₄ + HNO₃) A->C B Conc. HNO₃ B->C E Reaction Mixture C->E Slow Addition D Methyl 2-methoxybenzoate in H₂SO₄ @ 0-10°C D->E F Quenching (Pour onto ice) E->F G Crude Product (Precipitate) F->G H Filtration G->H I Washing (Cold Water/Solvent) H->I J Drying I->J K Pure Methyl 2-methoxy- 4-nitrobenzoate J->K

Figure 2: Workflow for the nitration of Methyl 2-methoxybenzoate.
Experimental Protocol: Nitration of Methyl 2-methoxybenzoate

This protocol is adapted from a general, well-established procedure for the nitration of methyl benzoate.[4]

Materials:

  • Methyl 2-methoxybenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Methanol (for recrystallization, optional)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Preparation of Nitrating Mixture: In a dropping funnel, carefully prepare the nitrating mixture by slowly adding 1.0 equivalent of concentrated nitric acid to 1.0 equivalent of concentrated sulfuric acid. Allow the mixture to cool.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 1.0 equivalent of Methyl 2-methoxybenzoate to approximately 2-3 volumes of concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature between 0-5 °C.

  • Nitration: Add the cold nitrating mixture dropwise from the funnel to the stirred solution of the ester over 30-60 minutes.

    • Causality: The slow, dropwise addition and low temperature are crucial to control the highly exothermic reaction, preventing over-nitration and the formation of undesired byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Pour the reaction mixture slowly and carefully onto a large volume of crushed ice with stirring.

    • Causality: This step quenches the reaction by diluting the acid and causes the organic product, which is insoluble in water, to precipitate out of the aqueous solution.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper. Further purification can be achieved by recrystallization from a minimal amount of hot methanol to yield the pure this compound.

Key Reactions & Applications in Drug Development

The synthetic utility of this compound is primarily demonstrated through the reduction of its nitro group to an amine, yielding Methyl 4-amino-2-methoxybenzoate. This transformation is a gateway to a vast array of heterocyclic compounds.

Key Reaction: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is one of the most fundamental and reliable transformations in medicinal chemistry. Several methods are effective, with catalytic hydrogenation being one of the cleanest and most efficient.[1]

Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) This protocol is based on standard procedures for nitro group reduction.[1][5]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like methanol in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution.

    • Causality: Pd/C is an excellent catalyst for hydrogenation; it provides a surface for the reaction between the substrate and adsorbed hydrogen. It should be handled with care as it can be pyrophoric when dry.

  • Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas. Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Causality: Celite is a filter aid that prevents the fine catalyst particles from clogging the filter paper. The filtration must be done carefully to avoid exposing the catalyst to air while it is still active and saturated with hydrogen.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 4-amino-2-methoxybenzoate, which can be used directly or purified further.

Application in Targeted Therapy Synthesis

The resulting amine is a critical building block for constructing complex molecules. For instance, it is a key fragment in the reported synthesis pathways of several kinase inhibitors, which are a cornerstone of modern cancer treatment.

G cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Scaffold Construction cluster_3 Target Molecule Class A Methyl 2-methoxy- 4-nitrobenzoate B Methyl 4-amino- 2-methoxybenzoate A->B H₂, Pd/C C Quinoline or Quinoxaline Core Formation B->C Multi-step (e.g., cyclization) D Kinase Inhibitor Pharmacophore C->D Side-chain coupling

Figure 3: High-level synthetic pathway towards kinase inhibitors.

Safety, Handling, and Storage

As a nitroaromatic compound, this compound requires careful handling. The following guidelines are based on safety data for structurally similar compounds.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[2]

Conclusion

This compound is more than a simple chemical compound; it is a vital synthetic intermediate that enables the construction of complex and life-saving pharmaceuticals. Its synthesis via electrophilic nitration is a robust and scalable process, while its subsequent reduction to an amine opens the door to a wide range of molecular architectures. Understanding the synthesis, properties, and reactivity of this molecule provides researchers and drug development professionals with a powerful tool for innovation in medicinal chemistry.

References

  • Benchchem. (2025).
  • Sigma-Aldrich. METHYL 4-(2-METHOXY-2-OXOETHYL)
  • Chem-Impex. 4-Methoxy-2-nitro-benzoic acid methyl ester. Product Page.
  • The Royal Society of Chemistry. (2014). Supplementary Information for Catalytic aerobic oxidation of alcohols and aldehydes into esters.
  • PubChem. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.
  • ChemicalBook.
  • PubChem. Methyl 2-[(4-nitrophenyl)methoxy]benzoate.
  • PubChem. Methyl 2-methyl-4-nitrobenzoate.
  • ChemicalBook. 4-METHOXY-2-NITRO-BENZOIC ACID METHYL ESTER | 181871-73-8.
  • Centers for Disease Control and Prevention.
  • ChemicalBook.
  • ChemicalBook.
  • Pharmaffiliates.
  • MDPI. (2011).
  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Org. Synth. 1925, 5, 81.
  • PubChem. Methyl 4-nitrobenzoate.
  • Benchchem. (2025).
  • Google Patents. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • Chem-Impex. 2-Methyl-4-nitro-benzoic acid methyl ester. Product Page.
  • Google Patents. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Sciencemadness Discussion Board. (2016).

Sources

A Spectroscopic Guide to Methyl 2-methoxy-4-nitrobenzoate: Structure Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for methyl 2-methoxy-4-nitrobenzoate, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of this molecule. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques for the unambiguous identification and purity assessment of this compound.

Introduction

This compound is a substituted aromatic compound with significant utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of three distinct functional groups—a methyl ester, a methoxy group, and a nitro group—on the benzene ring gives rise to a unique and interpretable spectroscopic signature. Accurate characterization of this intermediate is critical to ensure the integrity of subsequent synthetic steps and the quality of the final product. This guide will provide a detailed interpretation of its spectral data, grounded in the fundamental principles of spectroscopy.

Molecular Structure and Key Features

The structural arrangement of the substituents on the benzene ring dictates the electronic environment of each atom, which in turn governs the appearance of the spectra. The electron-withdrawing nature of the nitro and methyl ester groups, combined with the electron-donating effect of the methoxy group, creates a distinct pattern of aromatic substitution that is readily elucidated by NMR spectroscopy.

Molecular Structure of this compound cluster_benzoate cluster_substituents C1 C C2 C C1->C2 ester C(=O)OCH₃ C1->ester C3 C C2->C3 methoxy OCH₃ C2->methoxy C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 nitro NO₂ C4->nitro C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 C1_label 1 C2_label 2 C3_label 3 C4_label 4 C5_label 5 C6_label 6

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectroscopy

Theoretical Basis: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield them, leading to resonance at lower chemical shifts (upfield). The coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, with the coupling constant (J) providing information about the spatial relationship between the coupled nuclei.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6~7.8 - 8.0d~8.01H
H-5~7.6 - 7.8dd~8.0, ~2.01H
H-3~7.4 - 7.6d~2.01H
-OCH₃ (methoxy)~3.9 - 4.1s-3H
-OCH₃ (ester)~3.8 - 4.0s-3H

Interpretation:

  • Aromatic Region: The three aromatic protons are expected to appear as distinct signals due to the asymmetric substitution pattern. H-6, being ortho to the electron-withdrawing ester group, will be the most deshielded. H-5 will appear as a doublet of doublets due to coupling with both H-6 and H-3. H-3 will be a doublet, coupled to H-5.

  • Aliphatic Region: Two sharp singlets are predicted for the two methoxy groups. The methoxy group of the ester is typically found slightly downfield compared to an ether methoxy group.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Theoretical Basis: The chemical shift of a carbon atom is also influenced by its electronic environment. Carbons attached to electronegative atoms or electron-withdrawing groups are deshielded and resonate at higher chemical shifts.

Predicted ¹³C NMR Spectrum:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester)~165
C-2 (C-OCH₃)~155-160
C-4 (C-NO₂)~145-150
C-1 (C-COOCH₃)~125-130
C-6~120-125
C-5~115-120
C-3~110-115
-OCH₃ (methoxy)~55-60
-OCH₃ (ester)~50-55

Interpretation:

  • The carbonyl carbon of the ester will be the most downfield signal.

  • The aromatic carbons attached to the methoxy and nitro groups will also be significantly downfield.

  • The remaining aromatic carbons will appear in the range of 110-130 ppm.

  • The two methoxy carbons will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for identifying their presence.

Predicted IR Spectrum:

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch~1520 - 1560
Nitro (NO₂)Symmetric Stretch~1340 - 1380
Ester (C=O)Stretch~1720 - 1740
Ester (C-O)Stretch~1250 - 1300
Aromatic C=CStretch~1450 - 1600
Methoxy (C-O)Stretch~1000 - 1100
Aromatic C-HStretch~3000 - 3100
Aliphatic C-HStretch~2850 - 3000

Interpretation:

The IR spectrum will be dominated by strong absorption bands corresponding to the nitro and ester functional groups. The presence of two strong bands in the 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹ regions is a clear indication of the nitro group. A very strong absorption around 1720-1740 cm⁻¹ will confirm the presence of the ester carbonyl group.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecular structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₉H₉NO₅), which is 211.17 g/mol .

  • Key Fragmentation Patterns: Common fragmentation pathways for this type of molecule include:

    • Loss of a methoxy radical from the ester (-OCH₃), resulting in a fragment at m/z 180.

    • Loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z 152.

    • Loss of a nitro group (-NO₂), producing a fragment at m/z 165.

Predicted Mass Spectrometry Fragmentation M [M]⁺˙ m/z = 211 M_minus_OCH3 [M - OCH₃]⁺ m/z = 180 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 152 M->M_minus_COOCH3 - •COOCH₃ M_minus_NO2 [M - NO₂]⁺ m/z = 165 M->M_minus_NO2 - •NO₂

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocols

General NMR Sample Preparation
  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Insert the NMR tube into the spectrometer for analysis.

General FT-IR (Attenuated Total Reflectance - ATR) Analysis
  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

General Mass Spectrometry (Electron Ionization - EI) Analysis
  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet.

  • The sample is vaporized and then ionized by a beam of electrons.

  • The resulting ions are separated based on their mass-to-charge ratio and detected.

Application in Synthesis: Reduction to Methyl 4-amino-2-methoxybenzoate

A common and important application of this compound is its reduction to form methyl 4-amino-2-methoxybenzoate, a valuable pharmaceutical intermediate.[1]

Hydrogenation Protocol[1]
  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in methanol.

  • Catalyst Addition: Add 5% Palladium on carbon (Pd/C) (e.g., ~0.1 equivalents by weight).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to approximately 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 1-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture to remove the Pd/C catalyst. The filtrate can then be concentrated to yield the desired product.

Synthetic Workflow: Reduction of Nitro Group start This compound process Reduction (H₂, Pd/C) start->process end Methyl 4-amino-2-methoxybenzoate process->end

Caption: Synthetic transformation of this compound.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the structural confirmation and quality assessment of this compound. The predicted NMR, IR, and MS data, derived from established spectroscopic principles and comparison with related structures, offer a reliable reference for researchers. The unambiguous characterization of this key synthetic intermediate is a prerequisite for its successful application in the development of novel chemical entities.

References

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A Technical Guide to the Solubility of Methyl 2-methoxy-4-nitrobenzoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-methoxy-4-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights into its behavior in various common organic solvents, and provides a detailed experimental protocol for accurate solubility determination.

Introduction: Understanding this compound

This compound is an aromatic organic compound featuring a benzene ring substituted with a methyl ester, a methoxy group, and a nitro group. Its chemical structure dictates its physicochemical properties, including its polarity, which in turn is the primary determinant of its solubility in different solvents. The interplay of the electron-withdrawing nitro group and the electron-donating methoxy group, in conjunction with the ester functionality, creates a molecule of moderate polarity. Aromatic nitro compounds are generally characterized by their solubility in organic solvents and insolubility in water[1][2].

Physicochemical Properties Profile:

PropertyValue (Predicted/Analog Data)Source/Analog
Molecular Formula C₉H₉NO₅-
Molecular Weight 211.17 g/mol [3]
Appearance Likely a pale yellow or off-white powder[4]
Melting Point Expected to be a solid at room temperature. For comparison, Methyl 2-methyl-4-nitrobenzoate has a melting point of 74-78 °C.[4]
Polarity Moderately polarInferred from structure

The Science of Solubility: A Theoretical Framework

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[5] For this compound, the key to understanding its solubility lies in analyzing its molecular structure and the nature of common organic solvents.

The molecule possesses:

  • An aromatic benzene ring, which is nonpolar.

  • A nitro group (-NO₂), which is strongly polar and electron-withdrawing.

  • A methoxy group (-OCH₃), which is polar and electron-donating.

  • A methyl ester group (-COOCH₃), which is also polar.

The overall polarity of this compound is a composite of these functional groups. The presence of multiple polar groups suggests that it will be more soluble in polar organic solvents than in nonpolar ones.

Predicted Solubility of this compound

Based on the theoretical principles and data from analogous compounds, a qualitative prediction of solubility in common organic solvents can be made. It is a general characteristic of aromatic nitro compounds to be soluble in organic solvents.[1][2]

Table of Predicted Solubility:

SolventSolvent PolarityPredicted SolubilityRationale
Hexane NonpolarLowThe significant polarity of the nitro, methoxy, and ester groups will limit solubility in a nonpolar alkane.
Toluene Nonpolar (aromatic)ModerateThe aromatic nature of toluene can interact favorably with the benzene ring of the solute, potentially leading to better solubility than hexane.
Diethyl Ether Slightly PolarModerate to HighThe ether's ability to act as a hydrogen bond acceptor may offer some interaction with the solute.
Dichloromethane (DCM) Polar AproticHighDCM is a good solvent for many organic compounds of moderate polarity.
Ethyl Acetate Polar AproticHighThe ester functionality of ethyl acetate is similar to that of the solute, suggesting favorable interactions.
Acetone Polar AproticHighThe high polarity of acetone makes it a strong candidate for dissolving a moderately polar compound like this compound.
Isopropanol Polar ProticModerate to HighThe alcohol's ability to hydrogen bond may enhance solubility.
Ethanol Polar ProticModerate to HighSimilar to isopropanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution.
Methanol Polar ProticHighAs the most polar of the common alcohols, methanol is expected to be an excellent solvent.
Water Very Polar ProticLow to InsolubleAromatic nitro compounds are typically insoluble in water.[1][5]
Dimethyl Sulfoxide (DMSO) Highly Polar AproticVery HighDMSO is a powerful and versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethylformamide (DMF) Highly Polar AproticVery HighSimilar to DMSO, DMF is a highly polar solvent that should readily dissolve the solute.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, an experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars or a shaker incubator

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling & Dilution cluster_analysis Analysis A Prepare Saturated Solution: Add excess solute to solvent in a vial. B Equilibrate: Stir/shake at constant temperature for 24-48h. A->B C Allow solid to settle. B->C D Withdraw supernatant with a syringe. C->D E Filter the supernatant into a clean, pre-weighed vial. D->E F Accurately weigh the filtered solution. E->F G Dilute a known mass of the filtered solution with the same solvent. F->G I Analyze Diluted Sample: Using HPLC or UV-Vis. G->I H Prepare Calibration Curve: Standards of known concentration. H->I J Calculate Concentration: From the calibration curve. I->J K Determine Solubility: (g/100mL or mol/L) J->K

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Allow the solutions to equilibrate for at least 24 hours to ensure that the dissolution has reached a steady state. Longer times (e.g., 48 hours) may be necessary for some solvent-solute systems.

  • Sampling :

    • After equilibration, cease agitation and allow the excess solid to settle for several hours.

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Attach a syringe filter (chemically compatible with the solvent) and filter the solution into a clean, tared vial to remove any undissolved microparticles.

  • Gravimetric Analysis (Optional but Recommended) :

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solute.

    • The solubility can be calculated as (mass of solute / mass of solvent) * 100 or (mass of solute / volume of solvent) * 100.

  • Quantitative Analysis (HPLC/UV-Vis) :

    • Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards by HPLC or UV-Vis to generate a calibration curve of response versus concentration.

    • Sample Analysis : Accurately dilute a known mass or volume of the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample under the same conditions as the standards.

    • Calculation : Determine the concentration of the diluted sample from the calibration curve. Back-calculate the concentration of the original saturated solution, accounting for the dilution factor. This gives the quantitative solubility.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, a strong predictive understanding can be derived from its molecular structure and the principles of organic chemistry. It is anticipated to exhibit good solubility in polar aprotic and polar protic organic solvents, with limited solubility in nonpolar solvents and water. For precise quantitative data, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. This combined theoretical and practical approach empowers researchers to effectively utilize this compound in their work by making informed decisions about solvent selection and solution preparation.

References

  • CHEM-GUIDE. (n.d.). Physical properties of nitro compounds. Retrieved from [Link]

  • NITRO COMPOUNDS. (2020, March 29). Retrieved from [Link]

  • Solubility of Things. (n.d.). Nitrobenzene. Retrieved from [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-Methoxybenzoate. Retrieved from [Link]

  • Scribd. (n.d.). Nitro Compounds: Types and Reactions. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methyl-4-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Retrieved from [Link]

  • American University - Figshare. (2023, August 4). The solubilization of esters of p-methoxycinnamic acid and p-dimethylaminobenzoic acid in surfactant solutions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methoxymethyloxy4-nitrobenzoate. Retrieved from [Link]

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A Proactive Safety and Handling Guide for Methyl 2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical guide to the safe handling, storage, and emergency management of Methyl 2-methoxy-4-nitrobenzoate. In the absence of a specific, published Material Safety Data Sheet (MSDS) for this compound, this guide has been synthesized from a rigorous analysis of its structural analogs. It is designed for researchers, scientists, and drug development professionals, emphasizing a proactive and precautionary approach to safety. The protocols herein are built on the principles of causality and self-validation, ensuring a robust framework for laboratory safety.

Introduction: Navigating Data Gaps with Chemical Analogs

This compound is a substituted aromatic ester with potential applications in organic synthesis and pharmaceutical development. A diligent search has revealed a lack of a dedicated, publicly available Safety Data Sheet (SDS) for this specific compound (CAS No. 26795-88-0). This is not an uncommon scenario in research environments where novel or less-common reagents are employed.

The cornerstone of laboratory safety is a thorough understanding of a chemical's potential hazards. When direct data is unavailable, a scientifically sound approach is to infer potential risks by examining structurally similar compounds, or analogs. The functional groups present—a methyl ester, a methoxy group, and a nitro group on a benzene ring—inform our selection of analogs. The nitroaromatic functionality, in particular, warrants careful handling due to the potential for toxicity and reactivity.

This guide will therefore derive its recommendations from the safety profiles of closely related isomers and analogs, ensuring that all procedures are grounded in the highest standards of caution. The fundamental directive is to treat this compound with the level of precaution required for its most hazardous structural relative until empirical data proves otherwise.

Compound Profile and Analog-Based Hazard Assessment

Chemical Identity
  • Compound Name: this compound

  • Molecular Formula: C₉H₉NO₅

  • Molecular Weight: 211.17 g/mol

  • Structure: (A representative structure, as this is a conceptual guide)

Analog Data Summary

To build a reliable safety profile, we will reference the following structural analogs for which safety data is available.

PropertyMethyl 2-methoxy-5-nitrobenzoateMethyl 4-nitrobenzoateMethyl 2-nitrobenzoate
CAS Number 34841-11-7619-50-1606-27-9
Physical State SolidYellow Crystalline PowderLiquid
Molecular Weight 211.17 g/mol 181.15 g/mol 181.15 g/mol
Melting Point Not Available94-96 °C-13 °C
Boiling Point Not Available302.6 °C104-106 °C (at 0.1 hPa)
Known Hazards Properties not fully investigated.May cause eye, skin, respiratory, and digestive tract irritation. Harmful to aquatic life.Not classified as a hazardous substance, but good laboratory practice is advised.

Inference for this compound: Based on this data, it is prudent to assume the target compound is a solid at room temperature. The primary inferred hazards are potential irritation to the eyes, skin, and respiratory tract. The toxicological properties should be considered not fully investigated.

Proactive Exposure Control and Personal Protection

The causality behind exposure control is simple: prevent the chemical from contacting or entering the body. This is achieved through a multi-layered defense system of engineering controls and personal protective equipment (PPE).

Engineering Controls
  • Primary Control: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of fine powders or aerosols, a key risk identified from its analogs.

  • Secondary Control: The workspace should be equipped with an eyewash station and a safety shower, with a clear and unobstructed path for access.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to shield the user from the specific, inferred hazards.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant or EN 166-compliant chemical safety goggles at all times. A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (Nitrile is a common and effective choice for general laboratory work). Gloves must be inspected for integrity before each use. Employ the proper glove removal technique to avoid contaminating your skin.

    • Lab Coat: A flame-resistant lab coat should be worn and fully buttoned. Ensure the material is appropriate for the chemicals being handled.

  • Respiratory Protection: Under normal conditions of use within a fume hood, additional respiratory protection is not required. However, in the event of a large spill or ventilation failure, a NIOSH-approved respirator with appropriate cartridges may be necessary.

Experimental Workflow: A Self-Validating System for Safe Handling

This workflow is designed to be a closed-loop, self-validating process. Each step confirms the safety of the previous one before proceeding.

Caption: A step-by-step workflow for the safe handling of chemical reagents.

Detailed Handling Protocol
  • Preparation: Before entering the lab, review this guide. In the lab, verify the fume hood is operational. Don all required PPE as described in Section 3.2.

  • Aliquotting: Perform all transfers of the solid material inside the fume hood. Use a spatula to gently transfer the required amount from the stock container to a smaller, tared vessel. Avoid any actions that could generate dust.

  • Storage: After use, ensure the container is tightly sealed to prevent exposure to moisture or contaminants. Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Emergency Protocols: Rapid and Corrective Actions

In the event of an emergency, a clear, logical response is critical.

Emergency_Response_Decision_Tree Start Emergency Event Occurs Exposure Personnel Exposure? Start->Exposure SpillFire Spill or Fire? Start->SpillFire Skin Skin Contact Exposure->Skin Yes Eyes Eye Contact Exposure->Eyes Yes Inhalation Inhalation Exposure->Inhalation Yes Exposure->SpillFire No ActionSkin Remove contaminated clothing. Wash area with soap & water for 15 minutes. Skin->ActionSkin ActionEyes Flush with water for 15 minutes, lifting eyelids. Seek immediate medical attention. Eyes->ActionEyes ActionInhale Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. Inhalation->ActionInhale Spill Minor Spill SpillFire->Spill Spill Fire Fire SpillFire->Fire Fire ActionSpill Ensure ventilation. Sweep up solid material carefully. Place in sealed container for disposal. Spill->ActionSpill ActionFire Evacuate area. Use CO2, dry chemical, or foam extinguisher. Do not use water jet. Fire->ActionFire

Caption: A decision tree for responding to laboratory emergencies.

First-Aid Measures

These measures are based on standard protocols for irritation-causing chemicals.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove any contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing becomes difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.

Fire-Fighting Measures
  • Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

  • Hazards: As a nitroaromatic compound, hazardous combustion products may include nitrogen oxides (NOx) and carbon oxides (CO, CO₂). Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Procedure: Ensure adequate ventilation. Avoid generating dust. Carefully sweep or vacuum up the spilled material and place it into a suitable, sealed container for disposal. Prevent the material from entering drains or waterways.

Stability, Reactivity, and Disposal

  • Reactivity: The compound is expected to be stable under normal laboratory conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including oxides of nitrogen.

  • Disposal: All waste material should be disposed of in accordance with local, state, and federal regulations. It must be treated as hazardous waste. Do not dispose of it down the drain.

References

  • Title: MSDS - OHS14953 (METHYL-M-NITROBENZOATE) Source: Hollingsworth & Vose URL: [Link]

  • Title: Methyl 2-methyl-4-nitrobenzoate | C9H9NO4 Source: PubChem - NIH URL: [Link]

  • Title: Hazardous Substance Fact Sheet - Methyl Benzoate Source: New Jersey Department of Health URL: [Link]

  • Title: Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+% Source: Cole-Parmer URL: [Link]

  • Title: Methyl 4-methoxy-3-nitrobenzoate | C9H9NO5 Source: PubChem - NIH URL: [Link]

  • Title: Methyl 4-nitrobenzoate | CAS#:619-50-1 Source: Chemsrc URL: [Link]

  • Title: Safety

Methyl 2-methoxy-4-nitrobenzoate: A Versatile Building Block for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-methoxy-4-nitrobenzoate is a polysubstituted aromatic compound that has emerged as a pivotal intermediate in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs). Its strategic placement of a nitro group, a methoxy group, and a methyl ester on the benzene ring offers a rich platform for diverse chemical transformations. This technical guide provides an in-depth exploration of the synthetic utility of this compound, detailing its primary transformations, including nitro group reduction, nucleophilic aromatic substitution, and manipulations of the ester and methoxy functionalities. Through a combination of mechanistic insights, validated experimental protocols, and data-driven analysis, this document serves as a comprehensive resource for researchers, chemists, and professionals in the field of drug development.

Introduction: The Strategic Importance of this compound

The intrinsic value of this compound as a synthetic building block lies in the orthogonal reactivity of its functional groups. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack and can be readily reduced to an amino group, a key pharmacophore in many drug molecules. The methoxy group, an electron-donating entity, influences the regioselectivity of electrophilic aromatic substitution and can be a site for demethylation to reveal a reactive phenol. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or for transesterification and amidation reactions. This trifunctional arrangement allows for a sequential and controlled elaboration of the molecular scaffold, making it a favored starting material in multi-step syntheses.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis.

PropertyValueReference
Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
Appearance Pale yellow solid
Melting Point 111-113 °C[1]
CAS Number 26791-93-5
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives.

SpectroscopyKey FeaturesReference
¹H NMR Signals corresponding to aromatic protons, methoxy protons, and methyl ester protons.[2][3]
¹³C NMR Resonances for aromatic carbons, carbonyl carbon, and methoxy/methyl ester carbons.[3]
IR Characteristic absorptions for C=O (ester), NO₂ (nitro), and C-O (ether) groups.
Mass Spec Molecular ion peak corresponding to the molecular weight.[3]

Core Synthetic Transformations

The synthetic versatility of this compound is best illustrated through its key chemical transformations. This section delves into the most pivotal reactions, providing both mechanistic understanding and practical, step-by-step protocols.

Reduction of the Nitro Group: Gateway to Anilines

The conversion of the nitro group to an amine is arguably the most significant transformation of this compound, as the resulting aniline, Methyl 4-amino-2-methoxybenzoate, is a crucial intermediate in the synthesis of numerous kinase inhibitors and other pharmaceuticals.[4] Several reliable methods exist for this reduction, each with its own advantages and considerations.[5][6][7]

2.1.1. Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity.[5][8] Palladium on carbon (Pd/C) is a commonly used catalyst.[9]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve this compound in Methanol add_catalyst Add 10% Pd/C catalyst start->add_catalyst purge Purge vessel with inert gas (N₂ or Ar) add_catalyst->purge hydrogenate Introduce H₂ gas (balloon or pressure) purge->hydrogenate stir Stir vigorously at room temperature hydrogenate->stir filter Filter through Celite to remove catalyst stir->filter Monitor by TLC concentrate Concentrate filtrate under reduced pressure filter->concentrate product Obtain crude Methyl 4-amino-2-methoxybenzoate concentrate->product G A Aryl Halide with EWG (e.g., NO₂) C Meisenheimer Complex (Resonance Stabilized) A->C + Nucleophile B Nucleophile (e.g., RO⁻, R₂NH) B->C D SNAr Product C->D - Leaving Group E Leaving Group (e.g., Cl⁻, Br⁻) C->E

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Ester Hydrolysis

The methyl ester group can be readily hydrolyzed under acidic or basic conditions to yield 2-methoxy-4-nitrobenzoic acid. This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.

  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1 mole) in a solution of sodium hydroxide (2 moles) in water. [10]2. Reaction: Heat the mixture to boiling for 5-10 minutes, or until the saponification is complete (indicated by the disappearance of the ester layer). [10]3. Work-up: Cool the reaction mixture and dilute it with an equal volume of water. Pour the cooled solution, with stirring, into concentrated hydrochloric acid. [10]4. Isolation: Cool the acidic solution to room temperature and collect the precipitated 2-methoxy-4-nitrobenzoic acid by suction filtration. [10]

Other Synthetic Manipulations

Beyond the primary transformations, the scaffold of this compound allows for further synthetic elaboration. For instance, the aromatic ring can be subjected to halogenation, such as bromination, to introduce a leaving group for subsequent cross-coupling or SNAr reactions. [2]

Applications in Medicinal Chemistry

The derivatives of this compound are prevalent in medicinal chemistry, serving as key intermediates in the synthesis of a range of therapeutic agents.

  • Anticancer Agents: As mentioned, the aniline derivative is a cornerstone for the synthesis of kinase inhibitors. [4]* Anti-inflammatory Compounds: Derivatives have shown potential as anti-inflammatory agents. [11]* Antimicrobial Agents: The scaffold has been utilized to create compounds with antimicrobial properties. [11]* COMT Inhibitors: Derivatives of the corresponding carboxylic acid, 4-methoxy-3-nitrobenzoic acid, are used in the development of Catechol-O-methyltransferase (COMT) inhibitors for the treatment of Parkinson's disease. [11]

Conclusion

This compound is a highly valuable and versatile synthetic building block. Its strategically positioned functional groups provide a rich chemical playground for the construction of complex molecular architectures. The reliable and high-yielding transformations, particularly the reduction of the nitro group, underscore its importance in the synthesis of pharmaceuticals and other high-value chemical entities. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this compound in research and development.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-2-methoxybenzoate.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate.
  • CDC Stacks. (n.d.). Supporting Information.
  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • ChemicalBook. (n.d.). Methyl 4,5-dimethoxy-2-nitrobenzoate(26791-93-5) 1H NMR spectrum.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
  • Benchchem. (n.d.). Application Notes and Protocols: The Role of Methyl 4-Amino-2-methoxybenzoate in the Synthesis of Kinase Inhibitors.
  • Benchchem. (n.d.). The Pivotal Role of 4-Methoxy-3-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide.
  • YouTube. (2015, February 23). Reduction of Nitro Groups.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate.

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A Technical Guide to Methyl 2-methoxy-4-nitrobenzoate: A Cornerstone Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-methoxy-4-nitrobenzoate is a highly functionalized aromatic compound that, while possessing limited intrinsic biological activity, serves as a pivotal intermediate in the synthesis of a multitude of high-value pharmaceutical agents. Its strategic arrangement of a nitro group, a methoxy moiety, and a methyl ester on a benzene ring offers a versatile platform for complex molecular construction. The primary utility of this molecule lies in its capacity for selective reduction of the nitro group to an amine, yielding Methyl 4-amino-2-methoxybenzoate, a critical building block for several approved drugs, including multi-kinase inhibitors. This guide provides an in-depth analysis of its synthesis, reactivity, and core applications, complete with detailed experimental protocols and workflow visualizations, designed for researchers and professionals in drug discovery and development.

Physicochemical Profile and Synthetic Rationale

The utility of this compound in medicinal chemistry is a direct consequence of its chemical architecture. The electron-withdrawing nitro group at the 4-position is the primary site for synthetic transformation, while the ortho-methoxy and meta-ester groups modulate the reactivity of the aromatic ring and provide additional handles for diversification.

Table 1: Physicochemical Properties of Related Isomers

Property This compound Methyl 4-methoxy-2-nitrobenzoate Methyl 3-methoxy-4-nitrobenzoate
Molecular Formula C₉H₉NO₅ C₉H₉NO₅ C₉H₉NO₅
Molecular Weight 211.17 g/mol 211.17 g/mol [1] 211.17 g/mol [2]
Appearance Typically a solid Brown solid[1] Data not available

| CAS Number | 35213-03-9 (example) | 181871-73-8[1] | 5081-37-8[2] |

Note: The properties of this compound are inferred from its isomers and general chemical principles, as specific supplier data was not available in the search results.

The key to its role is the selective and high-yield reduction of the C4-nitro group. This transformation unmasks a nucleophilic amino group, converting the molecule into the highly valuable scaffold, Methyl 4-amino-2-methoxybenzoate. This aniline derivative is a cornerstone for building molecules targeting kinases and serotonin receptors.[3]

G cluster_transform Key Synthetic Transformation cluster_application Medicinal Chemistry Applications M2M4N This compound (Starting Material) Reduction Nitro Group Reduction (e.g., Pd/C, H₂ or Fe/AcOH) M2M4N->Reduction Input M4A2M Methyl 4-amino-2-methoxybenzoate (Key Intermediate) Reduction->M4A2M Output Kinase_Inhibitors Kinase Inhibitors (e.g., Lenvatinib) M4A2M->Kinase_Inhibitors Serotonin_Ligands 5-HT4 Receptor Ligands M4A2M->Serotonin_Ligands Antiemetics Antiemetic Agents (e.g., Metoclopramide) M4A2M->Antiemetics

Core utility workflow of this compound.

Synthesis of the Core Intermediate

The synthesis of this compound is typically achieved through the nitration of a suitable precursor, such as methyl 2-methoxybenzoate. This electrophilic aromatic substitution is a standard and well-understood transformation in organic chemistry.

Experimental Protocol: Nitration of Methyl 2-methoxybenzoate

This protocol describes a general procedure for the synthesis of nitrobenzoate esters, adapted from established methodologies for similar compounds.[4]

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, add methyl 2-methoxybenzoate (1.0 equivalent). Cool the flask to 0-5°C using an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 equivalents) to chilled concentrated sulfuric acid (2.5 equivalents). Maintain the temperature below 10°C.

  • Nitration: Add the nitrating mixture dropwise to the stirred solution of methyl 2-methoxybenzoate over 60-90 minutes, ensuring the internal temperature does not exceed 15°C.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 30 minutes at 5-10°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring.

  • Isolation: The solid product, this compound, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final product.

The Pivotal Transformation: Reduction to Methyl 4-amino-2-methoxybenzoate

The primary function of this compound is to serve as a precursor to Methyl 4-amino-2-methoxybenzoate.[3] The reduction of the aromatic nitro group is a critical step, and several reliable methods are available to achieve this transformation with high efficiency. The choice of method often depends on scale, substrate sensitivity (especially to halogens), and available equipment.

G cluster_methods Reduction Methodologies Start This compound Method1 Method A: Catalytic Hydrogenation Start->Method1 Method2 Method B: Iron in Acetic Acid Start->Method2 Method3 Method C: Stannous Chloride (SnCl₂) Start->Method3 Product Methyl 4-amino-2-methoxybenzoate Method1->Product H₂, Pd/C (Clean, Efficient) Method2->Product Fe, AcOH (Cost-Effective, Robust) Method3->Product SnCl₂·2H₂O (Good for Halogen Presence)

Common reduction pathways from the nitro to the amino scaffold.
Protocol 3.1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This is often the preferred method due to its clean reaction profile and high yields.[3][5]

  • Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.[5]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).[3][5]

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (a balloon for lab scale or a pressurized reactor for larger scale).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.[5]

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[5]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 4-amino-2-methoxybenzoate, which can be further purified if necessary.[5]

Protocol 3.2: Reduction with Iron Powder in Acetic Acid

This classical method is cost-effective and robust, making it suitable for large-scale synthesis.[5][6]

  • Setup: In a round-bottom flask, create a suspension of this compound (1.0 equivalent) in a mixture of ethanol, water, and glacial acetic acid.[5]

  • Reagent Addition: Add reduced iron powder (3-5 equivalents) to the suspension in portions.[5]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically exothermic. Monitor progress by TLC.

  • Work-up: After completion, cool the mixture and filter it through a Celite® pad to remove the iron salts, washing thoroughly with ethanol or ethyl acetate.[5]

  • Isolation: Concentrate the filtrate. An aqueous workup involving neutralization with sodium bicarbonate followed by extraction with an organic solvent (e.g., ethyl acetate) will isolate the product.

Application in Drug Synthesis: A Precursor to Lenvatinib

The paramount importance of this compound is exemplified by its role in the synthesis of Lenvatinib. Lenvatinib is a multi-kinase inhibitor used in the treatment of various cancers, including thyroid and liver cancer.[3] The core of Lenvatinib is built from the Methyl 4-amino-2-methoxybenzoate scaffold, which is directly derived from our topic compound.[3]

This scaffold provides the necessary functionality and substitution pattern to construct the complex quinoline core of the final drug. The journey from a simple nitrobenzoate to a life-saving therapeutic highlights the critical, often unseen, role of foundational intermediates in the pharmaceutical industry.

Broader Significance and Related Structures

The utility of the nitrobenzoate motif extends beyond this specific isomer. Research into related structures has revealed a wide range of biological activities, underscoring the value of this chemical class.

  • Antimicrobial and Antifungal Activity: Various nitro-substituted aromatic compounds are known for their antimicrobial properties.[7] Studies on derivatives of 3-methyl-4-nitrobenzoate have shown significant antifungal activity against Candida strains.[8] Similarly, other nitrobenzoate esters have demonstrated activity against M. tuberculosis.[9]

  • Anticancer Activity: The nitroaromatic scaffold is present in various compounds investigated for cytotoxic effects against cancer cell lines.[7]

  • Synthetic Versatility: Isomers such as 4-methoxy-3-nitrobenzoic acid and 2-methyl-4-nitrobenzoic acid also serve as crucial intermediates in the synthesis of pharmaceuticals like vorozole and tolvaptan, respectively.[7][10]

This broader context establishes that while this compound's primary role is as a specific precursor, the underlying nitrobenzoate framework is a rich source for discovering and developing new therapeutic agents.[11]

References

  • BenchChem. (2025).
  • Supporting Information - CDC Stacks. (n.d.). Synthesis of ONPE 3.
  • Chem-Impex. (n.d.). 4-Methoxy-2-nitro-benzoic acid methyl ester.
  • BenchChem. (2025).
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  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • BenchChem. (2025). The Pivotal Role of 4-Methoxy-3-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • MDPI. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis.
  • ResearchGate. (n.d.).

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An In-depth Technical Guide to the Potential Pharmaceutical Applications of Methyl 2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-methoxy-4-nitrobenzoate is a substituted aromatic compound recognized primarily as a versatile intermediate in organic synthesis. While direct therapeutic applications are not yet established, its structural motifs—a nitroaromatic core, a methoxy group, and a methyl ester—are prevalent in numerous pharmacologically active agents. This guide explores the untapped pharmaceutical potential of this molecule. We will dissect its synthesis, analyze its chemical reactivity, and, by drawing parallels with structurally related compounds, hypothesize its utility in oncology as a hypoxia-activated prodrug and in infectious diseases as an antimicrobial agent. This whitepaper provides a scientifically grounded framework for future research, complete with detailed experimental protocols to validate these hypotheses.

Introduction: Deconstructing this compound

This compound is a chemical entity whose value has historically been confined to the realm of synthetic chemistry, serving as a building block for more complex molecules. However, a deeper analysis of its constituent functional groups suggests a potential for direct biological activity.

  • The Nitroaromatic System: The nitro group (-NO₂) is a powerful electron-withdrawing group that defines the molecule's reactivity. In pharmaceutical science, this moiety is a known "structural alert," but it is also the key to specific therapeutic strategies, such as bioreductive activation.

  • The Methoxy Substituent: The methoxy group (-OCH₃) is a common feature in many drugs, influencing metabolic stability, solubility, and target-binding affinity. Its position on the aromatic ring can fine-tune the electronic properties and steric profile of the molecule.

  • The Methyl Ester: The ester group (-COOCH₃) can modulate the compound's lipophilicity and may act as a handle for prodrug strategies, potentially being hydrolyzed by cellular esterases to release an active carboxylic acid.

This guide posits that the convergence of these features in a single molecule makes this compound a compelling candidate for pharmaceutical research and development.

Synthesis and Physicochemical Properties

A robust and scalable synthetic route is fundamental to any pharmaceutical development program. This compound can be prepared through established organic chemistry reactions. A common approach involves the nitration of a substituted methyl benzoate precursor.

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile. The table below summarizes key computed and reported properties for related isomers, which can serve as a baseline for this compound.

Table 1: Physicochemical Properties of Related Benzoate Isomers

Property Methyl 2-methyl-4-nitrobenzoate Methyl 4-methoxy-3-nitrobenzoate Reference
Molecular Formula C₉H₉NO₄ C₉H₉NO₅
Molecular Weight 195.17 g/mol 211.17 g/mol
Appearance Pale yellow or off-white powder Not specified

| Melting Point | 74 - 78 °C | Not specified | |

Synthetic Workflow: A Representative Pathway

A plausible synthesis begins with the esterification of the corresponding benzoic acid, followed by a regioselective nitration. The choice of nitrating agent and reaction conditions is critical to control isomer formation.

SynthesisWorkflow Start Methyl 2-methoxybenzoate Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Reagents ReactionMixture Crude Reaction Mixture Nitration->ReactionMixture Forms Quench Ice Water Quench & Filtration ReactionMixture->Quench Process CrudeProduct Crude Methyl 2-methoxy-4-nitrobenzoate Quench->CrudeProduct Isolates Purification Recrystallization (e.g., from Methanol) CrudeProduct->Purification Purify FinalProduct Pure Methyl 2-methoxy-4-nitrobenzoate Purification->FinalProduct Yields

Caption: Generalized workflow for the synthesis of this compound.

Hypothesized Pharmaceutical Application I: Oncology

Rationale: Hypoxia-Activated Prodrugs

Solid tumors often contain regions of low oxygen, or hypoxia. These hypoxic zones are resistant to conventional radiation and chemotherapy, contributing to treatment failure and metastasis. One of the most promising strategies to target these cells is the use of hypoxia-activated prodrugs (HAPs).

HAPs are inactive compounds that are selectively activated under hypoxic conditions. Nitroaromatic compounds, like this compound, are ideal candidates for this approach. In the low-oxygen environment of a tumor, ubiquitous nitroreductase enzymes can reduce the nitro group. This reduction is a powerful "electronic switch" that dramatically changes the molecule's properties, converting it into a highly cytotoxic agent that can kill cancer cells.

Proposed Mechanism of Action

The proposed mechanism involves a multi-step enzymatic reduction of the nitro group.

  • One-Electron Reduction: In hypoxic conditions, enzymes like NADPH:cytochrome P450 reductase donate an electron to the nitro group, forming a nitro radical anion.

  • Oxygen Inhibition: In normal, well-oxygenated tissues, molecular oxygen can rapidly reverse this step, converting the radical back to the parent compound in a "futile cycle." This confers selectivity, sparing healthy tissue.

  • Irreversible Activation: In the absence of sufficient oxygen, the nitro radical anion undergoes further reduction to form nitroso, hydroxylamine, and ultimately amine species. These reduced intermediates are highly reactive and cytotoxic, capable of cross-linking DNA or generating reactive oxygen species, leading to cancer cell death.

MOA_Hypoxia cluster_0 Normal Tissue (Normoxia) cluster_1 Tumor Tissue (Hypoxia) Prodrug_N Parent Prodrug (R-NO₂) Radical_N Nitro Radical Anion (R-NO₂⁻˙) Prodrug_N->Radical_N Nitroreductase (+1e⁻) Radical_N->Prodrug_N Futile Cycle (Reoxidation) O2 Oxygen (O₂) Radical_N->O2 Prodrug_H Parent Prodrug (R-NO₂) Radical_H Nitro Radical Anion (R-NO₂⁻˙) Prodrug_H->Radical_H Nitroreductase (+1e⁻) Cytotoxic Cytotoxic Species (R-NHOH, R-NH₂) Radical_H->Cytotoxic Further Reduction (+3e⁻ to +5e⁻) CellDeath Cancer Cell Death Cytotoxic->CellDeath Induces

Caption: Differential activation of a nitroaromatic prodrug in normoxic vs. hypoxic conditions.

Hypothesized Pharmaceutical Application II: Infectious Diseases

Rationale: Antimicrobial Activity

The nitroreductase enzymes that are key to hypoxia-activated cancer therapy are also present in a wide range of bacteria and parasites. This shared biochemistry has been exploited for decades; for example, the nitroimidazole drug metronidazole is activated by anaerobic bacteria and protozoa to treat infections.

Nitrobenzoate derivatives have demonstrated intriguing activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study on a library of nitrobenzoates found that compounds with aromatic nitro substitution were the most active, with the 3,5-dinitro esters series showing particular promise. Furthermore, some 3-methyl-4-nitrobenzoate derivatives have shown significant antifungal activity.

Proposed Mechanism of Action

Similar to the anticancer mechanism, the antimicrobial action would rely on the reductive activation of the nitro group by microbial nitroreductases. This activation would generate reactive nitrogen species within the pathogen, leading to widespread damage to DNA, proteins, and lipids, ultimately causing microbial death. The specific enzymes involved and the susceptibility can vary between different species of bacteria, fungi, or protozoa, offering a potential avenue for developing narrow-spectrum or broad-spectrum antimicrobial agents.

Proposed Experimental Validation: A Self-Validating Protocol

To move from hypothesis to evidence, a structured, multi-tiered experimental approach is required. The following protocols are designed to be self-validating by including necessary positive and negative controls.

Tier 1: In Vitro Cytotoxicity Screening (Anticancer)

This initial screen determines the compound's general toxicity and its selective potency under hypoxic conditions.

Protocol: MTT Assay for Cytotoxicity Assessment

  • Cell Culture: Culture human cancer cell lines (e.g., HT-29 colon cancer, A549 lung cancer) and a non-tumoral control cell line (e.g., MRC-5 lung fibroblasts) in appropriate media.

  • Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Hypoxic Conditions: For half of the plates, transfer them to a hypoxic chamber (1% O₂). Allow cells to acclimate for 4-6 hours. The other half remains in a normoxic incubator (21% O₂).

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Add the compound to the appropriate wells on both normoxic and hypoxic plates. Include wells with vehicle only (negative control) and a known HAP like PR-104 (positive control).

  • Incubation: Incubate the plates for 48-72 hours under their respective oxygen conditions.

  • MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with DMSO or a similar solvent and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each cell line under both normoxic and hypoxic conditions.

Table 2: Expected Outcome and Interpretation of Cytotoxicity Screen

Condition Non-Tumoral Cells (MRC-5) Cancer Cells (HT-29) Interpretation
Normoxia (21% O₂) High IC₅₀ (>100 µM) High IC₅₀ (>100 µM) The compound is not toxic under normal oxygen conditions.

| Hypoxia (1% O₂) | High IC₅₀ (>100 µM) | Low IC₅₀ (<10 µM) | The compound is selectively activated to a cytotoxic form in hypoxic cancer cells, indicating HAP potential. |

Tier 2: In Vitro Antimicrobial Screening

This screen will determine the compound's activity against relevant pathogens.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Pathogen Culture: Grow selected pathogens, such as Escherichia coli (Gram-negative bacterium), Staphylococcus aureus (Gram-positive bacterium), Candida albicans (fungus), and Mycobacterium smegmatis (a non-pathogenic model for M. tuberculosis), to mid-log phase in appropriate broth media.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate using the appropriate broth.

  • Inoculation: Dilute the pathogen cultures and add a standardized inoculum to each well. Include wells with no drug (growth control) and no inoculum (sterility control). Use a known antibiotic/antifungal (e.g., ciprofloxacin, fluconazole) as a positive control.

  • Incubation: Incubate the plates at the optimal temperature for each pathogen (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound stands at the intersection of synthetic chemistry and pharmacology, representing a molecule with significant, albeit unexplored, therapeutic potential. The structural rationale and mechanistic hypotheses presented in this guide provide a compelling case for its investigation as both a hypoxia-activated anticancer prodrug and a novel antimicrobial agent. The detailed experimental workflows offer a clear and robust path for validating these potential applications. Future research should focus on executing these foundational screens, and if promising activity is confirmed, subsequent studies should explore structure-activity relationships through analog synthesis, delve deeper into the mechanism of action, and ultimately progress the most promising candidates into preclinical animal models.

References

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals (Basel), 15(2), 187. [Link]

  • PubMed. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals (Basel), 15(2), 187. [Link]

  • MDPI. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187. [Link]

  • Encyclopedia.pub. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Encyclopedia. [Link]

  • Ackerley Lab. (n.d.). Bacterial Nitroreductase Enzymes. Victoria University of Wellington. [Link]

  • Penrose, A. (2024, May 29). Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. Medium. [Link]

  • Mistry, R., et al. (2017). Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs. Anti-Cancer Agents in Medicinal Chemistry, 17(2), 162-182. [Link]

  • Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition, 50(10), 1311-1323. [Link]

  • Wang, Y., et al. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology, 15, 1435252. [Link]

  • Singh, S., et al. (2025). Functions of nitroreductases in mycobacterial physiology and drug susceptibility. Journal of Biological Chemistry, 301(1), 105459. [Link]

  • Wikipedia. (n.d.). Nitroreductase. Wikipedia. [Link]

  • Rodrigues, F. A., et al. (2023). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Molecules, 28(10), 4187. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Lopes, L. G., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 246-259. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • PubMed. (2023). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Drug and Chemical Toxicology, 46(3), 643-653. [Link]

  • PubChem. (n.d.). Methyl 2-methyl-4-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • Rodrigues, F. A., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. International Journal of Molecular Sciences, 24(8), 7029. [Link]

Methyl 2-methoxy-4-nitrobenzoate: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-methoxy-4-nitrobenzoate is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and medicinal chemistry sectors. Its strategic placement of methoxy, nitro, and methyl ester functional groups on the benzene ring allows for a variety of chemical transformations, making it a versatile building block for drug discovery and development professionals. This guide provides an in-depth overview of its chemical properties, commercial availability, primary applications, and detailed experimental protocols for its use.

Chemical Properties and Identification

This compound is identifiable by the CAS number 39106-79-1 .[1][2] Its molecular formula is C9H9NO5, and it has a molecular weight of approximately 211.17 g/mol .[2] While comprehensive, verified physical property data can be limited, available information from commercial suppliers indicates the following:

PropertyValueSource(s)
CAS Number 39106-79-1[1][2]
Molecular Formula C9H9NO5[2]
Molecular Weight 211.17 g/mol [2]
Appearance Solid[3]
Storage Desiccated, Room temperature[2]

Commercial Availability

This compound is commercially available from a variety of chemical suppliers, catering to research and development needs. The compound is typically offered in various purities, with ≥95% being common for laboratory use.[2] Packaging sizes range from grams to kilograms, reflecting its use in both small-scale research and larger-scale synthetic campaigns.

SupplierPurityAvailable Quantities
Aladdin Scientificmin 95%1 gram
BLD Pharm-Online Orders
King-Pharm-In Stock, Ready to Ship

This table is not exhaustive and represents a sample of commercially available options. Researchers should consult specific supplier catalogs for the most up-to-date information on availability, purity, and pricing.

Core Application: A Precursor to Pharmacologically Active Scaffolds

The primary utility of this compound in the field of drug discovery lies in its role as a synthetic precursor to Methyl 4-amino-2-methoxybenzoate . The selective reduction of the nitro group to an amine is a critical transformation that unlocks the potential for a wide array of subsequent chemical modifications. Methyl 4-amino-2-methoxybenzoate is a versatile scaffold and a key intermediate in the synthesis of several commercially significant pharmaceutical agents.[4]

Synthetic Transformation Workflow

The conversion of this compound to its corresponding amine is a well-established and efficient process. The general workflow is depicted below:

G start This compound process Reduction of Nitro Group (e.g., Catalytic Hydrogenation) start->process H₂, Pd/C end Methyl 4-amino-2-methoxybenzoate process->end

Caption: General workflow for the synthesis of Methyl 4-amino-2-methoxybenzoate.

This transformation is pivotal as it introduces a nucleophilic amino group, which can then be utilized in a variety of coupling and cyclization reactions to construct more complex molecular architectures.

Experimental Protocol: Catalytic Hydrogenation

The reduction of the nitro group in this compound is most cleanly and efficiently achieved through catalytic hydrogenation. This method offers high yields and a simple workup, with water being the primary byproduct.[5]

Materials:
  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Celite for filtration

Step-by-Step Procedure:
  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C catalyst to the solution. The typical catalyst loading is 5-10 mol% relative to the substrate.[5]

  • Inerting the Vessel: Seal the reaction vessel and purge it several times with an inert gas, such as nitrogen or argon, to ensure the complete removal of oxygen.

  • Hydrogenation: Introduce hydrogen gas into the vessel. For small-scale reactions, a hydrogen-filled balloon is often sufficient. For larger scales, a pressurized source should be used.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[5]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.[4]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 4-amino-2-methoxybenzoate.

  • Purification (if necessary): The crude product can be further purified by recrystallization to obtain the final, high-purity compound.[5]

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.[1] The SDS will contain comprehensive information on hazards, first-aid measures, and proper disposal procedures.

Conclusion

This compound is a commercially available and highly valuable synthetic intermediate for researchers in drug discovery and development. Its straightforward conversion to Methyl 4-amino-2-methoxybenzoate provides a gateway to a diverse range of pharmacologically active compounds. The experimental protocol detailed in this guide offers a reliable and efficient method for this key transformation, empowering scientists to leverage this versatile building block in their research endeavors.

References

  • CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Methodological & Application

Nitration of methyl 2-methoxybenzoate experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Regioselective Synthesis of Methyl 2-methoxy-5-nitrobenzoate

Introduction: Strategic Nitration in Aromatic Systems

Electrophilic aromatic substitution stands as a cornerstone of organic synthesis, enabling the direct functionalization of stable aromatic rings. Among these transformations, nitration—the introduction of a nitro (–NO₂) group—is of paramount importance. The nitro group serves as a versatile synthetic handle; it can be readily reduced to an amine, a foundational functional group in pharmaceuticals and dyes, or act as a powerful electron-withdrawing group to influence subsequent reactions.

This guide provides a detailed protocol for the nitration of methyl 2-methoxybenzoate. This substrate presents an interesting case for regioselectivity, as the benzene ring is functionalized with both an activating, ortho, para-directing methoxy group (–OCH₃) and a deactivating, meta-directing methyl ester group (–COOCH₃). By carefully controlling reaction conditions, we can selectively synthesize methyl 2-methoxy-5-nitrobenzoate, a valuable intermediate in various synthetic applications.[1][2] This document is intended for researchers and professionals in organic synthesis and drug development, offering not just a procedure, but a deeper understanding of the mechanistic principles and practical considerations that ensure a successful and safe execution.

Mechanistic Rationale and Regioselectivity

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The reaction proceeds through a well-understood mechanism involving the generation of a potent electrophile, which is then attacked by the electron-rich π-system of the aromatic ring.[3][4]

Generation of the Electrophile: The Nitronium Ion

The active electrophile in this reaction is the nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[4][5]

Reaction: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ → NO₂⁺ + H₂O + HSO₄⁻

Directing Effects and Predicting the Major Product

The regiochemical outcome of the substitution on methyl 2-methoxybenzoate is determined by the cumulative electronic effects of the existing substituents.

  • Methoxy Group (–OCH₃): This is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom into the ring. This effect increases the electron density at the ortho and para positions, making them more nucleophilic. Therefore, the methoxy group is a powerful ortho, para-director.[1][6]

  • Methyl Ester Group (–COOCH₃): This is a deactivating group that withdraws electron density from the ring through both induction and resonance. This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack. The ester group is therefore a meta-director.[2]

When both groups are present, the powerfully activating ortho, para-directing effect of the methoxy group dominates over the deactivating effect of the ester. The potential sites for nitration are C3, C5 (ortho/para to –OCH₃) and C4, C6 (meta to –OCH₃).

  • Position 5 (para to –OCH₃): This position is strongly activated by the methoxy group and is also meta to the deactivating ester group, making it the most electronically favored site. Steric hindrance is also minimal at this position.

  • Position 3 (ortho to –OCH₃): This position is also activated, but is adjacent to the bulky ester group, resulting in significant steric hindrance.

  • Other positions: Are less favored due to the directing effects.

Consequently, the reaction is highly regioselective, yielding methyl 2-methoxy-5-nitrobenzoate as the major product.

Caption: Mechanism of electrophilic aromatic nitration.

Detailed Experimental Protocol

This protocol is designed for the safe and efficient synthesis of methyl 2-methoxy-5-nitrobenzoate on a laboratory scale.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityProperties
Methyl 2-methoxybenzoateC₉H₁₀O₃166.17~2.0 gLiquid, Purity >98%
Sulfuric Acid, ConcentratedH₂SO₄98.08~8 mL98%, Corrosive, Oxidizer
Nitric Acid, ConcentratedHNO₃63.01~1.5 mL70%, Corrosive, Oxidizer
MethanolCH₃OH32.04~10-20 mLFlammable, Toxic
Deionized WaterH₂O18.02As needed-
Crushed IceH₂O (s)18.02~25 g-
Apparatus
  • 50 mL and 100 mL Erlenmeyer flasks

  • 10 mL graduated cylinder

  • Glass dropping pipette (Pasteur pipette)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Buchner funnel and filter flask (for vacuum filtration)

  • Glass stirring rod

  • Beakers

  • Electric hot plate (for recrystallization)

Safety Precautions: A Critical Overview
  • Corrosive Acids: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[7][8] They are also strong oxidizing agents.[9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles or a face shield, and a lab coat.[10][11]

  • Fume Hood: All operations involving concentrated acids and the nitration reaction itself must be performed in a certified chemical fume hood to avoid inhaling toxic and corrosive vapors.[8]

  • Exothermic Reactions: Mixing concentrated acids and the nitration reaction are highly exothermic. Strict temperature control by using an ice bath is essential to prevent runaway reactions and the formation of byproducts.[12]

  • Waste Disposal: Acidic waste and organic solvents must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

G cluster_workflow Experimental Workflow prep_substrate 1. Dissolve Substrate Methyl 2-methoxybenzoate in conc. H₂SO₄ cool_substrate 2. Cool Mixture Place in ice bath (0-5 °C) prep_substrate->cool_substrate addition 4. Slow Addition Add nitrating mix dropwise to substrate (Maintain T < 10 °C) cool_substrate->addition prep_nitrating 3. Prepare Nitrating Mix Add HNO₃ to H₂SO₄ (keep cold) prep_nitrating->addition react 5. Reaction Stir at room temp for 15-20 min addition->react quench 6. Quench Pour mixture onto crushed ice react->quench isolate 7. Isolate Product Vacuum filtration quench->isolate purify 8. Purify Recrystallize from methanol isolate->purify characterize 9. Characterize Obtain MP, NMR, IR purify->characterize

Sources

Application Notes and Protocols for the Reduction of Methyl 2-methoxy-4-nitrobenzoate to Methyl 4-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The reduction of the nitro group in methyl 2-methoxy-4-nitrobenzoate to an amine is a critical transformation in synthetic organic chemistry, yielding methyl 4-amino-2-methoxybenzoate. This product is a valuable intermediate in the pharmaceutical and fine chemical industries.[1] Its structure, featuring an aromatic ring with amino, methoxy, and methyl ester functionalities, makes it a versatile building block for more complex molecules.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the various methods for this reduction, detailing the underlying mechanisms, experimental protocols, and analytical techniques for monitoring and characterization.

Scientific Integrity & Logic: The Rationale Behind Method Selection

The choice of a reducing agent for a nitroarene is dictated by factors such as chemoselectivity, cost, safety, and scalability.[3] While numerous methods exist for nitro group reduction, this guide focuses on three commonly employed and reliable protocols: catalytic hydrogenation, reduction with iron powder, and reduction with tin(II) chloride.[4][5]

  • Catalytic Hydrogenation: This is often the method of choice due to its high efficiency and clean reaction profile, typically yielding the product in high purity.[5] The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction.[6][7] Palladium on carbon (Pd/C) is a widely used catalyst for this transformation.[5][8] A significant advantage is the ease of product isolation, as the catalyst can be simply filtered off.[9] However, care must be taken as the catalyst can be pyrophoric, and the use of hydrogen gas requires specialized equipment and safety precautions.[10][11]

  • Iron in Acidic Media: The use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a classical and cost-effective method for nitro group reduction.[12][13] This method is particularly advantageous when other reducible functional groups that are sensitive to catalytic hydrogenation, such as certain protecting groups or double bonds, are present in the molecule.[14] The reaction proceeds through a series of single-electron transfers from the iron metal to the nitro group.[15] A drawback can be the sometimes strenuous workup required to remove iron salts.[4]

  • Tin(II) Chloride: Stannous chloride (SnCl₂) is another effective reagent for the chemoselective reduction of nitroarenes, especially in the presence of other reducible functionalities like esters.[5][16] The mechanism involves the transfer of electrons from the Sn(II) salt to the nitro group.[17][18] While effective, tin residues can be toxic and may require careful removal from the final product.[16]

Each protocol described below is a self-validating system. The progress of the reaction can be reliably monitored by Thin Layer Chromatography (TLC), and the identity and purity of the final product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9][19]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from established procedures for the catalytic hydrogenation of nitroarenes.[8][14]

Materials:

  • This compound

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C), 5-10 mol%

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere.

  • Seal the vessel and purge it several times with an inert gas to remove all oxygen.[11]

  • Introduce hydrogen gas into the vessel (a balloon for small-scale reactions or a pressurized source for larger scales) and stir the mixture vigorously at room temperature.[4]

  • Monitor the reaction progress by TLC until the starting material is completely consumed.[9]

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.[9]

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel.[9]

Safety Note: Palladium on carbon can be pyrophoric, especially after use. Handle with care and keep the filter cake wet during disposal.[10][11] Hydrogen gas is highly flammable and should be handled in a well-ventilated fume hood with appropriate safety measures in place.[20]

Protocol 2: Reduction using Iron Powder in Acetic Acid

This protocol is based on the well-established Béchamp reduction.[4][13]

Materials:

  • This compound

  • Ethanol (EtOH)

  • Water (H₂O)

  • Glacial Acetic Acid (AcOH)

  • Reduced Iron powder (3-5 eq)

  • Celite

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid.[13]

  • Add reduced iron powder (3-5 eq) to the suspension.[4]

  • Heat the mixture to reflux with vigorous stirring. The reaction can be exothermic.[14]

  • Monitor the reaction progress by TLC.[4]

  • Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts, washing thoroughly with ethanol or ethyl acetate.[4][14]

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography as needed.

Protocol 3: Reduction using Tin(II) Chloride

This protocol is a reliable method for the chemoselective reduction of nitro groups.[4][16]

Materials:

  • This compound

  • Ethanol (EtOH)

  • Stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.[4]

  • Add stannous chloride dihydrate (4-5 eq) to the solution.[4]

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.[4]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[4]

  • Add a solution of sodium hydroxide to the residue to precipitate tin salts and adjust the pH to be basic.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation and Characterization

Table 1: Summary of Reaction Parameters

ParameterCatalytic Hydrogenation (Pd/C)Iron in Acetic AcidTin(II) Chloride
Reducing Agent H₂ gasIron powderSnCl₂·2H₂O
Catalyst/Reagent Stoichiometry 5-10 mol% Pd/C3-5 eq Iron4-5 eq SnCl₂·2H₂O
Solvent Methanol or EthanolEthanol/Water/Acetic AcidEthanol
Temperature Room TemperatureRefluxReflux
Typical Reaction Time 1-4 hours2-6 hours1-3 hours
Work-up FiltrationFiltration and ExtractionExtraction
Purity of Crude Product HighModerate to HighModerate to High
Key Advantages Clean reaction, high yieldCost-effective, good chemoselectivityMild, good chemoselectivity
Key Disadvantages Requires H₂ gas, pyrophoric catalystStrenuous work-upTin waste

Characterization of Methyl 4-amino-2-methoxybenzoate:

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.52 (d, J=8.4Hz, 1H), 6.32 (s, 1H), 6.25-6.23 (m, 1H), 5.6 (bs, 2H), 3.72 (s, 3H), 3.67 (s, 3H).[2]

  • Appearance: Typically a white to off-white crystalline powder.[1]

  • Melting Point: 155-159 °C.[21]

Visualizations

Diagram 1: General Reaction Scheme

G cluster_start Starting Material cluster_product Product start This compound product Methyl 4-amino-2-methoxybenzoate start->product Reduction (e.g., H₂, Pd/C or Fe, AcOH or SnCl₂)

Caption: General reaction scheme for the reduction.

Diagram 2: Experimental Workflow for Catalytic Hydrogenation

G A Dissolve Starting Material in Solvent B Add Pd/C Catalyst (Inert Atmosphere) A->B C Purge with Inert Gas B->C D Introduce H₂ Gas & Stir C->D E Monitor by TLC D->E F Filter through Celite E->F G Concentrate Filtrate F->G H Purify Product (if necessary) G->H

Caption: Workflow for catalytic hydrogenation.

References

  • Royal Society of Chemistry. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2825-2831. Retrieved from [Link]

  • SciSpace. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2825-2831. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. PMC. Retrieved from [Link]

  • Bio-protocol. (n.d.). Catalytic hydrogenation of nitroarenes. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via.... Retrieved from [Link]

  • ACS Publications. (n.d.). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Retrieved from [Link]

  • ACS Publications. (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
  • Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of amisulpride important intermediate.
  • UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • SciRP.org. (n.d.). Direct Electrochemical Analysis of 3-Methyl-4-Nitrophenol in Water Using Carbon Fiber Microelectrode Modified with Nickel Tetrasulfonated Phthalocyanine Complex. Retrieved from [Link]

  • ACS Publications. (n.d.). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Nitro Reduction. Retrieved from [Link]

  • SAFETY PRECAUTION. (n.d.). Safety Precaution of Hydrogen. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 2-methyl-4-nitrobenzoate. PubChem. Retrieved from [Link]

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Catalytic hydrogenation of "Methyl 2-methoxy-4-nitrobenzoate" using Pd/C

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Methyl 4-amino-2-methoxybenzoate via Palladium-Catalyzed Hydrogenation

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Nitroarene Reduction

The reduction of aromatic nitro compounds is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. This process provides a reliable and efficient pathway to primary anilines, which are pivotal building blocks for a vast array of Active Pharmaceutical Ingredients (APIs), agrochemicals, and dyes.[1][2] The target molecule of this guide, Methyl 4-amino-2-methoxybenzoate (CAS 27492-84-8), is a valuable intermediate whose synthesis demands a robust and scalable method.[3]

This document provides a comprehensive, field-proven guide to the catalytic hydrogenation of Methyl 2-methoxy-4-nitrobenzoate using palladium on activated carbon (Pd/C). We will delve into the mechanistic underpinnings of the reaction, present a detailed and safety-conscious experimental protocol, and offer expert insights into process optimization and troubleshooting. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to implement this critical synthesis with efficiency, safety, and reproducibility.

Mechanistic Rationale: The Role of Heterogeneous Catalysis

The conversion of a nitro group to an amine is a six-electron reduction. When mediated by a heterogeneous catalyst like Pd/C with molecular hydrogen (H₂), the reaction proceeds on the surface of the palladium nanoparticles.[2][4] While the detailed surface chemistry is complex, the transformation is understood to occur through a stepwise pathway.

The generally accepted mechanism involves the following key stages:

  • Adsorption: Both molecular hydrogen and the nitroarene substrate adsorb onto the active sites of the palladium surface.

  • Hydrogen Activation: The H-H bond is cleaved, forming reactive palladium-hydride species.

  • Stepwise Reduction: The nitro group is sequentially reduced, likely proceeding through nitroso and hydroxylamine intermediates before reaching the final amine.[2][5] This stepwise nature is critical, as incomplete reactions can sometimes lead to the accumulation of these intermediates, which may participate in side reactions.

  • Desorption: The final product, Methyl 4-amino-2-methoxybenzoate, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

G cluster_legend Reaction Pathway Start This compound Inter1 Nitroso Intermediate Inter2 Hydroxylamine Intermediate End Methyl 4-amino-2-methoxybenzoate (Product)

Core Protocol: Catalytic Hydrogenation of this compound

This protocol is designed for a laboratory scale (1-10 mmol) synthesis and can be adapted for larger scales with appropriate engineering controls.

Reagent and Parameter Overview
ParameterRecommended Value/ReagentRationale & Causality
Substrate This compoundStarting material for the synthesis.
Catalyst 10% Palladium on Carbon (Pd/C)A highly active and standard catalyst for nitro reductions.[6] 10% is robust; 5% can be used for more sensitive substrates.
Catalyst Loading 5–10 mol% (relative to substrate)Balances reaction rate and cost. Lower loadings may require higher H₂ pressure or longer times. Higher loadings risk side reactions.
Hydrogen Source Hydrogen Gas (H₂)The ultimate reductant. Can be supplied via a balloon (atmospheric pressure) or a pressurized vessel.[7][8]
Solvent Methanol (MeOH) or Ethanol (EtOH)Protic solvents generally accelerate hydrogenation rates and provide good solubility for the substrate and product.[9]
Temperature Room Temperature (20–25 °C)The reaction is typically exothermic and proceeds efficiently at ambient temperature.
Pressure Atmospheric (H₂ balloon) or ~50 psiAtmospheric pressure is sufficient for many lab-scale reactions.[10] Higher pressure increases H₂ concentration, accelerating the rate.[11]
Critical Safety Imperatives

Hydrogenation with Pd/C is a high-hazard operation. Strict adherence to safety protocols is mandatory.

  • Pyrophoric Catalyst : Palladium on carbon is a finely divided metal that can spontaneously ignite when exposed to air, especially after being used for hydrogenation or when in contact with flammable solvents.[10][12]

  • Flammable Gas : Hydrogen gas is highly explosive. All operations must be conducted in a certified, well-ventilated fume hood, away from ignition sources.[13]

  • Inert Atmosphere : The reaction vessel must be thoroughly purged of oxygen before introducing hydrogen. The catalyst should be handled under an inert gas like argon or nitrogen.[13]

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.[12]

Step-by-Step Experimental Procedure

G start Start inert 1. Inert Vessel Purge flask with N₂ or Ar. start->inert add_catalyst 2. Add Catalyst Weigh and add Pd/C to the dry flask under inert atmosphere. inert->add_catalyst add_reagents 3. Add Reagents Add solvent (e.g., MeOH), followed by the substrate solution. add_catalyst->add_reagents hydrogenate 4. Introduce Hydrogen Evacuate and backfill with H₂ (3x cycles). Maintain H₂ atmosphere (balloon/pressure). add_reagents->hydrogenate monitor 5. Monitor Reaction Stir vigorously. Track progress via TLC until starting material is consumed. hydrogenate->monitor stop 6. Stop Reaction Purge vessel with N₂ or Ar. monitor->stop filter 7. Filter Catalyst Filter through Celite. CRITICAL: Do not let the filter cake dry. Keep it wet. stop->filter quench 8. Quench Catalyst Immediately add water to the wet filter cake to deactivate the catalyst. filter->quench isolate 9. Isolate Product Concentrate the filtrate under reduced pressure to obtain crude product. filter->isolate purify 10. Purify Recrystallize if necessary. isolate->purify end End purify->end

  • Vessel Preparation : In a fume hood, assemble a two or three-necked round-bottom flask equipped with a magnetic stir bar. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.[10]

  • Catalyst Addition : Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst to the flask. It is crucial to add the catalyst to the dry flask before any flammable solvent to minimize the risk of fire.

  • Substrate & Solvent Addition : Add the solvent (e.g., Methanol) via cannula or syringe, ensuring the catalyst is fully wetted. Dissolve the this compound in a minimum amount of the same solvent and add it to the reaction flask.

  • Hydrogenation Setup : Securely attach a balloon filled with hydrogen gas to one neck of the flask via a stopcock.

  • Reaction Initiation : Carefully evacuate the flask (a water aspirator is sufficient) and backfill with hydrogen from the balloon. Repeat this purge cycle at least three times to ensure the complete removal of inert gas and oxygen.

  • Reaction Execution : Stir the mixture vigorously at room temperature. Efficient agitation is critical in a three-phase reaction (solid catalyst, liquid solution, gas) to ensure good mass transfer.[4][14] The reaction is typically complete within 2-12 hours, depending on the scale and efficiency of stirring.

  • Monitoring Progress : The reaction can be monitored by Thin Layer Chromatography (TLC).[7] The product, an amine, is significantly more polar than the starting nitro compound and will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible by TLC.

  • Work-up - Catalyst Removal : Once the reaction is complete, purge the flask with an inert gas to remove all hydrogen. Prepare a small plug of Celite® or another filter aid in a Büchner funnel. Filter the reaction mixture through the Celite pad, washing with a small amount of the reaction solvent. CRITICAL : Do not allow the catalyst on the Celite pad to become dry, as this presents a serious fire hazard.[15]

  • Work-up - Catalyst Quenching : Immediately after filtration, carefully add water to the Celite pad containing the used catalyst to render it non-pyrophoric.[10][15] This wet catalyst waste should be collected in a dedicated, clearly labeled waste container.

  • Product Isolation : Collect the filtrate and remove the solvent under reduced pressure (rotary evaporation) to yield the crude Methyl 4-amino-2-methoxybenzoate, which often solidifies upon concentration.

  • Purification : The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system such as ethanol/water.[7]

Product Characterization

The identity and purity of the final product, Methyl 4-amino-2-methoxybenzoate, should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
Appearance White to off-white crystalline powder.[3]
¹H NMR Characteristic aromatic proton signals, singlet for the -OCH₃ group, singlet for the -COOCH₃ group, and a broad singlet for the -NH₂ protons.[16][17]
Mass Spectrometry Molecular ion peak corresponding to the product's molecular weight (181.19 g/mol ).[18][19]
IR Spectroscopy Appearance of N-H stretching bands (typically two bands for a primary amine) around 3300-3500 cm⁻¹ and disappearance of the characteristic NO₂ stretches from the starting material.[18][19]
Melting Point Approximately 155-159 °C, a sharp melting point is indicative of high purity.[3][20]

Troubleshooting and Optimization Guide

ProblemPotential Cause(s)Suggested Solutions & Insights
Incomplete or Slow Reaction Catalyst Deactivation : The catalyst may be old, poisoned by impurities (e.g., sulfur compounds), or improperly handled.[7][14]Use a fresh batch of catalyst. Ensure high-purity solvents and starting materials.
Insufficient Hydrogen : H₂ pressure may be too low, or the balloon may have deflated.For stubborn reductions, switch from a balloon to a pressurized hydrogenation apparatus (e.g., Parr shaker) to increase H₂ concentration.[14]
Poor Mass Transfer : Inefficient stirring fails to bring the gas, liquid, and solid catalyst into adequate contact.Increase the stirring rate. For larger scales, mechanical stirring is superior to magnetic stirring.
Formation of Side Products Over-reduction : If other reducible functional groups are present (e.g., halogens, benzyl ethers), they may also be reduced.Pd/C is known to dehalogenate aromatic halides.[6] If this is an issue, consider alternative catalysts like Raney Nickel or other reduction methods like using Fe/AcOH.[6][7]
Azo/Azoxy Impurities : These can form from the condensation of intermediates, though less common with Pd/C than with other reductants.Ensure complete reduction by allowing sufficient reaction time or slightly increasing hydrogen pressure.
Low Isolated Yield Product Adsorption : The amine product can sometimes adsorb onto the Celite or catalyst, leading to losses during filtration.Wash the filter cake thoroughly with the reaction solvent. In some cases, a more polar solvent can be used for the wash.
Mechanical Losses : Standard losses during transfers, filtration, and purification.Ensure careful handling and transfers. Optimize the recrystallization procedure to maximize recovery.

References

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. The University of Tokyo. [Link]

  • Standard Operating Procedures - The Sarpong Group. University of California, Berkeley. [Link]

  • Hydrogenation SOP. University of Wisconsin-Madison. [Link]

  • Hydrogenation. University of California, Berkeley. [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate. [Link]

  • Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 Catalyst. (2018). ACS Catalysis. [Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (2021). Organic Letters. [Link]

  • Hydrogen. Organic Chemistry Portal. [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2014). PMC - NIH. [Link]

  • Effects of solvents on catalytic hydrogenation process of m-dinitrobenzene to produce m-phenylenediamine. ResearchGate. [Link]

  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (2020). Almac. [Link]

  • The nitro to amine reduction: from millions of tons to single molecule studies. PMC - NIH. [Link]

  • A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach. (2020). RSC Publishing. [Link]

  • Using Graphene Encapsulated Ni and Pd Catalysts with Solvent Effect to Achieve Highly Chemo-Selective Hydrogenation of 4-Nitrostyrene to Different Products. ChemRxiv. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2012). MDPI. [Link]

  • Supporting Information. CDC Stacks. [Link]

  • A study of nitrobenzene hydrogenation over... : Catalysis Letters. Ovid. [Link]

  • Palladium on Carbon (Pd/C). Common Organic Chemistry. [Link]

  • Methyl 4-amino-o-anisate. PubChem. [Link]

  • Understanding Methyl 4-Amino-2-methoxybenzoate: Properties & Uses for Chemists. Papischem. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. (2025). Materials Advances (RSC Publishing). [Link]

  • Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions. ResearchGate. [Link]

  • A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. (2007). Request PDF. [Link]

  • Nitro to amine reductions using aqueous flow catalysis under ambient conditions. (2022). Heliyon. [Link]

  • Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate. (2012). NIH. [Link]

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Sources

Application Note: High-Purity Recovery of Methyl 2-methoxy-4-nitrobenzoate via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 2-methoxy-4-nitrobenzoate is a pivotal intermediate in the synthesis of various pharmaceutical compounds and fine chemicals, including the API precursor Methyl 4-amino-2-methoxybenzoate.[1][2] The purity of this intermediate is paramount, as impurities can carry through to subsequent synthetic steps, affecting reaction yields, downstream purification efforts, and the safety profile of the final active ingredient. Recrystallization is a robust, scalable, and cost-effective purification technique for solid organic compounds.[3][4] This document provides a detailed guide to the principles, solvent selection strategies, and a comprehensive protocol for the purification of this compound, designed for researchers and process chemists in drug development.

The Foundational Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system.[5] The fundamental principle is that the solubility of most solid compounds increases significantly with a rise in temperature.[6][7] The process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution.[4][7]

As this hot, saturated solution is allowed to cool, the solubility of the target compound decreases, leading to a supersaturated state. To regain equilibrium, the compound's molecules self-assemble into a highly ordered, three-dimensional crystal lattice.[5] The slow and controlled nature of this cooling process is critical; it allows the molecules of the desired compound to selectively deposit onto the growing crystal, while impurity molecules, which do not fit into the well-defined lattice, remain dissolved in the surrounding solution (the "mother liquor").[6] The pure crystals are then isolated by filtration.[3]

Strategic Solvent Selection: The Key to Success

The choice of solvent is the most critical parameter for a successful recrystallization.[7] An ideal solvent must exhibit specific characteristics to effectively separate the target compound from its impurities.

Core Characteristics of an Ideal Recrystallization Solvent:

  • Differential Solubility: The solvent must dissolve the target compound readily at its boiling point but poorly at low temperatures (e.g., room temperature or in an ice bath).[8][9]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot filtration).[9]

  • Chemical Inertness: The solvent must not react with the compound being purified.[5][9]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[9]

  • Safety: The chosen solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[8]

Screening Protocol for Solvent Selection:

A preliminary small-scale experiment is essential to identify the optimal solvent. Based on the polar nature of this compound and data from structurally similar compounds like methyl m-nitrobenzoate and methyl 4-nitrobenzoate, polar protic solvents are excellent candidates.[10][11]

Table 1: Candidate Solvents for this compound Recrystallization

SolventBoiling Point (°C)PolarityRationale & Expected Behavior
Methanol 65HighHigh likelihood of success. Analogous nitrobenzoates show good solubility in hot methanol and crystallize upon cooling.[10][12]
Ethanol 78HighSimilar to methanol, offers a slightly higher boiling point which may improve solubility of larger quantities.
Isopropanol 82MediumA good alternative if solubility in methanol/ethanol is too high at room temperature.
Ethyl Acetate 77MediumAn ester solvent that may work well, but care must be taken to avoid hydrolysis if acidic/basic impurities are present.
Water 100Very HighThe compound is likely insoluble in water, making it a poor primary solvent but a potential anti-solvent for use in a mixed-solvent system.[13]

Experimental Screening Steps:

  • Place approximately 50 mg of the crude this compound into several test tubes.

  • To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL) at room temperature and agitate. Note the solubility. A solvent that dissolves the compound completely at room temperature is unsuitable.[12]

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath or on a heating block.[9]

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.[12]

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.

Optimized Recrystallization Protocol

This protocol assumes Methanol has been identified as the optimal solvent through the screening process.

Workflow Diagram

Recrystallization_Workflow Start Start: Crude This compound Dissolution 1. Dissolution Add minimum amount of hot methanol Start->Dissolution HotFilt 2. Hot Filtration (Optional) Remove insoluble impurities Dissolution->HotFilt Cooling 3. Cooling & Crystallization Slow cooling to RT, then ice bath Dissolution->Cooling If no insoluble impurities HotFilt->Cooling If needed VacFilt 4. Vacuum Filtration Isolate pure crystals from mother liquor Cooling->VacFilt Wash 5. Washing Rinse with minimal cold methanol VacFilt->Wash Dry 6. Drying Dry crystals under vacuum Wash->Dry End End: Pure Crystalline Product Dry->End

Sources

Application Note: High-Purity Isolation of Methyl 2-methoxy-4-nitrobenzoate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and detailed protocol for the purification of Methyl 2-methoxy-4-nitrobenzoate using silica gel flash column chromatography. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol herein is developed based on established chromatographic principles and data from structurally analogous aromatic nitro compounds, offering a robust starting point for achieving high purity of the target compound. The causality behind experimental choices, such as the selection of the stationary and mobile phases, is thoroughly explained to empower the user to further optimize the separation as needed.

Introduction and Scientific Background

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. Column chromatography is a fundamental purification technique in organic chemistry, ideal for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.

The polarity of this compound is dictated by the presence of a polar nitro group (-NO₂), a moderately polar ester group (-COOCH₃), and a methoxy group (-OCH₃) on the benzene ring. These functional groups allow for effective separation from less polar non-polar byproducts or more polar impurities using normal-phase chromatography on silica gel. The selection of an appropriate solvent system (eluent) is critical to achieving a good separation, with the goal of having the target compound elute with a retention factor (Rf) in the range of 0.25-0.35 for optimal separation in column chromatography.

Chromatographic Principles and Method Development

Stationary Phase: The Foundation of Separation

For the purification of moderately polar organic molecules like this compound, silica gel (SiO₂) of 40-63 µm particle size is the stationary phase of choice. Its high surface area and the presence of surface silanol groups (Si-OH) provide a polar environment for the separation. The separation mechanism relies on the differential adsorption of the sample components onto the silica surface. More polar compounds will have stronger interactions with the silanol groups and will thus elute later.

Mobile Phase Selection: Driving the Separation

The mobile phase, or eluent, is a crucial variable in column chromatography. A mixture of a non-polar and a more polar solvent is typically used to achieve the desired elution profile. Based on the purification of structurally similar nitroaromatic esters, a solvent system composed of ethyl acetate (EtOAc) and a non-polar solvent such as hexanes or dichloromethane (DCM) is recommended.

  • Ethyl Acetate (EtOAc): A moderately polar solvent that effectively dissolves the compound and competes with it for adsorption sites on the silica gel, thus moving it down the column.

  • Hexanes or Dichloromethane (DCM): Non-polar to moderately polar solvents that act as the weaker component of the eluent, allowing for fine-tuning of the overall mobile phase polarity.

Initial scouting of the optimal solvent ratio should be performed using Thin Layer Chromatography (TLC).

Experimental Protocol

Materials and Reagents
Material/ReagentGradeRecommended Supplier
Silica Gel (40-63 µm)Flash Chromatography GradeStandard laboratory suppliers
Ethyl Acetate (EtOAc)HPLC GradeStandard laboratory suppliers
n-HexaneHPLC GradeStandard laboratory suppliers
Dichloromethane (DCM)HPLC GradeStandard laboratory suppliers
Crude this compoundSynthesis GradeN/A
TLC Plates (Silica Gel 60 F₂₅₄)Analytical GradeStandard laboratory suppliers
Step-by-Step Purification Protocol

Step 1: Thin Layer Chromatography (TLC) Analysis

  • Prepare a dilute solution of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of ethyl acetate and hexanes (or DCM). Start with a ratio of 1:4 (EtOAc:Hexanes).

  • Visualize the spots under UV light (254 nm).

  • Adjust the solvent ratio to achieve an Rf value of approximately 0.25-0.35 for the target compound. A higher proportion of ethyl acetate will increase the Rf value.

Step 2: Column Packing

  • Select an appropriately sized glass chromatography column based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight).

  • Prepare a slurry of silica gel in the chosen mobile phase (the less polar solvent, e.g., hexanes).

  • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed. A gentle tapping of the column can aid in this process.

  • Add a layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during solvent addition.

Step 3: Sample Loading

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Add another thin layer of sand on top of the sample.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column, ensuring the silica bed does not run dry.

  • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Begin collecting fractions in test tubes or vials.

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

Step 5: Product Isolation

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

  • Determine the yield and confirm the purity of the isolated this compound using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Data Presentation and Visualization

Recommended Chromatographic Conditions
ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (40-63 µm)Standard for normal-phase chromatography of moderately polar compounds.
Mobile Phase Ethyl Acetate / Hexanes or DCMProvides a good polarity range for elution of nitroaromatic esters.
Starting Eluent Ratio 1:4 (v/v) EtOAc:HexanesA good starting point for achieving an optimal Rf value.
Elution Mode Isocratic or GradientIsocratic for simple separations; a shallow gradient of increasing EtOAc for complex mixtures.
Detection UV (254 nm) on TLC platesThe aromatic and nitro functionalities allow for easy visualization under UV light.
Workflow Diagram

G TLC TLC Analysis (Optimize Mobile Phase) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Sample (Wet or Dry Loading) Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Analyze Analyze for Purity & Yield Evaporate->Analyze

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound does not elute Mobile phase is not polar enough.Increase the proportion of ethyl acetate in the mobile phase.
Compound elutes too quickly Mobile phase is too polar.Decrease the proportion of ethyl acetate in the mobile phase.
Poor separation (overlapping bands) Inappropriate mobile phase polarity; column overloading.Re-optimize the mobile phase using TLC for better spot separation. Reduce the amount of crude material loaded onto the column.
Streaking on TLC or in the column Compound is acidic/basic or interacting strongly with silica.Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% acetic acid for acidic compounds, or triethylamine for basic compounds).

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the purification of this compound using flash column chromatography. By understanding the underlying principles of the separation and following the step-by-step guide, researchers can consistently obtain this important chemical intermediate in high purity, facilitating the advancement of their research and development endeavors.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

Application Notes & Protocols: The Strategic Use of Methyl 2-methoxy-4-nitrobenzoate in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Methyl 2-methoxy-4-nitrobenzoate as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the mechanistic nuances dictated by the compound's unique electronic profile, featuring both a strongly electron-withdrawing nitro group and an electron-donating methoxy group. This document furnishes researchers, medicinal chemists, and process development scientists with detailed, field-proven protocols, catalyst system selection criteria, and optimization strategies. By synthesizing foundational principles with advanced applications, including denitrative coupling, this guide serves as a comprehensive resource for leveraging this versatile building block in the synthesis of complex biaryl structures, which are pivotal in pharmaceutical and materials science discovery.

Introduction: The Unique Profile of this compound

The Suzuki-Miyaura reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] The strategic selection of coupling partners is paramount to its success. This compound presents a particularly interesting case study as an electrophilic partner. Its aromatic ring is decorated with two electronically opposing substituents:

  • The 4-Nitro Group (NO₂): A powerful electron-withdrawing group that significantly influences the electronic density of the aromatic ring.

  • The 2-Methoxy Group (OCH₃): An electron-donating group that also imparts steric influence due to its ortho position relative to the coupling site.

This electronic dichotomy makes the substrate an excellent candidate for Suzuki coupling, as electron-deficient aryl electrophiles are known to be highly reactive toward the initial oxidative addition step.[2] Furthermore, recent breakthroughs have demonstrated the viability of using the nitro group itself as a leaving group, a process known as denitrative coupling.[3][4] This innovative approach bypasses the need for traditional halogenation, offering a more atom-economical and streamlined synthetic route.[5] This guide will explore both the conventional coupling of halogenated derivatives and the advanced denitrative coupling of this compound.

Mechanistic Considerations: A Tale of Two Pathways

The success of any Suzuki-Miyaura coupling is rooted in a fundamental understanding of its catalytic cycle. The reaction universally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

The General Suzuki-Miyaura Catalytic Cycle

The palladium catalyst, typically starting in the Pd(0) oxidation state, initiates the cycle by inserting into the carbon-leaving group bond of the electrophile (oxidative addition). The resulting Pd(II) complex then undergoes transmetalation, where an organic moiety is transferred from the activated organoboron reagent. The final step, reductive elimination, forms the new C-C bond of the desired biaryl product and regenerates the active Pd(0) catalyst.[7]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 ArX Ar-X (Electrophile) ArX->OxAdd ArB Ar'-B(OR)₂ (Boronic Acid/Ester) + Base ArB->Transmetalation Product Ar-Ar' (Product) Product->RedElim Waste [X-B(OR)₂]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pathway A: Coupling with a Halogenated Substrate

In the traditional approach, a halogen (e.g., Br, I) is installed on the aromatic ring, typically at the 5-position of the parent molecule, to serve as the leaving group (X). The potent electron-withdrawing effect of the para-nitro group makes the C-X bond highly susceptible to oxidative addition, which is often the rate-determining step.[4] This electronic activation generally leads to faster reaction rates and allows for efficient coupling even with less reactive arylboronic acids.

Pathway B: Advanced Denitrative Coupling (C-NO₂ Cleavage)

A more advanced and elegant strategy involves the direct coupling of this compound, using the nitro group itself as the leaving group. This transformation is more challenging and requires a carefully selected catalytic system. Mechanistic studies have revealed that this reaction is initiated by the unprecedented oxidative addition of the palladium catalyst into the Ar–NO₂ bond.[8][9] This step is the crux of the reaction and its success is highly dependent on the use of specific, highly active catalysts.

Causality Behind Catalyst Choice: For the C-NO₂ bond cleavage, bulky and electron-rich phosphine ligands, such as BrettPhos, are crucial.[3][4] These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the strong aryl-nitro bond. The choice of ligand is reported to be critical, with many common phosphines proving ineffective for this specific transformation.[4]

Key Experimental Parameters and Optimization

Optimizing a Suzuki coupling reaction requires the careful orchestration of several key components.

ParameterSelection Rationale & Expert InsightsTypical Reagents
Palladium Source Pd(0) sources like Pd(PPh₃)₄ can be used directly. More stable Pd(II) precursors such as Pd(OAc)₂ or Pd₂(dba)₃ are common but require in situ reduction to the active Pd(0) species.[10] For denitrative couplings, specialized precatalysts are often preferred.[3]Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂
Ligand For standard couplings, PPh₃ is a workhorse. For challenging substrates or denitrative couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are essential to facilitate oxidative addition and reductive elimination.[3][4][11]PPh₃, SPhos, XPhos, RuPhos, BrettPhos
Base The base activates the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[11] Carbonates (K₂CO₃, Cs₂CO₃) are common. Phosphates (K₃PO₄) are stronger and often used for less reactive partners. The choice can be critical to avoid hydrolysis of the methyl ester group.K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃
Solvent Aprotic polar solvents are standard. Often, a biphasic system with water is used to help dissolve the inorganic base and facilitate the formation of the boronate.[12] Rigorous degassing is critical to prevent catalyst oxidation.1,4-Dioxane, Toluene, DMF, THF/Water mixtures
Boronic Acid Electron-donating groups on the boronic acid partner generally accelerate the transmetalation step, leading to higher yields.[1] However, a well-optimized catalytic system can effectively couple partners with electron-withdrawing groups as well.Arylboronic acids, Arylboronic esters (e.g., pinacol esters)

Detailed Experimental Protocols

The following protocols are provided as robust starting points and may require optimization for specific coupling partners.

Protocol 1: Standard Suzuki Coupling of Methyl 5-bromo-2-methoxy-4-nitrobenzoate

This protocol describes a typical setup for coupling the halogenated derivative with a generic arylboronic acid.

Workflow_Standard cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purify Purification & Analysis A 1. Add solids to flame-dried flask: - Aryl Bromide (1 eq) - Boronic Acid (1.2 eq) - Base (2-3 eq) - Catalyst/Ligand B 2. Seal & Purge with Inert Gas (Argon/N₂) A->B C 3. Add Degassed Solvent via Syringe B->C D 4. Heat to desired temperature (e.g., 80-100 °C) & Monitor (TLC/GC-MS) C->D E 5. Cool to RT, Dilute with EtOAc, Wash with H₂O and Brine D->E F 6. Dry organic layer (Na₂SO₄), Filter, & Concentrate E->F G 7. Purify by Flash Column Chromatography F->G H 8. Characterize Product (NMR, MS) G->H

Caption: General experimental workflow for a standard Suzuki-Miyaura coupling reaction.

Materials & Equipment:

  • Methyl 5-bromo-2-methoxy-4-nitrobenzoate (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Methyl 5-bromo-2-methoxy-4-nitrobenzoate, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[13]

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Advanced Denitrative Coupling of this compound

This protocol is adapted from literature procedures for the direct C-NO₂ bond coupling and requires a more specialized catalyst system.[4]

Materials & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Pd(acac)₂ (Palladium(II) acetylacetonate) (5 mol%)

  • BrettPhos (Ligand) (6 mol%)

  • Potassium Phosphate (K₃PO₄·nH₂O) (2.0 equiv)

  • 18-Crown-6 (1.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Microwave reaction vessel or high-pressure sealed tube

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add Pd(acac)₂, BrettPhos, K₃PO₄, 18-crown-6, this compound, and the arylboronic acid to a microwave reaction vessel. Note: The crown ether is often used to enhance the solubility and reactivity of the inorganic base.[4]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the vessel.

  • Sealing: Securely seal the reaction vessel.

  • Reaction: Heat the mixture to 130 °C for 12-24 hours. If using a microwave reactor, typical conditions might be 130-150 °C for 30-60 minutes.[13] Monitor for completion.

  • Work-up & Purification: Follow steps 6-8 from Protocol 1. The work-up and purification procedures are analogous.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive catalyst (oxidized); Insufficiently strong base; Low reaction temperature.Ensure rigorous degassing of solvents and use of a proper inert atmosphere.[13] Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄). Increase reaction temperature.
Protodeboronation Presence of excess water or protic sources; Prolonged reaction time at high temperature.Use anhydrous solvents and powdered base. Ensure boronic acid is not in vast excess. Monitor reaction closely and stop once starting material is consumed.[10]
Homocoupling Oxygen contamination leading to oxidative coupling of boronic acids; Use of a Pd(II) precursor without efficient reduction.Improve degassing technique.[10] Consider adding a small amount of a reducing agent or using a Pd(0) source directly.
Ester Hydrolysis Base is too strong or reaction conditions are too harsh (high temp, long time).Use a milder base (e.g., NaHCO₃, K₂CO₃ instead of K₃PO₄). Reduce reaction temperature or time if possible.

Conclusion

This compound is a highly valuable and versatile substrate for Suzuki-Miyaura cross-coupling reactions. Its distinct electronic features—an activating nitro group and a sterically influential methoxy group—provide a unique handle for synthetic chemists. While traditional protocols utilizing a halogenated derivative offer a reliable route to substituted biaryls, the advent of denitrative coupling presents a more modern, efficient, and atom-economical alternative. The success of these transformations, particularly the more challenging C-NO₂ cleavage, is critically dependent on the rational selection of a high-activity palladium catalyst and ligand system. The protocols and insights provided herein offer a robust foundation for researchers to confidently employ this substrate in the synthesis of novel molecules for drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Kinuta, H., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

  • ACS Publications. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. [Link]

  • NROChemistry via YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. [Link]

  • Miyazaki, T., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. [Link]

  • Diccianni, J. B., & Diao, T. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition. [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Handout. [Link]

  • Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. . [Link]

  • Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Organic & Biomolecular Chemistry. [Link]

Sources

Application Notes and Protocols for the Functional Group Transformations of Methyl 2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of Methyl 2-methoxy-4-nitrobenzoate

This compound is a pivotal intermediate in the synthesis of a diverse array of complex organic molecules, particularly in the realms of pharmaceuticals and materials science. Its trifunctional nature, possessing a nitro group, a methyl ester, and a methoxy ether on an aromatic scaffold, allows for a series of selective chemical modifications. This guide provides an in-depth exploration of the key functional group transformations of this versatile building block, offering detailed protocols and the underlying chemical principles for researchers, scientists, and professionals in drug development. The strategic manipulation of these functional groups opens pathways to a multitude of substituted aniline, benzoic acid, and phenol derivatives, which are common motifs in biologically active compounds.

I. Selective Reduction of the Nitro Group to an Amine

The transformation of the aromatic nitro group into an amino group is a fundamental and often crucial step in many synthetic routes. The resulting aminobenzoate derivative is a valuable precursor for the construction of heterocycles, amide bond formation, and diazotization reactions. The choice of reducing agent is paramount to ensure high chemoselectivity, preserving the ester and ether functionalities.

Causality Behind Experimental Choices

Several methods are available for the reduction of aromatic nitro groups. Catalytic hydrogenation is a clean and efficient method, often providing high yields of the desired amine with water as the primary byproduct.[1] However, it requires specialized equipment for handling hydrogen gas. Metal/acid combinations, such as iron in acetic acid, offer a cost-effective and robust alternative that is highly selective for the nitro group.[1][2] Stannous chloride (SnCl₂) in an acidic medium is another mild and highly chemoselective reagent, particularly useful when other sensitive functional groups are present.[3][4] The choice of method will often depend on the scale of the reaction, available equipment, and the presence of other functional groups in the molecule.

Experimental Protocols

This protocol is favored for its mild conditions and high chemoselectivity, leaving ester and ether groups intact.[3]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, and standard laboratory glassware.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add stannous chloride dihydrate (4-5 equivalents) to the solution.[1]

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

  • Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8. This may result in the precipitation of tin salts.[5]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 4-amino-2-methoxybenzoate.[6] The product can be further purified by recrystallization or column chromatography if necessary.

Troubleshooting: The work-up for tin-based reductions can be challenging due to the formation of tin salt precipitates.[1][5] To mitigate this, pouring the reaction mixture into a large volume of ice water before neutralization can be helpful.[5] If emulsions form during extraction, they can often be broken by the addition of brine.[1]

This classic and cost-effective method is highly selective for the nitro group.[1][2]

Materials:

  • This compound

  • Iron powder (reduced)

  • Ethanol

  • Water

  • Glacial acetic acid

  • Celite®

  • Ethyl acetate

  • Standard laboratory glassware for reflux and filtration.

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of ethanol, water, and glacial acetic acid.

  • Add reduced iron powder (3-5 equivalents) to the suspension.[1]

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and filter it through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethanol or ethyl acetate.[1]

  • Concentrate the filtrate under reduced pressure.

  • The residue can be taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution to remove residual acetic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the desired amine.

Data Summary: Nitro Group Reduction
MethodReagentsSolventTemperatureAdvantagesDisadvantages
Stannous ChlorideSnCl₂·2H₂OEthanolRefluxHigh chemoselectivity, mild conditions[3]Challenging work-up due to tin salts[1][5]
Iron/Acetic AcidFe, CH₃COOHEthanol/WaterRefluxCost-effective, robust, highly selective[1][2]Requires filtration of iron salts
Catalytic HydrogenationH₂, Pd/CMethanol/EthanolRoom Temp.Clean reaction, high purity product[1]Requires specialized hydrogenation equipment

Reaction Workflow: Nitro Group Reduction

G cluster_start Starting Material cluster_reduction Reduction cluster_workup Work-up & Isolation cluster_product Product start This compound sncl2 SnCl₂·2H₂O, Ethanol, Reflux start->sncl2 fe_hac Fe, Acetic Acid, Reflux start->fe_hac h2_pdc H₂, Pd/C, Methanol start->h2_pdc workup Neutralization, Extraction, Drying, Concentration sncl2->workup fe_hac->workup h2_pdc->workup product Methyl 4-amino-2-methoxybenzoate workup->product

Caption: General workflow for the reduction of the nitro group.

II. Hydrolysis of the Methyl Ester to a Carboxylic Acid

The saponification of the methyl ester to the corresponding carboxylic acid is a common transformation that allows for subsequent modifications, such as amide bond formation or conversion to other ester derivatives.

Causality Behind Experimental Choices

Ester hydrolysis can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible reaction, and a large excess of water is required to drive the equilibrium towards the products.[7][8][9] In contrast, base-mediated hydrolysis, or saponification, is an irreversible process, which typically leads to higher yields of the carboxylic acid salt.[7][9][10] The reaction is irreversible because the final step is an acid-base reaction where the alkoxide leaving group deprotonates the newly formed carboxylic acid.[10] For these reasons, saponification is the more commonly employed method for ester hydrolysis in a laboratory setting.[7]

Experimental Protocol: Saponification

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric acid (HCl), concentrated or 1M solution

  • Ethyl acetate

  • Standard laboratory glassware for reflux.

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or a mixture of THF and water.

  • Add an aqueous solution of sodium hydroxide or lithium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove any organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution by the slow addition of concentrated or 1M HCl until the pH is acidic, which will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-methoxy-4-nitrobenzoic acid.

  • If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate.

Data Summary: Ester Hydrolysis
ConditionReagentsSolventTemperatureKey Feature
Basic (Saponification)NaOH or LiOHMethanol or THF/WaterRefluxIrreversible, high yield[7][10]
AcidicH₂SO₄ or HClAqueousRefluxReversible, requires excess water[8][9]

Reaction Scheme: Saponification

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_acidification Acidification cluster_product Product start This compound carboxylate Sodium 2-methoxy-4-nitrobenzoate start->carboxylate + NaOH, Reflux base NaOH / H₂O product 2-methoxy-4-nitrobenzoic acid carboxylate->product + HCl acid HCl

Caption: Saponification of the methyl ester.

III. Cleavage of the Methoxy Ether to a Phenol

The demethylation of the methoxy group to reveal a hydroxyl group is a valuable transformation for introducing a phenolic moiety, which is a key functional group in many natural products and pharmaceuticals. This transformation often requires harsh conditions.

Causality Behind Experimental Choices

The cleavage of aryl methyl ethers typically requires strong Lewis acids or protic acids.[11] Boron tribromide (BBr₃) is a highly effective and widely used reagent for this purpose due to its strong Lewis acidity, which facilitates the cleavage of the C-O bond under relatively mild conditions.[12] The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion.[12]

Experimental Protocol: Ether Cleavage with Boron Tribromide (BBr₃)

Caution: Boron tribromide is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware for anhydrous reactions.

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1M solution of boron tribromide in dichloromethane (1.1-1.5 equivalents) dropwise via a syringe.

  • Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of methanol.

  • Remove the solvent under reduced pressure.

  • Add more methanol and evaporate again to ensure all boron residues are removed as trimethyl borate.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Methyl 2-hydroxy-4-nitrobenzoate.

Data Summary: Ether Cleavage
ReagentSolventTemperatureKey Feature
Boron Tribromide (BBr₃)Dichloromethane-78 °C to Room Temp.Highly effective for aryl methyl ethers[12][13]

Reaction Mechanism: Ether Cleavage with BBr₃

G cluster_step1 Step 1: Lewis Acid Adduct Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: C-O Bond Cleavage cluster_step4 Step 4: Hydrolysis ether Aryl Methyl Ether adduct Lewis Acid-Base Adduct ether->adduct + BBr₃ bbr3 BBr₃ attack Bromide ion attacks methyl group (SN2) adduct->attack cleavage Cleavage of C-O bond attack->cleavage hydrolysis Work-up with water/methanol cleavage->hydrolysis phenol Phenol hydrolysis->phenol

Caption: Mechanism of aryl methyl ether cleavage using BBr₃.

Conclusion

The functional group transformations of this compound presented herein demonstrate the strategic value of this intermediate in organic synthesis. By carefully selecting reagents and reaction conditions, researchers can selectively manipulate the nitro, ester, and ether groups to access a wide range of valuable building blocks for drug discovery and materials science. The protocols provided are robust and have been developed with an emphasis on procedural clarity and safety, empowering scientists to confidently utilize this versatile molecule in their synthetic endeavors.

References

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Application Notes and Protocols: The Strategic Use of Methyl 2-methoxy-4-nitrobenzoate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Targeted Therapeutics

In the landscape of modern drug discovery, particularly in the realm of oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy.[1] These small molecules are designed to interfere with specific kinases—enzymes that play a pivotal role in cellular signaling pathways controlling growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] The meticulous design and synthesis of these inhibitors are paramount to achieving both potency and selectivity. It is within this context that strategically functionalized starting materials, such as Methyl 2-methoxy-4-nitrobenzoate, demonstrate their profound utility.

This versatile chemical scaffold, featuring a nitro group, a methoxy group, and a methyl ester on a benzene ring, provides a rich platform for the construction of the complex heterocyclic systems characteristic of many kinase inhibitors.[1] The distinct electronic nature and positional arrangement of these functional groups allow for a sequence of controlled chemical transformations, ultimately leading to the core structures of potent drugs. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application of this compound in the synthesis of kinase inhibitors, with a particular focus on the multi-kinase inhibitor, Lenvatinib.[1]

Core Synthetic Strategy: From Nitrobenzoate to Kinase Inhibitor Scaffolds

The primary and most critical transformation of this compound in the synthesis of kinase inhibitors is the reduction of the nitro group to an amine. This foundational step yields Methyl 4-amino-2-methoxybenzoate, a key intermediate that opens up a plethora of subsequent chemical modifications.[1][3] The resulting aniline derivative is a versatile precursor for constructing quinoline, quinazoline, and other heterocyclic systems that form the backbone of numerous kinase inhibitors.[4][5]

The Crucial Reduction Step: Methodologies and Optimization

The conversion of the nitro group to an amine is a well-established transformation in organic synthesis, yet its efficiency and cleanliness are critical for the overall success of a multi-step synthesis. Several methods can be employed, each with its own advantages and considerations.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is often the method of choice due to its high efficiency and the clean nature of the reaction, which produces water as the only byproduct.

  • Setup: In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in a solvent such as methanol or ethanol.[6]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst, typically at a loading of 5-10 mol%.[6]

  • Hydrogenation: Seal the vessel and purge it multiple times with hydrogen gas to remove any residual oxygen. Pressurize the vessel with hydrogen gas (a balloon for small-scale reactions or a pressurized cylinder for larger scales) and stir the mixture vigorously at room temperature.[1][6]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[6]

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.[6]

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude Methyl 4-amino-2-methoxybenzoate, which can often be used in the next step without further purification or can be purified by recrystallization.[6]

Protocol 2: Metal-Mediated Reduction in Acidic Media

An alternative to catalytic hydrogenation, particularly useful if certain functional groups are sensitive to hydrogenolysis, is the use of metals like iron or tin(II) chloride in an acidic environment.

  • Setup: In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of ethanol, water, and glacial acetic acid.[6]

  • Reagent Addition: Add reduced iron powder (typically 3-5 equivalents) to the suspension.[6]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within a few hours.[6]

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.[6]

  • Work-up: After cooling, the reaction mixture is filtered through a pad of Celite® to remove the iron salts, and the filter cake is washed thoroughly with ethanol or ethyl acetate.[6]

  • Isolation: The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) to remove acetic acid. The organic layer is then dried and concentrated to afford the desired product.[4]

Parameter Catalytic Hydrogenation (Pd/C) Metal-Mediated Reduction (Fe/Acetic Acid)
Reducing Agent H₂ gasIron powder
Catalyst/Reagent 10% Pd/CAcetic Acid
Solvent Methanol or EthanolEthanol/Water/Acetic Acid
Temperature Room TemperatureReflux
Work-up Filtration of catalystFiltration of iron salts, acid-base extraction
Advantages Clean, high-yieldingAvoids hydrogenolysis of sensitive groups
Disadvantages Requires specialized hydrogenation equipmentStoichiometric waste, more complex work-up

Application in the Synthesis of Lenvatinib: A Case Study

Lenvatinib is a potent multi-kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), and other receptor tyrosine kinases.[1] The synthesis of Lenvatinib provides an excellent example of how this compound serves as a crucial starting material.

The initial reduction of this compound provides Methyl 4-amino-2-methoxybenzoate.[1] This intermediate then undergoes a series of transformations, including chlorination and other modifications, to eventually form a key quinoline fragment of the Lenvatinib molecule.[1]

G A This compound B Methyl 4-amino-2-methoxybenzoate A->B Reduction (e.g., H₂, Pd/C) C Key Quinoline Intermediate B->C Multi-step synthesis (e.g., cyclization, chlorination) D Lenvatinib C->D Coupling Reactions

Caption: Synthetic pathway from this compound to Lenvatinib.

Building Other Kinase Inhibitor Scaffolds

The utility of Methyl 4-amino-2-methoxybenzoate extends beyond the synthesis of Lenvatinib. This versatile intermediate can be used to construct a variety of heterocyclic cores common to many kinase inhibitors. For instance, it can be a precursor for the synthesis of quinazolines, a privileged scaffold in kinase inhibitor design. The synthesis of Gefitinib, an EGFR inhibitor, involves intermediates that can be conceptually derived from similarly substituted aniline precursors.[4][5]

The general strategy involves the reaction of the aniline with a suitable cyclizing agent to form the heterocyclic core. Subsequent functionalization of the core, often through coupling reactions, allows for the introduction of various side chains that are crucial for binding to the target kinase and achieving the desired selectivity and pharmacological properties.

G cluster_0 Core Synthesis cluster_1 Functionalization A Methyl 4-amino-2-methoxybenzoate B Heterocyclic Core (e.g., Quinoline, Quinazoline) A->B Cyclization Reactions C Introduction of Side Chains B->C Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) D Final Kinase Inhibitor C->D

Caption: General workflow for kinase inhibitor synthesis from the key intermediate.

Signaling Pathways Targeted by Derived Kinase Inhibitors

The kinase inhibitors synthesized from this compound derivatives, such as Lenvatinib, exert their therapeutic effects by blocking key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[1] For example, Lenvatinib potently inhibits the VEGF signaling pathway, which is crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.[1]

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Downstream Downstream Signaling (e.g., PLCγ, PKC, Raf-MEK-ERK) VEGFR->Downstream Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibition Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-methoxy-4-nitrobenzoate. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly low yields, during this synthesis. We will explore the common synthetic routes, troubleshoot potential pitfalls with scientifically-grounded explanations, and provide optimized protocols to enhance your experimental success.

Overview of Synthetic Strategies

The synthesis of this compound is typically approached via two primary routes:

  • Route A: Electrophilic Nitration. This pathway involves the direct nitration of a precursor, Methyl 2-methoxybenzoate. It is an atom-economical route but presents significant challenges in controlling regioselectivity.

  • Route B: Fischer Esterification. This method starts with 2-methoxy-4-nitrobenzoic acid, which is then esterified using methanol under acidic conditions. This route often provides better control over the final product's constitution, assuming the starting acid is pure.

The choice of route often depends on the availability and cost of the starting materials. This guide will address troubleshooting for both pathways.

Synthesis_Pathways cluster_0 Route A: Nitration Pathway cluster_1 Route B: Esterification Pathway A_start Methyl 2-methoxybenzoate A_reagents HNO₃ / H₂SO₄ A_start->A_reagents Nitration A_product Crude Product Mix (Isomers, Byproducts) A_reagents->A_product A_purify Purification (Chromatography/ Recrystallization) A_product->A_purify Final_Product This compound A_purify->Final_Product B_start 2-methoxy-4-nitrobenzoic acid B_reagents Methanol (excess) H⁺ Catalyst B_start->B_reagents Fischer Esterification B_product Crude Product (Unreacted Acid) B_reagents->B_product B_purify Purification (Base Wash/ Recrystallization) B_product->B_purify B_purify->Final_Product

Caption: Primary synthetic pathways to this compound.

Frequently Asked Questions & Troubleshooting Guides

This section addresses the most common issues encountered during the synthesis.

Part 1: Troubleshooting for Route A (Nitration of Methyl 2-methoxybenzoate)

The core challenge in this route is controlling the position of nitration. The benzene ring has two directing groups:

  • -OCH₃ (methoxy): A strongly activating ortho, para-director.[1][2]

  • -COOCH₃ (methyl ester): A deactivating meta-director.[3][4][5]

The powerful activating effect of the methoxy group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho and para to it.

Nitration_Mechanism cluster_mech Mechanism: Electrophilic Attack cluster_intermediates Carbocation Intermediates (Sigma Complexes) Reactant Methyl 2-methoxybenzoate Electrophile NO₂⁺ (Nitronium ion) Para_Attack Para-Attack (Position 4) MOST STABLE (Target Product) Electrophile->Para_Attack Favored Ortho_Attack Ortho-Attack (Position 6) Sterically Hindered Electrophile->Ortho_Attack Disfavored Meta_Attack Meta-Attack (Position 3) Side Product Electrophile->Meta_Attack Minor Final_Product This compound Para_Attack->Final_Product Deprotonation Side_Product2 Methyl 2-methoxy-6-nitrobenzoate Ortho_Attack->Side_Product2 Deprotonation Side_Product Methyl 2-methoxy-3-nitrobenzoate Meta_Attack->Side_Product Deprotonation

Caption: Directing effects in the nitration of Methyl 2-methoxybenzoate.

Q1: My yield is very low after purification, and my initial TLC shows multiple spots close together. What's happening?

A: This is the most common problem and is almost certainly due to the formation of regioisomers. The methoxy group directs nitration to position 4 (para, desired) and position 6 (ortho). While position 6 is sterically hindered by the adjacent ester group, some formation of Methyl 2-methoxy-6-nitrobenzoate is possible. More significantly, nitration can also occur at position 3, leading to Methyl 2-methoxy-3-nitrobenzoate. Separating these isomers via recrystallization or even column chromatography can be difficult and is a primary source of yield loss.

Q2: How can I improve the regioselectivity to favor the desired 4-nitro product?

A: Temperature control is the most critical factor.

  • Maintain Low Temperatures: The nitration reaction is highly exothermic. You must maintain the temperature strictly between 0-10°C during the addition of the nitrating mixture.[6] Higher temperatures provide more energy for the reaction to overcome the activation barrier for forming less-favored isomers and can lead to dinitration.

  • Slow Addition: Add the nitrating mixture (pre-mixed and cooled H₂SO₄/HNO₃) dropwise to the solution of your ester in sulfuric acid. This ensures localized heat can dissipate effectively.[7]

  • Choice of Nitrating Agent: While mixed acid is standard, some literature suggests that using acetic anhydride with nitric acid can sometimes offer different selectivity, though this may require significant optimization.[8]

Q3: My reaction mixture turned dark brown or black, and I isolated a tarry, intractable substance. What went wrong?

A: This indicates significant degradation of the starting material, likely due to oxidation. The electron-rich aromatic ring, activated by the methoxy group, is susceptible to oxidation by nitric acid, especially under harsh conditions.

  • Cause: Uncontrolled temperature is the most frequent culprit. If the temperature rises above 15-20°C, oxidative side reactions can rapidly accelerate.[6]

  • Solution: Ensure your ice bath is robust and that the reaction flask is well-submerged. Monitor the internal temperature of the reaction with a thermometer, not just the bath temperature.

Q4: After quenching the reaction on ice, my product seems to have some solubility in water, and the aqueous layer is acidic. Why?

A: You have likely experienced partial hydrolysis of the methyl ester group back to a carboxylic acid under the strong acidic conditions. The resulting 2-methoxy-4-nitrobenzoic acid would be deprotonated in a neutral or basic wash, making it water-soluble.

  • Prevention: Minimize the reaction time. Once the addition of the nitrating mixture is complete, do not let the reaction stir for an extended period (e.g., overnight). A short, controlled time (15-30 minutes) after addition is usually sufficient.[6][7]

  • Remediation: During workup, after separating the organic layer, you can re-acidify the aqueous layer and extract again to recover any hydrolyzed acid, though this adds steps and complexity. It is better to prevent the issue in the first place.

Part 2: Troubleshooting for Route B (Fischer Esterification)

This route avoids the issue of regioselectivity but is governed by chemical equilibrium.

Q5: My esterification reaction does not go to completion, and I recover a significant amount of my starting carboxylic acid.

A: This is the classic challenge of the Fischer Esterification, which is a reversible reaction.[9][10] Carboxylic Acid + Alcohol ⇌ Ester + Water To achieve a high yield, you must shift the equilibrium to the right.

  • Use a Large Excess of Alcohol: The simplest method is to use methanol as the solvent for the reaction. A large molar excess of this reactant will drive the formation of the ester product according to Le Châtelier's Principle.[9][10][11]

  • Remove Water: For larger-scale reactions, removing the water as it forms is highly effective. This can be done by using a Dean-Stark apparatus with a co-solvent like toluene that forms an azeotrope with water.[9][12]

  • Ensure Adequate Catalyst: Use a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH).[12][13]

Q6: My crude product is an oil/solid that is difficult to purify, and my NMR shows both product and starting material.

A: This is a workup issue. The unreacted 2-methoxy-4-nitrobenzoic acid must be removed from the organic product.

  • Solution: Basic Wash. During the workup procedure, after removing the excess methanol, dissolve the residue in an organic solvent (like ethyl acetate or dichloromethane) and wash it thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11][12] The basic solution will deprotonate the acidic starting material, forming a water-soluble carboxylate salt that will be removed into the aqueous layer. The neutral ester product will remain in the organic layer. Repeat the wash until no more CO₂ gas evolves.

Problem (Symptom)Probable CauseRecommended SolutionRoute
Low Yield, Multiple TLC Spots Isomer formation (e.g., 3-nitro, 6-nitro)Strictly maintain reaction temp at 0-10°C; Slow, dropwise addition of nitrating agent.A
Dark, Tarry Reaction Mixture Oxidation/degradation of aromatic ringImprove cooling efficiency; Monitor internal reaction temperature, not just the bath.A
Reaction Stalls/Incomplete Insufficient nitrating agent or poor qualityUse fresh, high-purity HNO₃ and H₂SO₄; Ensure correct stoichiometry.A
Product is Acidic/Water-Soluble Hydrolysis of the ester groupMinimize reaction time after nitrating agent addition; Workup quickly.A
Reaction Not Reaching Completion Equilibrium not shifted to productsUse a large excess of methanol (as solvent); Remove water as it forms.[9][11]B
Crude Product is Impure w/ Acid Incomplete removal of starting materialWash the organic layer with saturated NaHCO₃ solution during workup.[12]B

Optimized Experimental Protocols

Safety Precaution: These protocols involve the use of concentrated and corrosive acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol A: Nitration of Methyl 2-methoxybenzoate
  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add 5 mL of concentrated nitric acid (HNO₃) to 5 mL of concentrated sulfuric acid (H₂SO₄). Keep this mixture cold.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve Methyl 2-methoxybenzoate (1.0 eq) in 10 mL of concentrated sulfuric acid. Cool this solution to 0°C using an ice-salt bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred ester solution over 20-30 minutes. Crucially, ensure the internal temperature of the reaction does not exceed 10°C. [6]

  • Reaction Time: After the addition is complete, stir the mixture at 0-5°C for an additional 15 minutes.

  • Workup: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring. A solid precipitate should form.

  • Isolation: Isolate the crude solid by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: The crude product is a mixture of isomers. Recrystallization from methanol may enrich the desired 4-nitro isomer. For highest purity, flash column chromatography on silica gel using a solvent system like ethyl acetate/hexanes is recommended.[14]

Protocol B: Fischer Esterification of 2-methoxy-4-nitrobenzoic Acid
  • Reaction Setup: In a round-bottom flask, suspend 2-methoxy-4-nitrobenzoic acid (1.0 eq) in a large excess of methanol (e.g., 20-30 eq, serving as the solvent).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the suspension.[12]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction's progress by TLC (e.g., 30% ethyl acetate in hexanes) until the starting acid spot disappears. This may take several hours.

  • Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction & Wash: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it twice with saturated aqueous NaHCO₃ solution, followed by one wash with brine (saturated NaCl solution).[12]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-2-methoxybenzoate.
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Technical Support Center: Side Reactions in the Nitration of Methyl 2-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of methyl 2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we will delve into the common side reactions, their mechanistic underpinnings, and provide robust troubleshooting strategies to ensure the successful synthesis of the desired nitrated product.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of during the nitration of methyl 2-methoxybenzoate?

When performing the nitration of methyl 2-methoxybenzoate, several side reactions can occur, leading to a decrease in the yield of the desired product and complicating the purification process. The most common of these include:

  • Polysubstitution: The introduction of more than one nitro group onto the aromatic ring.[1][2]

  • Hydrolysis of the ester: The cleavage of the methyl ester group to form the corresponding carboxylic acid.[3][4][5]

  • Oxidation: The methoxy group or other parts of the molecule can be susceptible to oxidation by the strong oxidizing nature of the nitrating mixture.[6][7]

  • Formation of undesired regioisomers: While the directing effects of the substituents favor certain positions, other isomers can still be formed in smaller quantities.

Q2: Why is polysubstitution a common problem, and how can I minimize it?

Causality: Polysubstitution occurs because the initial nitration product, although deactivated by the newly introduced electron-withdrawing nitro group, can still undergo further nitration under the reaction conditions.[1][2] The methoxy group is a strongly activating group, which can make the ring electron-rich enough for a second nitration to occur, especially if the reaction temperature is not well-controlled or if an excess of the nitrating agent is used.

Troubleshooting & Prevention:

  • Strict Temperature Control: The nitration of aromatic compounds is a highly exothermic reaction.[8][9] Maintaining a low temperature (typically 0-10 °C) is crucial to prevent over-nitration.[8] Use an ice-salt bath for more efficient cooling if necessary.[9]

  • Stoichiometric Control of Nitrating Agent: Use a carefully measured, slight excess of the nitrating agent (a mixture of concentrated nitric and sulfuric acids). A large excess will significantly increase the likelihood of polysubstitution.

  • Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of methyl 2-methoxybenzoate in sulfuric acid.[10][11] This allows for better heat dissipation and prevents localized areas of high reactant concentration.[9]

ParameterRecommended ConditionRationale
Temperature 0–10 °CMinimizes the rate of the second nitration.[8]
Nitrating Agent ~1.1 equivalentsAvoids a large excess that drives polysubstitution.
Addition Rate Slow, dropwisePrevents localized overheating and high concentrations.[9][10]
Q3: I'm observing the formation of a carboxylic acid in my product mixture. What is causing the ester hydrolysis and how can I prevent it?

Causality: The nitration of methyl 2-methoxybenzoate is carried out in a strongly acidic medium (concentrated sulfuric and nitric acids). Under these conditions, the methyl ester is susceptible to acid-catalyzed hydrolysis, where water present in the reaction mixture acts as a nucleophile, leading to the formation of 2-methoxy-nitrobenzoic acid.[3][4][5] This reaction is reversible, but the presence of a large amount of acid can drive the equilibrium towards the hydrolyzed product.[4][5]

Troubleshooting & Prevention:

  • Anhydrous Conditions: While challenging with concentrated acids, minimizing the water content is beneficial. Use fresh, high-purity acids.

  • Reaction Time: Avoid unnecessarily long reaction times. Once the starting material is consumed (as monitored by TLC), proceed with the work-up. Prolonged exposure to the acidic medium increases the extent of hydrolysis.

  • Work-up Procedure: Quench the reaction by pouring the mixture onto crushed ice.[10][12][13] This rapidly dilutes the acid and lowers the temperature, effectively stopping the hydrolysis.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Nitrated Product
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the time slightly or allowing the reaction to warm to room temperature for a short period, while carefully monitoring for side product formation.[9]The deactivating effect of the ester group can make the reaction sluggish at very low temperatures.[14] A slight increase in temperature can provide the necessary activation energy for the reaction to proceed to completion.
Product Loss During Work-up When quenching the reaction with ice, ensure the mixture is well-stirred to promote precipitation of the organic product. During vacuum filtration, wash the crude product with cold water to remove residual acid, followed by a small amount of cold methanol to remove water-soluble impurities.[10]The nitrated product has low solubility in cold water. Incomplete precipitation or excessive washing with a solvent in which the product has some solubility can lead to significant product loss.
Side Reactions Dominating Re-evaluate the reaction conditions, particularly temperature and the rate of addition of the nitrating agent. Ensure vigorous stirring to prevent localized "hot spots."[9]As detailed in the FAQs, uncontrolled conditions favor side reactions like polysubstitution and oxidation, which consume the starting material and reduce the yield of the desired product.
Issue 2: Formation of a Dark-Colored or Tarry Reaction Mixture
Potential Cause Troubleshooting Step Scientific Rationale
Oxidation of the Methoxy Group or Aromatic Ring Lower the reaction temperature and ensure the slow, controlled addition of the nitrating agent.[6][7]The methoxy group can be susceptible to oxidation by the strong oxidizing nitrating mixture, especially at elevated temperatures. This can lead to the formation of complex, colored byproducts.
Charring Ensure that the sulfuric acid is added to the methyl 2-methoxybenzoate slowly and with cooling. The subsequent addition of the nitrating mixture should also be slow and controlled.Concentrated sulfuric acid is a strong dehydrating agent and can cause charring of organic compounds if added too quickly or at an elevated temperature.

Experimental Protocols

Standard Protocol for the Nitration of Methyl 2-Methoxybenzoate
  • Preparation of the Substrate Solution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 2-methoxybenzoate. Cool the flask in an ice-water bath.

  • Slowly add concentrated sulfuric acid to the methyl 2-methoxybenzoate while stirring and maintaining the temperature below 10 °C.[14]

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture is kept cool in an ice bath.[12][13][14]

  • Reaction: Add the cold nitrating mixture dropwise to the stirring solution of methyl 2-methoxybenzoate in sulfuric acid, keeping the internal temperature of the reaction mixture between 0 and 10 °C.[8][13]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes.

  • Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with stirring.[10][12][13]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the washings are neutral to litmus paper.[10]

  • Purification: Recrystallize the crude product from a suitable solvent, such as methanol or an ethanol/water mixture, to obtain the pure nitrated product.[10][14]

Visualizing the Reaction Workflow

Nitration_Workflow sub Methyl 2-Methoxybenzoate + Conc. H2SO4 (cool) react Reaction (0-10 °C, slow addition) sub->react nit Nitrating Mixture (Conc. HNO3 + Conc. H2SO4, cool) nit->react workup Work-up (Pour onto ice) react->workup isolate Isolation (Vacuum Filtration) workup->isolate purify Purification (Recrystallization) isolate->purify product Pure Nitrated Product purify->product

Caption: Workflow for the nitration of methyl 2-methoxybenzoate.

Mechanistic Insights

The nitration of methyl 2-methoxybenzoate is a classic example of an electrophilic aromatic substitution reaction.[8][12][15] The key steps are the generation of the electrophile, the nucleophilic attack by the aromatic ring, and the restoration of aromaticity.

Generation of the Nitronium Ion Electrophile

Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[10][16][17][18][19]

Nitronium_Formation HNO3 HNO3 Protonated HNO3 Protonated HNO3 HNO3->Protonated HNO3 + H2SO4 NO2+ + H2O NO2+ + H2O Protonated HNO3->NO2+ + H2O - H2O

Caption: Formation of the nitronium ion.

Electrophilic Attack and Regioselectivity

The electron-rich aromatic ring of methyl 2-methoxybenzoate attacks the nitronium ion. The regioselectivity of this attack is governed by the directing effects of the methoxy (-OCH₃) and methyl ester (-COOCH₃) groups.

  • -OCH₃ group: An activating, ortho-, para- directing group.

  • -COOCH₃ group: A deactivating, meta- directing group.[8][14][20]

The combined effect of these two groups directs the incoming nitro group to specific positions on the ring. The primary products are typically methyl 4-nitro-2-methoxybenzoate and methyl 5-nitro-2-methoxybenzoate.

Visualizing a Potential Side Reaction: Dinitration

Dinitration_Pathway start Methyl 2-Methoxybenzoate mono Mononitrated Product start->mono + NO2+ di Dinitrated Product (Side Product) mono->di + NO2+ (Excess nitrating agent or high temperature)

Caption: Pathway leading to the dinitration side product.

References

  • Unknown. (n.d.). Undesired polysubstitution of a benzene ring is most likely to be encountered in the case of.
  • The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Scribd. Retrieved from [Link]

  • Radi, R., et al. (n.d.). Nitric oxide, oxidants, and protein tyrosine nitration. PubMed Central. Retrieved from [Link]

  • Ryan, S. (2024, August 13). Nitration of Methyl Benzoate [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Chemistry Steps. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation and nitration study of methoxy dibenzofluorene. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Retrieved from [Link]

  • Web Pages. (n.d.). 7. Nitration of Methyl Benzoate. Retrieved from [Link]

  • Unknown. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]

  • ResearchGate. (2016, January 29). (PDF) Nitration of Methyl Benzoate. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]

  • Clark, J. (2000). the nitration of benzene - electrophilic substitution. Chemguide. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch12 : Electrophilic Aromatic Substitution. University of Calgary. Retrieved from [Link]

  • Reddit. (2023, November 28). Di-nitration troubleshooting. r/Chempros. Retrieved from [Link]

  • RSC Publishing. (n.d.). Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]

  • Leah4sci. (2019, January 3). nitration of aromatic compounds [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Nitration of Benzene. Chemistry LibreTexts. Retrieved from [Link]

  • Taylor, R. (n.d.). Nitration and aromatic reactivity.
  • NCERT. (n.d.). Alcohols, Phenols and Ethers. NCERT. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Troubleshooting the Reduction of Methyl 2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of reducing Methyl 2-methoxy-4-nitrobenzoate, a critical transformation in synthetic chemistry. This technical support center is tailored for researchers, scientists, and drug development professionals, offering detailed troubleshooting, FAQs, and optimized protocols to overcome common challenges like incomplete reactions and byproduct formation. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower your experimental success.

The reduction of the nitro group in this compound to form Methyl 4-amino-2-methoxybenzoate is a fundamental yet often challenging step. Incomplete reactions can lead to low yields and complex purification profiles, consuming valuable time and resources. This guide provides a systematic approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Question 1: My reaction shows a low conversion rate of this compound. What are the possible causes and solutions?

Answer: Low conversion is a common issue that can stem from several factors related to catalyst activity, reagent stoichiometry, or reaction conditions. A systematic evaluation is key to identifying the root cause.

  • Catalyst Inactivity (for Catalytic Hydrogenation): The catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, may be old, have been improperly stored, or become poisoned.[1][2]

    • Solution: Always use a fresh batch of catalyst. Ensure it is handled under an inert atmosphere to prevent deactivation. If catalyst poisoning is suspected due to impurities (e.g., sulfur compounds) in the starting material, purify the substrate before the reaction.[2] Consider increasing the catalyst loading in small increments.[3]

  • Insufficient Reducing Agent (for Metal/Acid Reductions): In reactions using reagents like Tin(II) chloride (SnCl₂) or Iron (Fe), an inadequate amount of the reducing agent will lead to an incomplete reaction.[2][4]

    • Solution: Ensure you are using a sufficient molar excess of the reducing agent. For SnCl₂·2H₂O, 4-5 equivalents are typically required.[1] For iron powder, 3-5 equivalents are common.[1]

  • Poor Solubility: The starting material must be adequately dissolved in the reaction solvent for the reaction to proceed efficiently.[4]

    • Solution: For catalytic hydrogenation, protic solvents like methanol or ethanol are generally effective.[3] If solubility is still an issue, consider a co-solvent system.

  • Suboptimal Reaction Temperature: Many reduction reactions require thermal energy to overcome the activation barrier.[4]

    • Solution: If the reaction is sluggish at room temperature, gently warm the mixture and monitor the progress by Thin-Layer Chromatography (TLC).[1] However, be aware that excessive heat can sometimes promote side reactions.[4]

Question 2: I am observing significant side product formation and a low yield of the desired amine. How can I improve selectivity?

Answer: The formation of side products is often due to the stepwise nature of nitro group reduction.[3][4] Intermediates such as nitroso and hydroxylamine species can form and subsequently dimerize to generate azoxy or azo compounds.[4][5]

  • Choice of Reducing Agent: Some reagents are more prone to stopping at intermediate stages. Catalytic hydrogenation and metal/acid combinations (Fe, SnCl₂) are generally highly effective at driving the reaction to the desired amine.[4] Using a reagent like Lithium aluminum hydride (LiAlH₄) with aromatic nitro compounds is known to produce azo products and should be avoided if the amine is the target.[6]

  • Reaction Time and Monitoring: Insufficient reaction time can leave behind intermediates.[3]

    • Solution: Monitor the reaction closely using TLC or LC-MS until the starting material is completely consumed. This ensures that any formed intermediates have also been converted to the final product.

  • Temperature Control: Overheating can sometimes promote the formation of dimeric side products.[4]

    • Solution: Maintain proper temperature control throughout the reaction. If the reaction is highly exothermic, consider cooling it during the initial addition of reagents.

Question 3: My product is impure after work-up, especially when using Tin(II) Chloride. What are the common issues?

Answer: Work-up procedures are critical for isolating a pure product and can present unique challenges depending on the reduction method used.

  • Tin Salt Precipitation: The use of SnCl₂ results in the formation of tin salts. During the neutralization step with a base (like NaHCO₃ or NaOH), these salts can precipitate, trapping the product and making extraction difficult.[1]

    • Solution: After the reaction, remove the solvent and partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[1] Add the base carefully and with vigorous stirring. In some cases, adding excess base can form soluble stannates, leading to a clearer solution. Filtration through a pad of Celite® after basification can also help remove insoluble tin salts.[4]

  • Incomplete Catalyst Removal: For catalytic hydrogenation, fine particles of the catalyst (e.g., Pd/C) may pass through the filter paper, contaminating the final product.

    • Solution: Always filter the reaction mixture through a pad of Celite® to ensure all catalyst particles are removed.[1][3] Wash the Celite pad thoroughly with the reaction solvent to recover any adsorbed product.

Troubleshooting Workflow

This workflow provides a logical path to diagnose and solve issues related to the incomplete reduction of this compound.

G start Low Yield or Incomplete Reaction tlc_check Is Starting Material Consumed (by TLC)? start->tlc_check no_path No tlc_check->no_path No yes_path Yes tlc_check->yes_path Yes catalyst Check Catalyst Activity (Use fresh catalyst) no_path->catalyst reagent Increase Reducing Agent Stoichiometry catalyst->reagent conditions Optimize Conditions (Temp, Solvent, Time) reagent->conditions impure Product is Impure yes_path->impure side_products Identify Side Products (e.g., Azo, Hydroxylamine) impure->side_products Yes workup_issues Review Work-up (e.g., Tin Salts, Catalyst Removal) impure->workup_issues Yes optimize_reaction Adjust Reaction Conditions to Improve Selectivity side_products->optimize_reaction optimize_purification Optimize Purification (Recrystallization, Chromatography) workup_issues->optimize_purification

Caption: Troubleshooting logic for incomplete reduction reactions.

Reaction Pathway: Reduction of an Aromatic Nitro Group

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. Incomplete reaction or specific reaction conditions can lead to the accumulation of these intermediates or their dimeric byproducts.

G Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy Condensation Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo) Azoxy->Azo +2e⁻

Sources

Technical Support Center: Purification of Methyl 2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-methoxy-4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the desired purity and yield in your experiments.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, offering probable causes and actionable solutions.

Problem 1: Low Recovery After Recrystallization

You've performed a recrystallization, but the yield of purified this compound is significantly lower than expected.

Probable CauseDetailed Explanation & Solution
Inappropriate Solvent System The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor. Solution: A common and effective solvent system for similar nitrobenzoic acid derivatives is a mixture of ethanol and water.[1] Start by dissolving the crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly turbid, indicating it has reached its saturation point. This ensures that upon cooling, the compound will crystallize out efficiently.
Excessive Solvent Usage Using too much solvent will keep more of your product dissolved, even at low temperatures, leading to poor recovery. Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. This is a critical step for maximizing yield.[1]
Cooling Rate Too Fast Rapid cooling can lead to the formation of small, impure crystals that trap impurities and are harder to collect. Solution: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the growth of larger, purer crystals. Once at room temperature, you can then place the flask in an ice bath to maximize precipitation.[1]
Premature Crystallization During Hot Filtration If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel if the apparatus is not sufficiently preheated. Solution: Preheat the funnel and the receiving flask before filtration. It is also crucial to pour the hot solution through the filter as quickly as possible to prevent cooling and premature crystallization.[1]
Problem 2: Persistent Impurities After Purification

Despite purification attempts (recrystallization or column chromatography), your this compound is still contaminated with impurities.

Probable CauseDetailed Explanation & Solution
Co-crystallization of Isomeric Impurities During the synthesis, isomeric byproducts such as other nitro-substituted methyl benzoates might be formed.[2][3] These isomers can have similar solubility profiles to the desired product, making them difficult to separate by recrystallization alone. Solution: Flash column chromatography is often more effective in separating isomers. A typical eluent system for such compounds is a gradient of ethyl acetate in hexanes or dichloromethane.[4] Monitor the fractions carefully using Thin Layer Chromatography (TLC) to isolate the pure product.
Presence of Starting Materials Incomplete reaction can leave unreacted starting materials in your crude product. For instance, if synthesizing from 2-methoxy-4-nitrobenzoic acid, the acidic starting material might persist. Solution: If the impurity is acidic (like a carboxylic acid), a simple liquid-liquid extraction can be effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate. This will deprotonate the acidic impurity, making it soluble in the aqueous layer, while your desired ester remains in the organic layer.[5]
Hydrolysis of the Ester This compound can undergo hydrolysis back to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions, particularly at elevated temperatures.[6][7][8] Solution: Ensure that all purification steps are carried out under neutral pH conditions whenever possible. If you are using acidic or basic reagents, try to keep the temperature low and the exposure time to a minimum. After any aqueous work-up, ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.[9]
Colored Impurities The presence of a yellow or brownish color in the final product often indicates the presence of nitrophenolic compounds or other degradation byproducts.[2] Solution: Activated carbon (charcoal) can sometimes be used to remove colored impurities. Add a small amount of activated carbon to the hot solution during recrystallization, then perform a hot filtration to remove the carbon and the adsorbed impurities. Be aware that using too much charcoal can also adsorb your product, reducing the yield.
Problem 3: Oily Product Instead of Crystalline Solid

After removing the solvent, the product is an oil and refuses to crystallize.

Probable CauseDetailed Explanation & Solution
Residual Solvent Even small amounts of residual solvent can prevent crystallization. Solution: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating, to remove all traces of solvent.
Presence of Impurities Impurities can disrupt the crystal lattice formation, resulting in an oil. This is especially true for isomeric impurities or byproducts from the reaction. Solution: Attempt to purify the oil using flash column chromatography to separate the desired product from the impurities that are inhibiting crystallization.[4]
Product is Amorphous Some organic compounds can exist in an amorphous (non-crystalline) state. Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites for crystal growth. Alternatively, adding a seed crystal of the pure compound (if available) can initiate crystallization. You can also try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity appears, then allowing it to stand.

II. Frequently Asked Questions (FAQs)

Q1: What is the best method to monitor the purity of this compound during purification?

A1: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the purification.[9] A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., a 1:4 or 1:3 v/v mixture). The starting materials, product, and any impurities should have different Rf values, allowing you to track the separation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q2: My purified this compound has a low melting point with a broad range. What does this indicate?

A2: A low and broad melting point is a classic sign of an impure compound. Pure crystalline solids typically have a sharp melting point over a narrow range (e.g., 1-2 °C). The presence of impurities disrupts the crystal lattice, requiring less energy (a lower temperature) to melt, and the melting occurs over a wider temperature range. Further purification is necessary.

Q3: Can I use flash chromatography for the purification of this compound? What conditions are recommended?

A3: Yes, flash column chromatography is an excellent method for purifying this compound, especially for removing closely related impurities.[4]

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. You can start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. The optimal eluent system should be determined by preliminary TLC analysis.

Q4: How should I properly store purified this compound to prevent degradation?

A4: To maintain its purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is also advisable to protect it from light. Storing it under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.

Q5: During synthesis via nitration of methyl 2-methoxybenzoate, what are the likely isomeric impurities I might encounter?

A5: The nitration of methyl 2-methoxybenzoate can potentially lead to the formation of other isomers, although the directing effects of the methoxy and ester groups will favor certain positions. Besides the desired 4-nitro isomer, you could potentially form small amounts of the 3-nitro, 5-nitro, and 6-nitro isomers. The separation of these isomers is a primary purification challenge.

III. Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound, incorporating key decision points.

PurificationWorkflow General Purification Workflow for this compound crude Crude Product (Post-Reaction Work-up) tlc_check1 TLC Analysis crude->tlc_check1 recryst Recrystallization (e.g., Ethanol/Water) tlc_check1->recryst Impurities have significantly different polarity column Flash Column Chromatography (Silica Gel) tlc_check1->column Impurities have similar polarity (Isomers) hot_filtration Hot Filtration (Optional) (To remove insoluble impurities) recryst->hot_filtration elution Elute with Gradient Solvent (e.g., EtOAc/Hexanes) column->elution cooling Slow Cooling & Ice Bath hot_filtration->cooling filtration Vacuum Filtration cooling->filtration wash Wash with Cold Solvent filtration->wash dry_product Dry Purified Product (Under Vacuum) wash->dry_product fractions Collect & Analyze Fractions by TLC elution->fractions combine Combine Pure Fractions fractions->combine evaporate Evaporate Solvent combine->evaporate evaporate->dry_product final_analysis Final Purity Check (TLC, Melting Point, NMR) dry_product->final_analysis

Caption: A flowchart of the decision-making process for purifying this compound.

IV. References

  • BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-2-methoxybenzoate. Retrieved from BenchChem Technical Support.

  • National Center for Biotechnology Information. (n.d.). Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate. PubChem.

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. CDC Stacks.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate. Retrieved from BenchChem Technical Support.

  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate. Retrieved from BenchChem Technical Support.

  • Matrix Scientific. (n.d.). Methyl 4-(2-methoxy-2-oxoethoxy)-3-nitrobenzoate.

  • Kamm, O., & Segur, J. B. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses Procedure.

  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

  • Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.

  • Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.

  • ChemicalBook. (n.d.). METHYL-2-METHOXY-3-NITROBENZOATE | 90564-26-4.

  • Quora. (2021). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?.

  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-Methoxy-3-nitrobenzoic Acid. Retrieved from BenchChem Technical Support.

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.

  • YouTube. (2020). EAS Nitration Experiment & Recrystallization.

  • Journal of the Chemical Society D. (n.d.). Methoxy-group migration in the hydrolysis of the 4-nitrobenzene-p-sulphonates of methyl β-D-xylopyranoside and methyl β-D-glucopyranoside. RSC Publishing.

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

  • ResearchGate. (n.d.). (PDF) Methyl 4-nitrobenzoate.

  • RSC Education. (n.d.). Nitration of methyl benzoate.

  • National Center for Biotechnology Information. (n.d.). Methyl 2-methyl-4-nitrobenzoate. PubChem.

  • Sigma-Aldrich. (n.d.). Methyl 4-nitrobenzoate.

  • BenchChem. (2025). A Comparative Analysis of Methyl 4-amino-2-methoxybenzoate and Its Isomers for Drug Discovery. Retrieved from BenchChem Technical Support.

  • ChemicalBook. (n.d.). Methyl 4,5-dimethoxy-2-nitrobenzoate(26791-93-5) 1H NMR spectrum.

  • National Center for Biotechnology Information. (n.d.). Methyl 2-methoxymethyloxy4-nitrobenzoate. PubChem.

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Technical Support Center: Stability and Storage of Methyl 2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals working with Methyl 2-methoxy-4-nitrobenzoate. Our goal is to ensure the long-term stability of your compound and the reproducibility of your experimental results by addressing common challenges related to its storage and handling.

Compound Stability Profile

This compound is a substituted aromatic ester. Its stability is primarily influenced by two key structural features: the benzoate ester linkage and the aromatic nitro group. While the compound is stable under recommended storage conditions, deviations can lead to degradation, impacting experimental outcomes.[1]

The primary degradation pathway of concern is the hydrolysis of the ester bond, a reaction catalyzed by the presence of water, particularly under acidic or basic conditions.[2] Additionally, as an aromatic nitro compound, it requires careful handling to avoid incompatibilities and thermal stress.[3]

Table 1: Key Stability and Storage Parameters

ParameterRecommendationRationale & Causality
Storage Temperature 2-8°C or controlled room temperature (20-25°C)Minimizes the rate of potential hydrolytic and thermal degradation. Cool conditions are generally recommended for long-term stability of aromatic nitro compounds.[4]
Atmosphere Store in a tightly sealed container.Prevents absorption of atmospheric moisture, which can initiate hydrolysis of the ester group.[5]
Light Exposure Store in a dark or amber container.While specific photolability data is limited, aromatic nitro compounds can be sensitive to light. Protection from UV/sunlight is a best practice to prevent potential photodegradation.[2][6]
pH (in solution) Maintain pH in the slightly acidic to neutral range (pH 4-6).Benzoate esters exhibit maximum stability in this pH range. Both strong acids and bases catalyze the hydrolysis of the ester bond, leading to the formation of 2-methoxy-4-nitrobenzoic acid and methanol.[2]
Incompatible Materials Strong oxidizing agents, strong reducing agents.The nitro group can react with strong reducing agents.[3] General chemical safety protocols advise storing esters away from strong oxidizing agents to prevent vigorous reactions.[7]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly closed container in a cool, dry, and dark place, such as a refrigerator (2-8°C) or a desiccator at controlled room temperature.[1][4] The key is to protect it from moisture, high temperatures, and light.[6][8] Ensure the container seal is intact to prevent moisture ingress from the atmosphere.

Q2: I am preparing an aqueous solution of the compound for my assay. What is the most critical factor to ensure its stability in the solution?

A2: The most critical factor is the pH of your aqueous buffer. Benzoate esters are susceptible to hydrolysis.[2] This degradation is slowest in a slightly acidic to neutral pH range (typically pH 4-6).[2] If your experimental conditions require a pH outside this range (either strongly acidic or alkaline), you should prepare the solution fresh immediately before use and minimize the time it spends in the solution to ensure concentration accuracy.

Q3: I noticed the color of my solid compound has darkened over time. Is it still pure and usable?

A3: A change in color, such as darkening from a pale yellow to a brownish hue, can be an indicator of degradation. This could be due to exposure to light, heat, or impurities. While a slight color change may not significantly impact purity, it warrants investigation. We recommend performing a simple purity check, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to compare the stored material against a fresh or validated standard.

Q4: What chemicals or materials should I strictly avoid storing near this compound?

A4: You should avoid storing this compound with strong oxidizing agents (e.g., peroxides, chlorates) and strong reducing agents (e.g., metallic hydrides).[3][7] Aromatic nitro compounds can react with these substances.[3] Store it with other stable organic solids and away from reactive chemicals.

Q5: How does elevated temperature affect the stability of this compound?

A5: Elevated temperatures exponentially increase the rate of chemical degradation, following the Arrhenius relationship.[2] For this compound, this primarily means an accelerated rate of hydrolysis if any moisture is present. Furthermore, high heat can cause thermal decomposition, which may lead to the release of toxic vapors, including oxides of nitrogen (NOx).[7][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

IssuePotential Cause(s)Troubleshooting & Optimization Steps
Loss of Potency or Inconsistent Results in Aqueous Assays Hydrolysis of the Ester Bond: The compound is degrading in your aqueous buffer, reducing its effective concentration.[2]1. pH Profiling: Confirm the pH of your formulation. If it is outside the optimal 4-6 range, degradation is likely.[2]2. Prepare Fresh Solutions: Make your aqueous solutions immediately before each experiment.3. Use Co-solvents: If your application allows, reducing the water activity by incorporating organic co-solvents (e.g., DMSO, ethanol) can slow the hydrolysis rate.
Visible Degradation of Solid Compound (e.g., color change, clumping) 1. Moisture Contamination: The container was not sealed properly, leading to clumping and hydrolysis.2. Thermal or Light Exposure: Improper storage conditions have accelerated degradation.[6]1. Verify Purity: Perform a quick purity assessment using TLC or HPLC against a reliable standard (see Protocol 4.2).2. Review Storage Conditions: Ensure the compound is stored according to the recommendations in Table 1.3. Use Inert Gas: For highly sensitive applications, consider flushing the container headspace with an inert gas like argon or nitrogen before sealing.
Unexpected Reaction or Side-Product Formation Incompatibility: The compound is reacting with other components in your experimental setup (e.g., strong reducing agents).[3]1. Review Reagent Compatibility: Check for known incompatibilities between all components in your reaction mixture.2. Isolate the Compound: Ensure that the compound is not exposed to incompatible reagents during workup or storage.

Experimental Protocols

Protocol 4.1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the standard procedure for preparing a stable stock solution for long-term storage.

  • Select Solvent: Choose a dry, aprotic organic solvent in which the compound is highly soluble (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)).

  • Weigh Compound: Accurately weigh the desired amount of this compound in a fume hood.

  • Dissolve: Add the solvent to the solid and vortex or sonicate until the solid is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed vial with a PTFE-lined cap at -20°C or -80°C for maximum stability. Protect from light by using an amber vial or wrapping it in aluminum foil.

  • Handling: When using the stock solution, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Protocol 4.2: Purity Assessment by Thin-Layer Chromatography (TLC)

This is a quick method to qualitatively assess the presence of degradation products, such as the more polar hydrolyzed acid.

  • Prepare Samples: Dissolve a small amount of your stored compound and a reference standard (if available) in a suitable solvent (e.g., ethyl acetate) to a concentration of ~1 mg/mL.

  • Select Mobile Phase: A common mobile phase for compounds of this polarity is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Optimize the ratio as needed.

  • Spot Plate: Using a capillary tube, spot a small amount of each sample onto a silica gel TLC plate.

  • Develop Plate: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualize: Remove the plate and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: The pure compound should appear as a single, well-defined spot. The presence of additional spots, particularly a more polar spot (lower Rf value) in the lane of the stored compound, suggests the presence of the hydrolyzed carboxylic acid, indicating degradation.

Visualization of Workflows and Degradation Pathways

Diagram 1: Recommended Handling and Storage Workflow

A Receive Compound B Inspect Container Seal Is it intact? A->B C Store in Cool, Dry, Dark Place (e.g., 2-8°C) B->C Yes D Quarantine & Test Purity (See Protocol 4.2) B->D No E Prepare for Use C->E D->C If Pure F Use Solid Directly or Prepare Organic Stock (See Protocol 4.1) E->F Organic Solvent G Prepare Fresh Aqueous Solution (pH 4-6 for stability) E->G Aqueous Solvent H Proceed with Experiment F->H G->H

Caption: Decision workflow for handling this compound.

Diagram 2: Factors Influencing Ester Hydrolysis

cluster_0 Primary Degradation Pathway cluster_1 Accelerating Factors Compound This compound (Stable Ester) Products 2-methoxy-4-nitrobenzoic Acid + Methanol (Degradation Products) Compound->Products  Hydrolysis (H₂O) Temp High Temperature Temp->Products Increases Rate pH_High High pH (>7) pH_High->Products Base-Catalyzed pH_Low Low pH (<4) pH_Low->Products Acid-Catalyzed

Caption: Key factors accelerating the hydrolysis of the benzoate ester.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. [Link]

  • Benzoic Acid Esters, Benzoates. (n.d.). Organic Chemistry Portal. [Link]

  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. (n.d.). Kamat Lab. [Link]

  • Nitrocompounds, Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Handling and Care of Peroxide-Forming and Nitro Compounds. (n.d.). Lyme Congregational Church Boston, Environmental Health and Safety. [Link]

  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. (n.d.). University of Notre Dame Risk Management and Safety. [Link]

  • Juárez, J. F., et al. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Bunting, J. W., et al. (1974). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry. [Link]

  • Continuous process for preparing benzoic acid esters. (2001).
  • MSDS - METHYL-M-NITROBENZOATE. (2010). ChemADVISOR, Inc. [Link]

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Technical Support Center: Monitoring "Methyl 2-methoxy-4-nitrobenzoate" Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving Methyl 2-methoxy-4-nitrobenzoate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during synthesis and analysis.

Core Principles of TLC for Aromatic Nitro Compounds

Thin-Layer Chromatography (TLC) is a fundamental technique for monitoring organic reactions.[1] It operates by separating components of a mixture based on their differential partitioning between a stationary phase (typically polar silica gel) and a liquid mobile phase.[1][2] For a typical reaction, such as the reduction of this compound to its corresponding aniline, the product is generally more polar than the starting material. This difference in polarity is the basis for separation on a TLC plate. The less polar compound (starting material) will travel further up the plate, resulting in a higher Retention Factor (Rf), while the more polar compound (product) will interact more strongly with the silica gel and have a lower Rf.[2]

Standard Protocol: Monitoring the Reduction of this compound

This protocol outlines the standard procedure for monitoring the conversion of this compound to Methyl 4-amino-2-methoxybenzoate.

Materials:

  • TLC Plates: Silica gel 60 F₂₅₄ plates are recommended. The "F₂₅₄" indicates a fluorescent indicator for UV visualization.[3]

  • Mobile Phase (Eluent): A starting mixture of 30% Ethyl Acetate in Hexanes is often effective.[4]

  • TLC Development Chamber

  • Capillary Tubes for spotting[3]

  • UV Lamp (254 nm)

  • Staining Reagents (Optional, for enhanced visualization)

Procedure:

  • Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting: 'S' for Starting Material, 'C' for Co-spot, and 'R' for Reaction Mixture.

  • Sample Preparation: Prepare dilute solutions (approx. 1 mg/mL) of your starting material and the reaction mixture in a volatile solvent like ethyl acetate or methanol.[3][5]

  • Spotting:

    • Using a capillary tube, apply a small spot of the starting material solution to the 'S' mark.

    • Apply a small spot of the reaction mixture to the 'R' mark.

    • On the 'C' mark, first spot the starting material, then carefully spot the reaction mixture directly on top of it. This "co-spot" lane is crucial for confirming if the spot in the reaction mixture is identical to the starting material.[6]

    • Ensure spots are small (1-2 mm diameter) to prevent streaking.[7] If a sample is too dilute, it can be spotted multiple times in the same place, allowing the solvent to dry between applications.[5][8]

  • Development:

    • Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[5]

    • Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which ensures a more uniform solvent front.[3]

    • Carefully place the spotted TLC plate into the chamber and close the lid.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization & Analysis:

    • Allow the plate to dry completely in a fume hood.[3]

    • View the plate under a UV lamp at 254 nm.[9] Aromatic compounds like this compound will appear as dark spots against the fluorescent green background.[3][10]

    • Circle the visible spots with a pencil, as they will disappear when the UV light is removed.[9]

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by sample) / (distance traveled by solvent).[2]

    • The reaction is complete when the spot corresponding to the starting material (in lane 'R') has completely disappeared, and a new, typically lower-Rf spot corresponding to the product is observed.[11]

Troubleshooting Guide & FAQs

This section addresses common problems encountered when monitoring reactions of this compound by TLC.

Q1: My spots are streaking down the plate. What's wrong?

Answer: Streaking is a common issue that can obscure results. The primary causes are:

  • Sample Overloading: The most frequent cause is applying too much sample to the plate.[5][8] The stationary phase becomes saturated, and the excess compound is smeared up the plate with the mobile phase.

    • Solution: Dilute your sample solution and re-spot the plate. Aim for a spot concentration of around 1%.[5]

  • Highly Polar or Acidic/Basic Compounds: Compounds with strongly acidic or basic functional groups can interact excessively with the silica gel (which is slightly acidic), causing tailing.[5][7] While this compound itself is not strongly acidic or basic, starting materials or byproducts might be.

    • Solution: Add a small amount of acid (e.g., 0.5-1% acetic acid) or base (e.g., 0.1-0.5% triethylamine) to your mobile phase to neutralize the active sites on the silica gel and improve spot shape.[7]

  • Inappropriate Solvent: If the solvent is too polar, it may not effectively dissolve the sample from the origin, leading to a streak.[8]

    • Solution: Try a less polar mobile phase system.

Q2: All my spots stayed on the baseline (Rf ≈ 0). How can I fix this?

Answer: This indicates that the mobile phase is not polar enough to move the compounds off the origin. The compounds have a much stronger affinity for the polar stationary phase than for the nonpolar eluent.[12]

  • Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. For example, if 3:1 hexane:ethyl acetate failed, try a 1:1 mixture.[12][13]

Q3: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). What should I do?

Answer: This is the opposite problem: the mobile phase is too polar. It has such a high affinity for your compounds that it carries them up the plate without sufficient interaction with the stationary phase, resulting in poor or no separation.[12]

  • Solution: Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. If a 1:1 mixture was too polar, try a 3:1 or 5:1 mixture.[12]

Q4: I can't see my spots under the UV lamp. Does this mean my reaction failed?

Answer: Not necessarily. While the aromatic nature of this compound makes it UV-active, several factors could be at play:

  • Sample is too Dilute: There may not be enough compound on the plate to be detected.[5][8]

    • Solution: Try re-spotting the plate with a more concentrated sample solution or apply the sample multiple times to the same spot (allowing it to dry in between).[8]

  • Product is Not UV-Active: While unlikely for this specific compound family, some reaction products or impurities may not absorb UV light at 254 nm.[5]

    • Solution: Use a chemical visualization method. For nitro compounds, a highly specific and sensitive method is to first reduce the nitro group with stannous chloride (SnCl₂) spray, followed by diazotization and coupling with a reagent like β-naphthol to produce a brightly colored azo dye.[14] Alternatively, a general-purpose oxidizing stain like potassium permanganate (KMnO₄) can be used, which reacts with many functional groups to produce yellow-brown spots on a purple background.[3]

Q5: The Rf values for my reactant and product are very similar, and the spots are overlapping. How can I improve the separation?

Answer: Poor separation occurs when the mobile phase doesn't sufficiently differentiate between the polarities of the compounds.

  • Solution 1: Change Solvent Ratio: First, try making small, incremental changes to your eluent composition. Even a slight adjustment can sometimes resolve overlapping spots.

  • Solution 2: Change Solvent System: If adjusting the ratio doesn't work, you need to change the selectivity of the mobile phase.[6] Instead of a simple hexane/ethyl acetate mixture, try a system with a different solvent, such as dichloromethane/methanol or toluene/acetone.[12][13] Different solvents interact with compounds in unique ways, which can alter the relative Rf values and improve separation.

Q6: My reaction is in a high-boiling solvent like DMF or DMSO, and my TLC plate is just a huge smear.

Answer: High-boiling, polar solvents like DMF and DMSO are infamous for interfering with TLC analysis. They are very polar and take a long time to evaporate from the plate, smearing everything up the plate with them.[6]

  • Solution: After spotting your sample on the TLC plate, place the plate under a high vacuum for a few minutes before developing it.[6] This will help evaporate the residual high-boiling solvent from the origin, allowing for a clean separation.

Mobile Phase Selection Guide

The choice of mobile phase is critical for achieving good separation. The ideal Rf values for analysis are between 0.2 and 0.8.[12] The following table provides a starting point for solvent systems when analyzing this compound and related compounds on silica gel.

Solvent System (v/v)PolarityTypical Application
10% Ethyl Acetate / HexaneLowFor separating very non-polar impurities from the starting material.
30% Ethyl Acetate / Hexane Medium Good starting point for monitoring the reduction to the more polar aniline. [4]
50% Ethyl Acetate / HexaneMedium-HighWhen the product is significantly more polar and requires a stronger eluent.
100% Dichloromethane (DCM)MediumAn alternative solvent for aromatic compounds.[12]
5% Methanol / DCMHighFor separating very polar compounds, such as the corresponding benzoic acid.[2]

Table 1: Recommended mobile phase systems for TLC analysis.

Experimental Workflows (Diagrams)

Visualizing the logic behind experimental choices can streamline troubleshooting and methods development.

TLC_Solvent_Optimization Start Run initial TLC (e.g., 30% EtOAc/Hexane) Decision Analyze Rf values Start->Decision TooHigh Spots are too high (Rf > 0.8) Decision->TooHigh High TooLow Spots are too low (Rf < 0.2) Decision->TooLow Low GoodSep Good Separation (0.2 < Rf < 0.8) Decision->GoodSep Ideal DecreasePol Decrease Solvent Polarity (e.g., more Hexane) TooHigh->DecreasePol IncreasePol Increase Solvent Polarity (e.g., more EtOAc) TooLow->IncreasePol End Protocol Optimized GoodSep->End DecreasePol->Start Re-run TLC IncreasePol->Start Re-run TLC

Caption: Workflow for optimizing a TLC solvent system.

TLC_Troubleshooting Problem {Problem Observed on TLC Plate} Streaking Streaking Spots Potential Causes: - Sample overloaded - Compound is acidic/basic - High-boiling solvent Solutions: - Dilute sample - Add acid/base to eluent - Dry plate under vacuum Problem->Streaking NoSpots No Visible Spots (UV) Potential Causes: - Sample too dilute - Compound not UV-active Solutions: - Concentrate sample - Use a chemical stain (e.g., SnCl2/Dye, KMnO4) Problem->NoSpots BadSep Poor Separation Potential Causes: - Incorrect solvent polarity Solutions: - Adjust solvent ratio - Change solvent system (e.g., DCM/MeOH) Problem->BadSep Baseline Spots on Baseline Potential Cause: - Eluent not polar enough Solution: - Increase eluent polarity Problem->Baseline

Caption: Troubleshooting flowchart for common TLC issues.

References
  • BenchChem. (n.d.). Application Notes and Protocols for TLC Visualization of Nitro Compounds. Retrieved from BenchChem website.[14]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from University of Rochester website.[6]

  • BenchChem. (n.d.). Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-2-methoxybenzoate. Retrieved from BenchChem website.[11]

  • Chromatography Forum. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from Chromatography Forum website.[1]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from University of Colorado Boulder website.[5]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from Bitesize Bio website.[8]

  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from YouTube.[7]

  • ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from ALWSCI website.[12]

  • ResearchGate. (2021). How i will select mobile phase solevent system for TLC?. Retrieved from ResearchGate.[13]

  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from LCGC International website.[15]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from Chemistry LibreTexts website.[2]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from Interchim blog.[16]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate. Retrieved from BenchChem website.[4]

  • MilliporeSigma. (n.d.). TLC Visualization Methods. Retrieved from MilliporeSigma website.[17]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from CDC Stacks.[18]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from Chemistry LibreTexts website.[10]

  • BenchChem. (n.d.). Application Notes and Protocols for Thin Layer Chromatography (TLC) Visualization of 2-Nitrocinnamic Acid. Retrieved from BenchChem website.[3]

  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Retrieved from Chemistry LibreTexts website.[9]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Reduction of Methyl 2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-2-methoxybenzoate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the reduction of its nitro precursor, Methyl 2-methoxy-4-nitrobenzoate. Our goal is to equip you with the expertise to navigate common experimental challenges, ensuring high-yield, high-purity outcomes in your research and development endeavors.

Reaction Overview: The Transformation

The reduction of this compound to Methyl 4-amino-2-methoxybenzoate is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The primary challenge lies in achieving chemoselective reduction of the nitro group without affecting the methyl ester or the methoxy group on the aromatic ring.

Reaction cluster_reactants Starting Material cluster_products Product Reactant This compound Reducing_Agent [Reducing Agent] Product Methyl 4-amino-2-methoxybenzoate Reducing_Agent->Product Reduction

Caption: General reaction scheme for the reduction.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the selection of an appropriate reduction methodology.

Q1: What are the most common and reliable methods for reducing this compound?

A1: There are several robust methods for the reduction of aromatic nitro compounds.[1][2][3] The most frequently employed for substrates like this compound fall into three main categories:

  • Catalytic Hydrogenation: This is often the preferred method due to its clean nature and high efficiency.[4] Common catalysts include Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[3][4]

  • Metal/Acid Reductions: These are classic and cost-effective methods. Common systems include Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or ethanol, and Iron (Fe) powder with an acid like acetic acid or a salt such as ammonium chloride (NH₄Cl).[4][5][6]

  • Chemical Reductions: Reagents like sodium dithionite (Na₂S₂O₄) offer a mild alternative, particularly when hydrogenation or strongly acidic conditions are incompatible with other functional groups.[7][8][9]

Q2: Which method offers the best chemoselectivity? I am concerned about the hydrolysis of my methyl ester.

A2: This is a critical consideration. The methyl ester is susceptible to saponification (hydrolysis) under strong acidic or basic conditions, especially with prolonged heating.[10]

  • Excellent Chemoselectivity: Catalytic hydrogenation (e.g., H₂/Pd-C) is highly chemoselective for the nitro group and is performed under neutral conditions, posing minimal risk to the ester.[11]

  • Good Chemoselectivity (with caution):

    • Fe/NH₄Cl: This system operates under near-neutral conditions and is an excellent choice for preserving the ester group.[2][6]

    • SnCl₂ in Ethanol: Using stannous chloride in a solvent like ethanol is generally mild and preserves the ester.[11]

    • Sodium Dithionite: This reagent is also used under conditions that are typically safe for ester functionalities.[7][8]

  • Use with Caution:

    • Sn/HCl or SnCl₂/HCl: The use of concentrated hydrochloric acid increases the risk of ester hydrolysis, especially if the reaction requires heating.[12][13] Careful control of temperature and reaction time is essential.

Q3: What are the primary safety concerns associated with these reduction methods?

A3: Each method has its own safety profile:

  • Catalytic Hydrogenation: The primary hazard is the use of flammable hydrogen gas, which can form explosive mixtures with air. Proper ventilation, grounding of equipment, and purging of the reaction vessel with an inert gas (like nitrogen or argon) before introducing hydrogen are mandatory.[11]

  • Metal/Acid Reductions: Reactions involving metals and strong acids can be highly exothermic and produce flammable hydrogen gas.[12] Reagents should be added slowly and with adequate cooling. Tin compounds are toxic, and appropriate personal protective equipment (PPE) should be worn.[14]

  • Sodium Dithionite: Sodium dithionite is a flammable solid and can decompose to release toxic sulfur dioxide gas. It should be handled in a well-ventilated fume hood.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem: Incomplete Reaction or Low Yield

Q: My catalytic hydrogenation using Pd/C has stalled. TLC analysis shows significant starting material remaining. What should I do?

A: A stalled hydrogenation can be due to several factors:

  • Cause 1: Catalyst Inactivation. The catalyst may be "poisoned" by impurities (e.g., sulfur compounds) in the starting material or solvent. The catalyst may also be of poor quality or has lost activity over time.

    • Solution: Filter the reaction mixture through Celite to remove the old catalyst and add a fresh batch of high-quality Pd/C. Ensure your solvents and starting material are pure.

  • Cause 2: Insufficient Hydrogen. If using a balloon, it may not provide sufficient pressure for the reaction to go to completion.

    • Solution: Re-evacuate the flask and refill it with a fresh balloon of hydrogen. For larger scales, consider using a Parr shaker or a similar hydrogenation apparatus that allows for positive pressure.

  • Cause 3: Poor Mixing. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

    • Solution: Increase the stirring rate. Ensure your stir bar is adequately coupling with the stir plate.

Q: My SnCl₂ reduction is not going to completion. What are the potential reasons?

A: Incomplete reduction with SnCl₂ is often related to stoichiometry or reaction conditions.

  • Cause 1: Insufficient Reducing Agent. The reduction of a nitro group to an amine is a six-electron process. Stoichiometrically, at least 3 equivalents of SnCl₂ are required per equivalent of the nitro compound.

    • Solution: Ensure you are using a sufficient excess of SnCl₂·2H₂O, typically 4-5 equivalents.[11]

  • Cause 2: Reaction Temperature. Some reductions may require heating to proceed at a reasonable rate.

    • Solution: If the reaction is slow at room temperature, gently heat the mixture to reflux and monitor by TLC.[11]

Problem: Formation of Impurities

Q: I am observing a significant amount of 2-methoxy-4-nitrobenzoic acid as a byproduct. How can I prevent this ester hydrolysis?

A: The formation of the carboxylic acid is due to saponification of the methyl ester.

  • Cause: This is most common when using strongly acidic (e.g., concentrated HCl) or basic (e.g., concentrated NaOH during work-up) conditions, especially at elevated temperatures.[10]

  • Solutions:

    • Switch to a Milder Reagent System: Opt for catalytic hydrogenation (H₂/Pd-C) or a near-neutral system like Fe/NH₄Cl in ethanol/water.[2][6]

    • Modify the Work-up: When using SnCl₂/HCl, perform the neutralization carefully at low temperatures (0-5 °C). Use a milder base like saturated sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH) to adjust the pH.[15]

Q: My final product is a dark brown or yellow oil, not the expected light-colored solid. What is the cause and how can I purify it?

A: Discoloration is usually due to the oxidation of the product, the aniline. Aromatic amines are notoriously susceptible to air oxidation, which can form highly colored impurities.

  • Solutions:

    • Perform the Work-up Quickly: Minimize the exposure of the purified amine to air and light.

    • Use an Inert Atmosphere: If possible, conduct the work-up and purification steps under a nitrogen or argon atmosphere.[16]

    • Purification:

      • Column Chromatography: This is a very effective method for removing colored impurities.

      • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent purification technique. Sometimes, adding a small amount of activated charcoal during recrystallization can help adsorb colored impurities.[16]

Problem: Difficult Work-up

Q: I'm having a nightmare trying to remove the tin salts from my reaction mixture after a SnCl₂ reduction. It forms an intractable emulsion/precipitate. What's the best procedure?

A: This is the most common complaint with tin-based reductions. The formation of tin hydroxides during neutralization is the culprit.[14][15]

  • Cause: When a strong base like NaOH is added to the acidic tin-containing solution, various tin(II) and tin(IV) hydroxides and oxides precipitate, trapping the product.[14]

  • Solutions:

    • pH Control: Tin hydroxides are amphoteric. After the reaction, instead of neutralizing to pH 7-8, add a concentrated NaOH solution until the pH is >12.[15] At this high pH, the tin salts often redissolve to form soluble stannates, allowing for a cleaner extraction with a solvent like ethyl acetate. Be cautious, as this can promote ester hydrolysis.

    • Filtration through Celite: After the reaction, dilute with your extraction solvent (e.g., ethyl acetate). Neutralize carefully with a base like NaHCO₃ or ammonia.[15] Add a generous amount of Celite (a filter aid) to the mixture, stir well, and then filter the entire slurry through a pad of Celite. This will trap the fine tin precipitates, allowing the organic solution containing your product to pass through.[15]

    • Acidic Work-up: Filter the hot reaction mixture to remove some tin oxides, then add a strong base to the filtrate to liberate the amine before extraction.[12]

Q: Filtering the iron sludge from my Fe/NH₄Cl reduction is extremely slow. How can I speed this up?

A: The fine iron and iron oxide particles can easily clog filter paper.

  • Solution: After the reaction is complete, as determined by TLC, filter the hot reaction mixture through a pad of Celite.[11] The Celite provides a porous matrix that prevents the fine iron particles from clogging the filter paper. Wash the filter cake thoroughly with the reaction solvent (e.g., hot ethanol or ethyl acetate) to ensure complete recovery of the product.[11]

Comparison of Reduction Methods

Method Reagents & Conditions Typical Yield Chemoselectivity (Ester) Work-up Safety & Environmental
Catalytic Hydrogenation H₂ gas, 10% Pd/C, Ethanol/Methanol, Room Temp[11]HighExcellentSimple filtration of catalystFlammable H₂ gas. Catalyst can be pyrophoric.
Tin(II) Chloride SnCl₂·2H₂O, Ethanol, Reflux[11]Good to HighGoodChallenging; tin salt precipitation.[14][15]Tin compounds are toxic.[14] Moderate atom economy.[14]
Iron/Ammonium Chloride Fe powder, NH₄Cl, Ethanol/H₂O, Reflux[6]Good to HighExcellentFiltration of iron salts.[11]Environmentally benign (iron).
Sodium Dithionite Na₂S₂O₄, H₂O/Organic co-solvent[7][8]GoodGoodAqueous extraction.Flammable solid; releases SO₂.

Visualized Workflows and Logic

General Experimental Workflow

Workflow A 1. Reaction Setup Dissolve nitro compound in solvent. Add reducing agent/catalyst. B 2. Reaction Stir under appropriate conditions (e.g., H₂ atmosphere, reflux). A->B C 3. Monitoring Track progress via TLC until starting material is consumed. B->C D 4. Work-up - Quench reaction. - Filter solids (catalyst/salts). - Neutralize (if acidic/basic). C->D E 5. Extraction Partition between aqueous and organic layers. Collect organic phase. D->E F 6. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate solvent. - Purify via chromatography or recrystallization. E->F G Final Product Methyl 4-amino-2-methoxybenzoate F->G

Caption: A generalized workflow for the reduction reaction.

Troubleshooting Decision Tree

Troubleshooting Start Problem with Reduction Q1 Is the reaction incomplete? Start->Q1 Q2 Are there unexpected spots on TLC? Start->Q2 Q3 Is the work-up difficult? Start->Q3 Sol1a Check catalyst activity. Increase H₂ pressure. Add more reducing agent. Q1->Sol1a Yes (H₂/Pd-C) Sol1b Increase temperature/time. Q1->Sol1b Yes (Metal/Acid) Sol2a Is the byproduct more polar? Possible ester hydrolysis. Use milder conditions. Q2->Sol2a Yes Sol2b Is the product discolored? Likely oxidation. Purify under inert atmosphere. Q2->Sol2b Yes Sol3a Tin salt precipitation? Adjust pH to >12 or use Celite filtration. Q3->Sol3a Yes (SnCl₂) Sol3b Slow iron sludge filtration? Filter hot through Celite. Q3->Sol3b Yes (Fe)

Caption: A decision tree for common troubleshooting scenarios.

Simplified Reduction Mechanism

The reduction of a nitro group to an amine proceeds through several intermediates.

Mechanism Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Aniline) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: Key intermediates in the reduction of a nitro group.[17]

References

  • Semantic Scholar. (2013).
  • BenchChem. (2025).
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • PubMed Central. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134.
  • Reaction Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • Pearson+. (2024).
  • ResearchGate. (2025).
  • Sci-Hub. (1994).
  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • ResearchGate. (2019).
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  • ACS Organic & Inorganic Au. (2022).
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  • NIH. Methyl 2-methoxy-4-{[2-(4-nitrophenyl)
  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?.
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Technical Support Center: Purification of Methyl 2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-methoxy-4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of this key chemical intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental context.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues that may arise during the purification of crude this compound. Each answer provides a causal analysis and a validated solution.

Question 1: My recrystallization attempt resulted in a very low yield. What went wrong?

Answer: Low recovery is a frequent issue in recrystallization and typically points to a suboptimal solvent choice or procedural misstep.

  • Causality: The core principle of recrystallization is the significant difference in the solubility of the desired compound in a hot solvent versus a cold solvent. If the compound is too soluble in the cold solvent, it will remain in the mother liquor upon cooling, drastically reducing the yield. Using an excessive volume of solvent, even a correct one, will have the same effect.

  • Troubleshooting Protocol:

    • Re-evaluate Solvent Choice: The ideal solvent should dissolve the crude product completely at its boiling point but very poorly at low temperatures (0-4°C). For this compound, methanol or an ethanol/water mixture is often a good starting point.[1][2]

    • Minimize Solvent Volume: During the dissolution step, add the hot solvent in small portions to the crude material just until it fully dissolves. Using the minimum required volume is critical for maximizing recovery.[1]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of large, pure crystals. Rapid cooling (e.g., plunging directly into an ice bath) can trap impurities and lead to the formation of fine needles that are difficult to filter. Once at room temperature, then place the flask in an ice bath to maximize precipitation.[1]

    • Recover from Mother Liquor: If significant loss is suspected, you can attempt to recover more product by partially evaporating the solvent from the mother liquor and cooling again to induce a second crop of crystals. Be aware that this second crop may be less pure than the first.

Question 2: After removing the solvent, my product is an oil instead of a solid. How do I induce crystallization?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or when impurities are depressing the compound's melting point, preventing the formation of a stable crystal lattice.

  • Causality: The presence of residual solvents or significant impurities can act as a eutectic mixture, lowering the overall melting point. The compound may also be supersaturated in the remaining solvent.

  • Troubleshooting Protocol:

    • Ensure Complete Solvent Removal: First, ensure all rotary evaporation is complete. For higher boiling point solvents, placing the flask under high vacuum for several hours can remove stubborn traces.

    • Scratching Technique: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the oil. This "seed" provides a template for crystal lattice formation.

    • Solvent Re-addition: Add a small amount of a non-solvent (a solvent in which your compound is insoluble, like hexane) to the oil and triturate (repeatedly stir and press the oily substance with a spatula). This can often shock the system into precipitating a solid.

    • Re-purify: If oiling persists, it indicates a high level of impurity. In this case, the best course of action is to re-purify the material using column chromatography to remove the problematic impurities before attempting recrystallization again.

Question 3: My TLC plate shows multiple spots after column chromatography. Why did the separation fail?

Answer: Co-elution of compounds is the primary reason for failed column chromatography. This can stem from several factors related to the column setup and solvent selection.

  • Causality: Successful chromatographic separation relies on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (eluent). If the eluent is too polar, all compounds, including impurities, will travel quickly up the column with the solvent front (high Rf values), resulting in poor separation. Conversely, if the eluent is not polar enough, all compounds will remain adsorbed to the silica at the baseline (low Rf values).

  • Troubleshooting Protocol:

    • Optimize the Eluent System: The ideal TLC solvent system should place the desired compound at an Rf (retention factor) of approximately 0.3-0.4. This generally provides the best separation from impurities. For this compound, start with a mixture of Ethyl Acetate and Hexane (e.g., 1:4 v/v) and adjust the polarity as needed.[3]

    • Check Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, which can cause channeling and lead to poor separation.

    • Avoid Overloading: The amount of crude material loaded onto the column should not exceed 5-10% of the mass of the silica gel. Overloading the column leads to broad, overlapping bands.

    • Dry Loading: If your crude product has low solubility in the starting eluent, consider "dry loading." Dissolve the crude material in a minimal amount of a strong solvent (like Dichloromethane or Acetone), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and then carefully load the resulting dry powder onto the top of the column.

Frequently Asked Questions (FAQs)

Question 1: What are the most common impurities found in crude this compound?

Answer: Impurities are typically related to the synthetic route used. A common synthesis is the nitration of Methyl 2-methoxybenzoate.

  • Isomeric Impurities: The nitration of a substituted benzene ring can produce constitutional isomers. In the case of Methyl 2-methoxybenzoate, you may find small amounts of Methyl 2-methoxy-3-nitrobenzoate, Methyl 2-methoxy-5-nitrobenzoate, and Methyl 2-methoxy-6-nitrobenzoate. The directing effects of the methoxy and ester groups favor nitration at the 4-position, but other isomers can form.[4]

  • Dinitro Compounds: Over-nitration can lead to the formation of dinitrobenzoate species.[4]

  • Unreacted Starting Material: Incomplete nitration will leave residual Methyl 2-methoxybenzoate in the crude product.

  • Hydrolyzed Product: If the reaction or workup conditions are too harsh (e.g., strongly acidic or basic at high temperatures), the methyl ester can be hydrolyzed to 2-methoxy-4-nitrobenzoic acid.

Question 2: How do I choose between Recrystallization and Flash Column Chromatography for purification?

Answer: The choice depends on the nature and quantity of the impurities, as well as the scale of your reaction. The following decision tree can guide your choice.

G start Start with Crude Product check_tlc Run Analytical TLC start->check_tlc is_one_spot Is there one major spot with minor, well-separated impurities? check_tlc->is_one_spot is_high_mp Is the product a solid with a known melting point? is_one_spot->is_high_mp Yes column Flash Column Chromatography (Versatile for complex mixtures) is_one_spot->column No (Complex mixture or streaks) recrystallize Recrystallization (Efficient for high purity solids) is_high_mp->recrystallize Yes is_high_mp->column No (Product is an oil or impurities are very close on TLC)

Caption: Decision tree for selecting a purification method.

  • Recrystallization is ideal when you have a solid product and the impurities have different solubility profiles from your desired compound. It is often faster and more scalable for large quantities of material that are already relatively pure.

  • Flash Column Chromatography is superior for complex mixtures containing multiple components, for separating impurities with very similar properties to the product, or for purifying oils that cannot be recrystallized.[5]

Question 3: What is a good starting point for a TLC solvent system to analyze my product?

Answer: A good starting point is a solvent system that provides moderate polarity. A mixture of a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate is standard.

Solvent System (v/v)Typical Use CaseExpected Rf
10% Ethyl Acetate / HexaneFor resolving less polar compounds.Low
20-30% Ethyl Acetate / Hexane Good starting point for this compound. [3]~0.3-0.5
50% Ethyl Acetate / HexaneFor more polar compounds.High
5% Methanol / DichloromethaneAlternative for compounds that streak in Hexane/EtOAc systems.Varies
  • Pro-Tip: To visualize the spots on the TLC plate, use a UV lamp (254 nm), as the aromatic nitro-compound will absorb UV light and appear as a dark spot.[6]

Question 4: How can I definitively confirm the purity and identity of my final product?

Answer: A combination of analytical techniques is required for unambiguous confirmation.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Compare your experimental value to the literature value. Impurities typically depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most powerful tool for structural confirmation. For this compound, you would expect to see distinct signals for the two methyl groups (methoxy and ester) and characteristic aromatic proton signals. The absence of peaks corresponding to starting materials or other impurities is a strong confirmation of purity.[5][7]

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule and can help confirm the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: This technique can confirm the presence of key functional groups. Look for strong absorbances corresponding to the ester carbonyl (C=O) around 1720 cm⁻¹ and the nitro group (N-O) stretches around 1530 and 1350 cm⁻¹.[8]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a standard procedure using an ethanol/water solvent system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Inducing Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (turbid). If it becomes too cloudy, add a few drops of hot ethanol to clarify.[1]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.

  • Drying: Leave the crystals under vacuum on the filter for 10-15 minutes to pull air through and partially dry them. Transfer the solid to a watch glass to air dry completely or place it in a desiccator under vacuum.

Protocol 2: Flash Column Chromatography

This protocol describes a general procedure for purification on a silica gel column.

  • Solvent System Selection: Using TLC, determine an eluent system (e.g., 20% Ethyl Acetate in Hexane) that gives your product an Rf value of ~0.3-0.4.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the non-polar component of your eluent (Hexane). Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Carefully add the solution to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or bulb) to achieve a flow rate of about 2 inches per minute.

  • Fraction Collection: Collect the eluate in a series of test tubes. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_tlc 1. Select Solvent via TLC (Rf ≈ 0.3) prep_column 2. Pack Column with Silica Gel prep_tlc->prep_column prep_load 3. Load Crude Sample prep_column->prep_load run_elute 4. Elute with Solvent & Positive Pressure prep_load->run_elute run_collect 5. Collect Fractions run_elute->run_collect analysis_tlc 6. Analyze Fractions by TLC run_collect->analysis_tlc analysis_combine 7. Combine Pure Fractions analysis_tlc->analysis_combine analysis_evap 8. Evaporate Solvent (Rotovap) analysis_combine->analysis_evap pure_product Pure Product analysis_evap->pure_product

Caption: Workflow for Flash Column Chromatography.

References

  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). Methyl 2-methoxy-4-{[2-(4-nitrophenyl)
  • Supporting Information for relevant synthesis. (n.d.). CDC Stacks.
  • BenchChem. (n.d.).
  • Chegg. (n.d.).
  • BenchChem. (2025).
  • Google Patents. (n.d.). Preparation of methyl m-nitrobenzoate.
  • The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-Methoxy-3-nitrobenzoic Acid. BenchChem.
  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS). Sigma-Aldrich.

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Technical Support Center: Scale-Up Synthesis of Methyl 2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of Methyl 2-methoxy-4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical, field-proven insights for transitioning this synthesis from the laboratory to pilot or production scale.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and scale-up of this compound.

Q1: What is the most common and industrially viable synthetic route for this compound?

A1: The most prevalent and scalable route is the direct nitration of Methyl 2-methoxybenzoate. This approach is favored due to the ready availability of the starting material and a straightforward reaction pathway. The reaction typically involves treating Methyl 2-methoxybenzoate with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid.

Q2: What are the primary safety concerns when scaling up this nitration reaction?

A2: The primary safety concern is the highly exothermic nature of the nitration reaction.[1][2] Without proper thermal management, the reaction can lead to a thermal runaway, resulting in a rapid increase in temperature and pressure, which can cause vessel rupture, fire, or explosion.[1][3] Additionally, the reagents, nitric and sulfuric acids, are highly corrosive, and the reaction can generate toxic nitrogen dioxide gas.[3][4] A thorough hazard assessment is crucial before any scale-up operation.[1]

Q3: What are the critical process parameters to control during scale-up?

A3: The most critical parameters are:

  • Temperature: Strict temperature control is essential to manage the exotherm and minimize side reactions.[5][6][7]

  • Reagent Addition Rate: The nitrating agent must be added slowly and controllably to allow the cooling system to dissipate the generated heat effectively.[6][7]

  • Agitation/Mixing: Efficient mixing is vital to ensure uniform temperature distribution and reactant concentration, preventing localized "hot spots" where runaway reactions could initiate.[8]

  • Quenching: The quenching step (e.g., adding the reaction mixture to ice/water) is also highly exothermic and must be carefully controlled.[9]

Q4: What typical impurities are formed, and how do they impact the process?

A4: The main impurities include regioisomers (like methyl 2-methoxy-6-nitrobenzoate and methyl 2-methoxy-5-nitrobenzoate), dinitrated byproducts, and unreacted starting material.[10] Phenolic impurities can also form through side reactions.[11][12] These impurities can complicate purification, reduce yield, and impact the quality of the final product. Isomeric impurities are often difficult to remove via simple crystallization.

Part 2: Troubleshooting Guide

This detailed Q&A guide addresses specific issues you may encounter during your experiments.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time, temperature, or amount of nitrating agent.Monitor the reaction using an in-process control (IPC) like HPLC or TLC.[13][14] If starting material remains, consider extending the reaction time or slightly increasing the temperature (with extreme caution). Ensure the stoichiometry of the nitrating agent is correct.
Side Reactions/Degradation: Temperature too high, leading to oxidation or formation of dinitrated products.[5][7]Maintain strict temperature control, ideally below 10-15°C, during the addition of the nitrating agent.[15] Ensure the addition rate is slow and steady.[7]
Work-up Losses: Product partially soluble in the aqueous phase during quenching or washing steps.Ensure the quench is performed at a low temperature to maximize precipitation. Minimize the volume of wash water or use a saturated brine solution to reduce aqueous solubility.
Poor Regioselectivity (High levels of isomers) Incorrect Temperature Profile: Higher temperatures can sometimes alter the isomer distribution.The methoxy group is a strong ortho-, para-director. Nitration at the 4-position (para) is generally favored. Maintaining a low and consistent temperature profile is key to maximizing the desired 4-nitro isomer.[16][17]
Choice of Nitrating Agent/System: Different nitrating systems can offer varying regioselectivity.While mixed acid is standard, alternative systems like nitric acid in acetic anhydride or using solid acid catalysts (zeolites) have been explored to enhance para-selectivity.[18][19] However, these may introduce new scale-up challenges.
Reaction Stalls or is Sluggish Insufficient Acid Catalyst: The concentration of sulfuric acid may be too low to effectively generate the nitronium ion (NO₂+).Ensure high-purity, concentrated acids are used. The ratio of sulfuric acid to nitric acid is critical for generating the active electrophile.[20]
Poor Mass Transfer: In a biphasic system (if a co-solvent is used), poor mixing can limit the reaction rate at the interface.[18]Increase the agitation rate to improve mixing between the organic and acid phases. Ensure the reactor's mixing system is adequate for the scale.
Difficult Purification / Off-Color Product Presence of Acidic Impurities: Residual sulfuric or nitric acid, or acidic byproducts like nitrophenols, can contaminate the product.[11][12]During work-up, wash the crude product thoroughly with water, followed by a dilute base wash (e.g., sodium bicarbonate solution) to neutralize and remove acidic components.[14][21]
Isomeric Impurities: Isomers often have similar solubility profiles, making them difficult to separate by simple recrystallization.Optimize the reaction for regioselectivity first. For purification, consider fractional crystallization with different solvent systems or chromatography for small-scale, high-purity needs. A methanol wash or recrystallization is often effective at removing some impurities.[15]
Oxidation Products: The strong oxidizing nature of nitric acid can lead to colored byproducts.Maintain low reaction temperatures and an inert atmosphere (e.g., nitrogen blanket) if possible, although the latter is less common for this specific reaction.

Part 3: Detailed Synthesis Protocol (Lab Scale)

This protocol is based on established literature procedures for the nitration of an aromatic ester.[6][15][22][23]

Materials & Reagents:

  • Methyl 2-methoxybenzoate

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Methanol

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, add Methyl 2-methoxybenzoate (1.0 eq).

  • Acid Addition: Begin agitation and cool the reactor to 0-5°C. Slowly add concentrated sulfuric acid (~2-3 volumes) while maintaining the internal temperature below 10°C.

  • Preparation of Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (~1.1-1.2 eq) to concentrated sulfuric acid (~1 volume) while cooling in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the reactor via the addition funnel over 1-2 hours. Crucially, maintain the internal reaction temperature between 5-10°C throughout the addition. [15]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at the same temperature for an additional 30-60 minutes. Monitor reaction completion by TLC or HPLC.

  • Quenching: In a separate, larger vessel equipped with a stirrer, prepare a mixture of crushed ice and water (~10 volumes). Slowly and carefully transfer the reaction mixture onto the ice with vigorous stirring. This will precipitate the crude product.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). A final wash with a small amount of ice-cold methanol can help remove certain impurities.[15]

  • Drying: Dry the product under vacuum at a temperature not exceeding 50°C.

Part 4: Scale-Up Considerations & Workflow

Transitioning from lab to pilot scale requires careful consideration of several factors that change non-linearly with batch size.

Q: How does heat management change during scale-up?

A: As the reactor volume increases, the surface-area-to-volume ratio decreases significantly. This means the reactor's ability to dissipate heat through its jacket is reduced relative to the heat being generated by the larger reaction mass. This makes precise temperature control more challenging and increases the risk of thermal runaway.[2] It is imperative to use a reactor with a highly efficient cooling system and to perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to understand the reaction's thermal profile and ensure the cooling capacity is sufficient.[2]

Q: What are the key considerations for choosing a reactor?

A: The reactor must be constructed from materials compatible with highly corrosive mixed acids (e.g., glass-lined steel or Hastelloy). It must have a robust and efficient agitation system to handle potentially viscous slurries and ensure homogenous mixing. The cooling system must be capable of handling the maximum heat output of the reaction. Finally, the reactor must be equipped with appropriate safety features, such as a rupture disc and an emergency quenching system.[3]

Q: How should the workup and isolation be adapted for a larger scale?

A: At a larger scale, filtration can become a bottleneck. The choice between a filter press, a centrifuge, or a filter-dryer (like an ANFD) will depend on the desired throughput, particle size characteristics, and solvent handling capabilities.[24] The efficiency of washing the product cake is also critical to ensure complete removal of acidic impurities. Continuous crystallization processes are also being explored in the pharmaceutical industry to improve consistency and control.[25]

Synthesis and Scale-Up Workflow Diagram

G cluster_lab Lab Scale Development cluster_safety Safety & Hazard Assessment cluster_pilot Pilot Scale-Up reagents Starting Materials (Methyl 2-methoxybenzoate, Acids) protocol Protocol Optimization (Stoichiometry, Temp.) reagents->protocol ipc IPC Method Dev. (TLC/HPLC) protocol->ipc purify_lab Purification (Recrystallization) ipc->purify_lab characterize Characterization (NMR, MS, Purity) purify_lab->characterize calorimetry Reaction Calorimetry (Heat Flow, ΔTad) characterize->calorimetry Data for Safety Assessment hazop HAZOP Study (Identify Risks) calorimetry->hazop safety_measures Define Safety Measures (Quench, Venting) hazop->safety_measures reactor Reactor Selection (Material, Mixing) safety_measures->reactor Implement Safety Controls process_control Process Control (Automated Dosing, Temp.) reactor->process_control isolation Isolation Equipment (Centrifuge/Filter Dryer) process_control->isolation validation Process Validation (Consistency, Yield) isolation->validation

Caption: Workflow for scaling up the synthesis of this compound.

Troubleshooting Decision Tree: Low Yield

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-methoxy-4-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fragmentation pathways by drawing comparisons with structurally similar molecules and leveraging fundamental principles of mass spectrometry.

Introduction to this compound and Mass Spectrometry

This compound is an organic compound with the chemical formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol . Its structure incorporates a methyl ester, a methoxy group, and a nitro group attached to a benzene ring. Understanding its fragmentation behavior under electron ionization is crucial for its identification and structural elucidation in complex mixtures.

Electron ionization (EI) is a hard ionization technique that bombards molecules with high-energy electrons, typically 70 eV.[1][2] This process leads to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum provides a unique fingerprint of the molecule, revealing its molecular weight and structural features.[3][4]

Predicted Fragmentation Pattern of this compound

The primary fragmentation pathways are expected to involve the loss of functional groups and rearrangements, leading to the formation of stable carbocations.

Key Predicted Fragmentation Pathways:
  • Loss of the Ester Methoxy Group (•OCH₃): A common fragmentation for methyl esters is the loss of a methoxy radical, leading to the formation of an acylium ion. This would result in a fragment at m/z 180 .

  • Loss of the Nitro Group (•NO₂): Aromatic nitro compounds often exhibit the loss of the nitro group. This would produce a fragment at m/z 165 .

  • Loss of Formaldehyde (CH₂O) from the Ring Methoxy Group: A characteristic fragmentation of ortho-methoxy aromatic compounds involves a rearrangement and elimination of formaldehyde. This would result in a fragment at m/z 181 .

  • Loss of Nitric Oxide (•NO): The molecular ion can also lose a nitric oxide radical, which is a common fragmentation for aromatic nitro compounds, leading to a fragment at m/z 181 .

  • Combined Losses: Subsequent losses of small, stable neutral molecules like carbon monoxide (CO) from the fragment ions are also expected. For example, the m/z 180 fragment could lose CO to produce a fragment at m/z 152 .

The following diagram illustrates the predicted primary fragmentation pathways for this compound.

Fragmentation_of_Methyl_2-methoxy-4-nitrobenzoate M This compound [M]⁺• m/z 211 F180 [M - •OCH₃]⁺ m/z 180 M->F180 - •OCH₃ F165 [M - •NO₂]⁺ m/z 165 M->F165 - •NO₂ F181_no [M - •NO]⁺ m/z 181 M->F181_no - •NO F181_ch2o [M - CH₂O]⁺• m/z 181 M->F181_ch2o - CH₂O F152 [M - •OCH₃ - CO]⁺ m/z 152 F180->F152 - CO F135 [M - •NO₂ - CH₂O]⁺ m/z 135 F165->F135 - CH₂O

Caption: Predicted EI fragmentation pathways of this compound.

Comparative Analysis with Isomeric and Structurally Related Compounds

To substantiate the predicted fragmentation pattern, we can compare it with the known mass spectra of its isomer, Methyl 3-methoxy-4-nitrobenzoate, and other related nitrobenzoate and methoxybenzoate esters.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Neutral LossesReference
This compound 211 (Predicted) 180 (-•OCH₃), 181 (-•NO or -CH₂O), 165 (-•NO₂), 152 (-•OCH₃, -CO)-
Methyl 3-methoxy-4-nitrobenzoate211180 (-•OCH₃), 150 (-•OCH₃, -NO), 120 (-•OCH₃, -NO, -CO)[5][6]
Methyl 2-nitrobenzoate181150 (-•OCH₃), 135 (-NO₂), 121 (-•OCH₃, -CO)[7]
Methyl 3-nitrobenzoate181150 (-•OCH₃), 135 (-NO₂), 104 (-•OCH₃, -NO₂)[8][9]
Methyl 4-nitrobenzoate181150 (-•OCH₃), 135 (-NO₂), 121 (-•OCH₃, -CO), 104 (-•OCH₃, -NO₂)[10]
Methyl 2-methoxybenzoate166135 (-•OCH₃), 107 (-•OCH₃, -CO)[11]

This comparative table highlights the expected similarities and differences in the fragmentation patterns. The loss of the ester methoxy group (resulting in a fragment around m/z 150 for nitrobenzoates and m/z 135 for methoxybenzoates) is a common feature. The presence of the additional methoxy group in our target molecule and its isomer shifts these fragments by the mass of the methoxy group (30 amu). The ortho-position of the methoxy group in this compound is expected to promote the loss of formaldehyde, a pathway less likely in its 3-methoxy isomer.

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized protocol for acquiring an electron ionization mass spectrum of a solid organic compound like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Instrumentation:
  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

  • Capillary GC column suitable for aromatic compounds (e.g., DB-5ms).

Procedure:
  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the solid sample in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-400

    • Scan Speed: 2 scans/second

  • Data Acquisition and Analysis:

    • Inject the sample into the GC-MS system.

    • Acquire the mass spectrum of the chromatographic peak corresponding to the analyte.

    • Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

The following diagram outlines the general workflow for GC-MS analysis.

GC-MS_Workflow Sample Sample Preparation (Dissolution) GCMS GC-MS Injection Sample->GCMS GC Gas Chromatography (Separation) GCMS->GC MS Mass Spectrometry (Ionization & Fragmentation) GC->MS Detector Detection MS->Detector Analysis Data Analysis (Mass Spectrum) Detector->Analysis

Caption: General workflow for GC-MS analysis of an organic compound.

Conclusion

The fragmentation pattern of this compound under electron ionization is predicted to be dominated by the loss of the ester methoxy group, the nitro group, and a characteristic loss of formaldehyde from the ortho-methoxy group. By comparing these predicted fragments with the known fragmentation of its isomer and other structurally related compounds, a high degree of confidence in the identification of this molecule can be achieved. The provided experimental protocol offers a robust starting point for the empirical analysis of this and similar compounds.

References

  • PubMed. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. Mass spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

  • PubMed. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available at: [Link]

  • ResearchGate. (2023). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Available at: [Link]

  • PubChem. Methyl 2-methoxymethyloxy4-nitrobenzoate. Available at: [Link]

  • PubChem. Methyl 2-methyl-4-nitrobenzoate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • NIST WebBook. Methyl 3-methoxy-4-nitrobenzoate. Available at: [Link]

  • NIST WebBook. Benzene, nitro-. Available at: [Link]

  • Wikipedia. Electron ionization. Available at: [Link]

  • Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available at: [Link]

  • PubChem. Methyl 2-nitrobenzoate. Available at: [Link]

  • Chemguide. Mass spectra - fragmentation patterns. Available at: [Link]

  • PubChem. Methyl 3-nitrobenzoate. Available at: [Link]

  • NIST WebBook. Methyl 3-methoxy-4-nitrobenzoate. Available at: [Link]

  • NIST WebBook. Benzoic acid, 2-methoxy-, methyl ester. Available at: [Link]

  • PubChem. Methyl 4-nitrobenzoate. Available at: [Link]

  • Chegg.com. (2021). Solved 7. The mass spec of methyl m-nitrobenzoate is shown. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

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A Comparative Guide to HPLC Analysis for Purity Determination of Methyl 2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for pharmaceutical intermediates like Methyl 2-methoxy-4-nitrobenzoate is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the comprehensive purity profiling of this critical compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a transparent comparison of performance based on experimental data.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug substance. Therefore, a robust and validated analytical method for purity determination is not merely a quality control check but a fundamental aspect of drug development.

The primary synthetic route to this compound typically involves the nitration of Methyl 2-methoxybenzoate. This reaction can lead to the formation of several process-related impurities, including:

  • Regioisomers: Nitration at other positions on the aromatic ring, such as Methyl 2-methoxy-3-nitrobenzoate, Methyl 2-methoxy-5-nitrobenzoate, and Methyl 2-methoxy-6-nitrobenzoate.

  • Unreacted Starting Material: Residual Methyl 2-methoxybenzoate.

  • Di-nitrated Byproducts: Over-nitration leading to the formation of dinitro-compounds.

A suitable analytical method must be able to resolve the main component from these potential impurities with high selectivity and sensitivity.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse for purity analysis of moderately polar, UV-active compounds like this compound. The choice of a C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while a polar mobile phase allows for the effective elution and separation of the analyte and its closely related impurities.

Experimental Protocol: HPLC-UV Method

Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Quaternary Gradient HPLC with UV-Vis Detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare as described for the Standard Stock Solution.

Rationale for Method Parameters

The selection of a C18 column is based on its proven efficacy in retaining and separating aromatic compounds. The acidic mobile phase (0.1% phosphoric acid) is crucial for suppressing the ionization of any potential acidic impurities and ensuring sharp, symmetrical peaks. A gradient elution is employed to provide sufficient resolution between the main peak and any closely eluting impurities, as well as to elute any more strongly retained components in a reasonable time frame. The detection wavelength of 254 nm is chosen as it provides a good response for the nitroaromatic chromophore present in the analyte and its expected impurities.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard_Weighing Weigh Reference Standard Dissolution Dissolve in Diluent Standard_Weighing->Dissolution Sample_Weighing Weigh Sample Sample_Weighing->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject into HPLC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: Workflow for HPLC Purity Analysis.

Comparative Analysis with Alternative Techniques

While HPLC is a robust and widely accepted method, other techniques offer distinct advantages and can be valuable for orthogonal testing or specific analytical challenges.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that utilizes columns with sub-2 µm particles, operating at much higher pressures. This results in significantly faster analysis times and improved resolution.

Key Advantages over HPLC:

  • Speed: Analysis times can be reduced by a factor of 5-10.

  • Resolution: Sharper peaks and better separation of closely eluting impurities.

  • Sensitivity: Increased peak height leads to lower detection limits.

  • Reduced Solvent Consumption: Lower flow rates and shorter run times decrease environmental impact and operational costs.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, which is thermally stable and has a moderate boiling point, GC-MS can be a viable alternative.

Key Advantages:

  • High Specificity: Mass spectrometry provides structural information, aiding in the definitive identification of impurities.

  • Excellent Sensitivity: Capable of detecting and quantifying impurities at very low levels.

Considerations:

  • Thermal Lability: Not suitable for thermally unstable impurities.

  • Derivatization: May be required for non-volatile impurities, adding complexity to the sample preparation.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard for each impurity.[1][2][3][4]

Key Advantages:

  • Absolute Quantification: Provides a direct measure of purity without relying on response factors.

  • Structural Information: The NMR spectrum provides detailed structural information about the analyte and any observed impurities.

  • Non-destructive: The sample can be recovered after analysis.

Considerations:

  • Sensitivity: Generally less sensitive than chromatographic techniques.

  • Spectral Overlap: Signal overlap in complex mixtures can complicate quantification.

  • Instrumentation: Requires access to a high-field NMR spectrometer.

Performance Comparison: A Data-Driven Perspective

To provide a clear and objective comparison, the following table summarizes the expected performance of each technique for the analysis of a hypothetical sample of this compound containing 0.5% of each of the three main regioisomeric impurities.

ParameterHPLC-UVUPLC-UVGC-MSqNMR (¹H, 500 MHz)
Analysis Time ~30 min~5 min~20 min~15 min
Resolution (Main Peak vs. Closest Impurity) > 2.0> 3.0> 2.5Signal overlap may occur
Limit of Quantitation (LOQ) ~0.05%~0.01%~0.005%~0.1%
Precision (%RSD) < 2%< 1.5%< 3%< 1%
Impurity Identification Based on retention timeBased on retention timeHigh confidence (mass spectrum)High confidence (chemical shift and coupling)
Solvent Consumption per Sample ~30 mL~5 mL~2 mL~0.6 mL
Logical Framework for Method Selection

The choice of the most appropriate analytical technique depends on the specific requirements of the analysis.

Method_Selection Goal Analytical Goal Routine_QC Routine Quality Control (High Throughput) Goal->Routine_QC Impurity_ID Impurity Identification & Structural Elucidation Goal->Impurity_ID Primary_Standard Primary Standard Characterization (Absolute Purity) Goal->Primary_Standard UPLC UPLC-UV Routine_QC->UPLC Fastest HPLC HPLC-UV Routine_QC->HPLC Robust & Established GC_MS GC-MS Impurity_ID->GC_MS High Specificity qNMR qNMR Impurity_ID->qNMR Definitive Structure Primary_Standard->qNMR Absolute Quantification

Caption: Decision tree for analytical method selection.

Conclusion: An Integrated Approach to Purity Analysis

For the routine purity determination of this compound, a validated HPLC-UV method provides a robust, reliable, and cost-effective solution. It offers the necessary resolution and sensitivity for quality control in a manufacturing environment. For laboratories seeking higher throughput and improved performance, transitioning to a UPLC-UV method is a logical and advantageous step.

For in-depth impurity profiling, especially during process development and for the identification of unknown impurities, GC-MS is an invaluable tool due to its high specificity. As an orthogonal technique for the definitive determination of absolute purity and the characterization of reference standards, qNMR stands as the gold standard.

Ultimately, a comprehensive purity assessment strategy should leverage the strengths of multiple techniques. An integrated approach, combining a primary chromatographic method for routine analysis with spectroscopic techniques for structural elucidation and absolute quantification, ensures the highest level of confidence in the quality and safety of pharmaceutical intermediates.

References

  • RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]

  • (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Bhadoriya, K. S., et al. (2022). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 15(7), 3291-3296.
  • Pauli, G. F., et al. (2021). Quantitative NMR for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules, 26(21), 6649.
  • (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Methyl 2-methoxy-4-nitrobenzoate and Methyl 3-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced landscape of pharmaceutical and chemical synthesis, the positional isomerism of substituents on an aromatic ring can dramatically alter a molecule's reactivity and, consequently, its utility as a synthetic intermediate. This guide provides an in-depth comparative analysis of the chemical reactivity of two key isomers: Methyl 2-methoxy-4-nitrobenzoate and Methyl 3-methoxy-4-nitrobenzoate. Understanding the subtle yet significant differences in their electronic and steric profiles is paramount for designing efficient synthetic routes and predicting reaction outcomes.

This document moves beyond a simple recitation of facts, offering a Senior Application Scientist's perspective on the causality behind the expected reactivity of these compounds. We will delve into the interplay of electronic effects and steric hindrance, supported by established principles of physical organic chemistry, and provide detailed experimental protocols for a representative transformation.

At a Glance: Key Physicochemical and Reactivity Differences

PropertyThis compoundMethyl 3-methoxy-4-nitrobenzoateRationale
Molecular Formula C₉H₉NO₅C₉H₉NO₅Isomers
Molecular Weight 211.17 g/mol 211.17 g/mol [1][2]Isomers
CAS Number 181871-73-8[3]5081-37-8[1][2]-
Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr) LowerHigherThe nitro group in the 3-methoxy isomer is para to the C2 position, offering better resonance stabilization of the Meisenheimer intermediate.
Predicted Reactivity in Electrophilic Aromatic Substitution (EAS) Lower and more sterically hinderedHigher, with more defined regioselectivityThe ortho-methoxy group in the 2-methoxy isomer creates significant steric hindrance.
Predicted Rate of Ester Hydrolysis SlowerFasterThe ortho-methoxy group in the 2-methoxy isomer can sterically hinder the approach of a nucleophile to the carbonyl carbon and may disrupt coplanarity, affecting electronic communication.
Predicted Rate of Nitro Group Reduction Potentially SlowerPotentially FasterSteric hindrance from the adjacent methoxy and ester groups in the 2-methoxy isomer might slightly impede access of the reducing agent to the nitro group.

Visualizing the Isomers: Structure and Electron Distribution

To fully appreciate the differences in reactivity, it is essential to visualize the structures and the electronic landscape of each molecule.

isomers cluster_2_methoxy This compound cluster_3_methoxy Methyl 3-methoxy-4-nitrobenzoate 2_methoxy 2_methoxy 3_methoxy 3_methoxy reduction_workflow cluster_procedure Experimental Workflow setup Reaction Setup: Nitrobenzoate, EtOH, H₂O, Acetic Acid addition Reagent Addition: Iron Powder setup->addition reflux Reflux & Monitor (TLC) addition->reflux workup Work-up: Cool & Filter reflux->workup extraction Neutralize & Extract workup->extraction purification Dry, Concentrate & Purify extraction->purification analysis Yield & Characterization purification->analysis

Sources

A Comparative Guide to the Synthetic Routes of Nitrobenzoate Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Nitrobenzoate esters are a critical class of compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The specific positioning of the nitro group on the aromatic ring—ortho, meta, or para—profoundly influences the molecule's reactivity and suitability for subsequent chemical transformations. Consequently, the efficient and selective synthesis of each isomer is of paramount importance to researchers and drug development professionals. This guide provides an in-depth, objective comparison of the primary synthetic routes to ortho-, meta-, and para-nitrobenzoate isomers, supported by experimental data and detailed protocols to inform strategic synthetic planning.

Two principal strategies dominate the synthesis of nitrobenzoate isomers: the direct electrophilic nitration of a benzoate ester, and a two-step approach involving the oxidation of a corresponding nitrotoluene followed by esterification of the resulting nitrobenzoic acid. The choice between these routes is dictated by the desired isomer, as the directing effects of the substituents on the aromatic ring are the primary determinants of regioselectivity.

The Decisive Factor: Directing Effects in Electrophilic Aromatic Substitution

The regiochemical outcome of the direct nitration of a substituted benzene ring is governed by the electronic properties of the substituent already present. The ester group (-COOR) of a benzoate ester is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the meta position.[1] Conversely, the methyl group (-CH₃) of toluene is an electron-donating group, activating the ring and directing incoming electrophiles to the ortho and para positions.[2] This fundamental principle of organic chemistry is the cornerstone of the synthetic strategies for the different nitrobenzoate isomers.

Synthesis of Ethyl 3-Nitrobenzoate (meta-Isomer)

The synthesis of the meta-isomer is the most straightforward of the three, with direct nitration being the overwhelmingly preferred method due to the meta-directing effect of the ester group.

Route 1: Direct Nitration of Ethyl Benzoate

This method is a classic example of electrophilic aromatic substitution and is widely used for its efficiency and high regioselectivity.[1]

Mechanism: The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The electron-deficient aromatic ring of the ethyl benzoate then attacks the nitronium ion. The ester group deactivates the ortho and para positions more than the meta position, leading to the preferential formation of the meta-substituted product.[1]

Experimental Protocol: Nitration of Ethyl Benzoate

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, cautiously add concentrated sulfuric acid to concentrated nitric acid with continuous stirring.

  • Reaction Setup: In a separate flask, dissolve ethyl benzoate in concentrated sulfuric acid and cool the mixture in an ice bath.

  • Nitration: Slowly add the chilled nitrating mixture to the ethyl benzoate solution, maintaining the reaction temperature below 15°C to minimize the formation of dinitrated byproducts.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for a short period before pouring it onto crushed ice. The solid ethyl 3-nitrobenzoate will precipitate out of the solution.

  • Purification: The crude product is collected by vacuum filtration, washed with cold water to remove residual acid, and then purified by recrystallization from a suitable solvent, such as ethanol.[3]

Route 2: Nitration of Benzoic Acid followed by Fischer Esterification

An alternative, though less direct, route involves the nitration of benzoic acid to yield 3-nitrobenzoic acid, which is then esterified.

Mechanism: The first step is the electrophilic nitration of benzoic acid, where the carboxylic acid group acts as a meta-director. The subsequent Fischer esterification is an acid-catalyzed reaction between the 3-nitrobenzoic acid and an alcohol (e.g., ethanol) to form the corresponding ester.[4]

Experimental Protocol: Fischer Esterification of 3-Nitrobenzoic Acid

  • Reaction Setup: In a round-bottom flask, dissolve 3-nitrobenzoic acid in an excess of absolute ethanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the mixture to reflux for several hours to drive the equilibrium towards the formation of the ester.

  • Work-up: After cooling, the reaction mixture is typically poured into water, and the ester is extracted with an organic solvent like diethyl ether.

  • Purification: The organic layer is washed with a sodium bicarbonate solution to remove any unreacted acid, dried over an anhydrous salt, and the solvent is evaporated to yield the crude ethyl 3-nitrobenzoate, which can be further purified by distillation or recrystallization.[5]

Synthesis of Ethyl 4-Nitrobenzoate (para-Isomer) and Ethyl 2-Nitrobenzoate (ortho-Isomer)

Direct nitration of ethyl benzoate is not a viable method for the synthesis of the ortho and para isomers as the major products. While small amounts of these isomers are formed, their separation from the predominant meta isomer is challenging.[6] Therefore, the preferred synthetic strategy for the ortho and para isomers is the oxidation of the corresponding nitrotoluene followed by esterification.

Route 1: Oxidation of Nitrotoluene followed by Fischer Esterification

This two-step approach leverages the ortho- and para-directing effect of the methyl group in the initial nitration of toluene, followed by the conversion of the methyl group to a carboxylic acid.

Step 1: Oxidation of 4-Nitrotoluene or 2-Nitrotoluene

The oxidation of the methyl group of nitrotoluene to a carboxylic acid can be achieved using various strong oxidizing agents.

Mechanism: The oxidation mechanism varies depending on the chosen reagent. With potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic or alkaline conditions, the methyl group is oxidized to a carboxylate, which is then protonated to yield the carboxylic acid.

Experimental Protocol: Oxidation of 4-Nitrotoluene with Sodium Dichromate [7]

  • Reaction Setup: In a round-bottom flask, create a suspension of 4-nitrotoluene and sodium dichromate in water.

  • Acidification: Slowly add concentrated sulfuric acid to the stirred mixture. The heat of dilution will initiate the oxidation.

  • Heating: After the initial exothermic reaction subsides, heat the mixture to ensure the reaction goes to completion.

  • Work-up: After cooling, the reaction mixture is diluted with water, and the precipitated 4-nitrobenzoic acid is collected by filtration.

  • Purification: The crude acid is washed with dilute sulfuric acid to remove chromium salts and then dissolved in a sodium hydroxide solution. The solution is filtered to remove any unreacted nitrotoluene and chromium hydroxide. The filtrate is then acidified to re-precipitate the purified 4-nitrobenzoic acid.[7] A similar procedure can be adapted for the oxidation of 2-nitrotoluene.

Step 2: Fischer Esterification of 4-Nitrobenzoic Acid or 2-Nitrobenzoic Acid

The resulting nitrobenzoic acid is then esterified using the Fischer esterification protocol as described for the meta-isomer. This reaction proceeds with high efficiency for both the ortho and para isomers.

Experimental Protocol: Fischer Esterification of 4-Nitrobenzoic Acid [8][9]

  • Reaction Setup: Dissolve 4-nitrobenzoic acid in a large excess of ethanol in a round-bottom flask.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture at reflux for several hours.

  • Work-up and Purification: The work-up and purification follow the same procedure as the esterification of 3-nitrobenzoic acid, typically involving extraction and then purification by recrystallization or distillation.[10]

Comparative Analysis of Synthetic Routes

Isomer Synthetic Route Key Advantages Key Disadvantages Typical Yield
meta-Nitrobenzoate Direct Nitration of Benzoate Ester High regioselectivity, one-step reaction, well-established procedures.Use of strong, corrosive acids.80-90%[6]
Nitration of Benzoic Acid & Esterification Avoids direct handling of nitro-esters.Two-step process, requires isolation of the intermediate acid.Overall yield is generally lower than direct nitration.
para-Nitrobenzoate Oxidation of p-Nitrotoluene & Esterification High regioselectivity, readily available starting materials.Two-step process, use of strong oxidizing agents.80-95% (for oxidation)[11][12], >90% (for esterification)[9][13]
Direct Nitration of Benzoate Ester One-step reaction.Very low yield of the para isomer, difficult separation from the meta isomer.Minor byproduct
ortho-Nitrobenzoate Oxidation of o-Nitrotoluene & Esterification The most viable route for selective synthesis.Two-step process, potential for side reactions during oxidation.Yields are generally moderate to good.
Direct Nitration of Benzoate Ester One-step reaction.Very low yield of the ortho isomer, difficult separation.Minor byproduct

Visualizing the Synthetic Pathways

Direct Nitration of Ethyl Benzoate for the Meta-Isomer

G cluster_0 Direct Nitration Route (meta-Isomer) Ethyl Benzoate Ethyl Benzoate Reaction Reaction Ethyl Benzoate->Reaction Nitrating Mixture\n(HNO3 + H2SO4) Nitrating Mixture (HNO3 + H2SO4) Nitrating Mixture\n(HNO3 + H2SO4)->Reaction Ethyl 3-Nitrobenzoate Ethyl 3-Nitrobenzoate Reaction->Ethyl 3-Nitrobenzoate Electrophilic Aromatic Substitution

Caption: Workflow for the direct nitration of ethyl benzoate.

Oxidation-Esterification Route for Ortho- and Para-Isomers

G cluster_1 Oxidation-Esterification Route (ortho/para-Isomers) o/p-Nitrotoluene o/p-Nitrotoluene Oxidation Oxidation o/p-Nitrotoluene->Oxidation Oxidizing Agent\n(e.g., KMnO4, Na2Cr2O7) Oxidizing Agent (e.g., KMnO4, Na2Cr2O7) Oxidizing Agent\n(e.g., KMnO4, Na2Cr2O7)->Oxidation o/p-Nitrobenzoic Acid o/p-Nitrobenzoic Acid Oxidation->o/p-Nitrobenzoic Acid Fischer Esterification Fischer Esterification o/p-Nitrobenzoic Acid->Fischer Esterification Ethanol + Acid Catalyst Ethanol + Acid Catalyst Ethanol + Acid Catalyst->Fischer Esterification Ethyl o/p-Nitrobenzoate Ethyl o/p-Nitrobenzoate Fischer Esterification->Ethyl o/p-Nitrobenzoate

Caption: Two-step synthesis of ortho- and para-nitrobenzoates.

Conclusion

The synthesis of nitrobenzoate isomers is a well-understood area of organic chemistry, with established and reliable methods for producing each isomer with high selectivity. For the meta-isomer , direct nitration of a benzoate ester is the most efficient and widely adopted method. In contrast, for the ortho- and para-isomers , a two-step sequence of oxidation of the corresponding nitrotoluene followed by Fischer esterification is the superior strategy. This is a direct consequence of the governing principles of electrophilic aromatic substitution.

Researchers and drug development professionals should select the synthetic route that not only provides the desired isomer in high yield and purity but also aligns with the scale of the synthesis, available resources, and safety considerations. The experimental protocols and comparative data presented in this guide offer a solid foundation for making these critical decisions in the laboratory and beyond.

References

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  • Quora. (2022, March 20). How to separate the mixture of meta nitrobenzoic acid and para-nitrobenzene acid. Retrieved from [Link]

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  • Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates.
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  • Google Patents. (n.d.). SU1806130A3 - Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid.
  • Brainly. (2023, February 27). The nitration of methyl benzoate produces three isomers (ortho, meta, and para). How can they be. Retrieved from [Link]

  • Experiment 43, Nitration of Methyl Benzoate; Report. (n.d.). Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Quora. (2018, April 18). What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid? Retrieved from [Link]

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  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid 2017. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 4-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • YouTube. (2021, June 27). Column Chromatography-Separation of ortho & para Nitrophenols. Retrieved from [Link]

  • Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.

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A Spectroscopic Deep Dive: Distinguishing "Methyl 2-methoxy-4-nitrobenzoate" and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical research and drug development, the precise identification and differentiation of isomeric molecules are paramount. Even subtle variations in the substitution pattern on an aromatic ring can lead to vastly different pharmacological activities, toxicological profiles, and metabolic pathways. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive spectroscopic comparison of "Methyl 2-methoxy-4-nitrobenzoate" and its key positional isomers. By leveraging the power of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the distinct spectral fingerprints that enable unambiguous structural assignment.

The Critical Need for Isomer Differentiation

The subject of our investigation, this compound, and its isomers share the same molecular formula (C₉H₉NO₅) and molecular weight (211.17 g/mol ). However, the spatial arrangement of the methoxy (-OCH₃), nitro (-NO₂), and methyl ester (-COOCH₃) groups on the benzene ring profoundly influences their electronic environments and, consequently, their interactions with biological systems. An erroneous isomer assignment during synthesis or analysis can have significant consequences, making robust analytical differentiation an indispensable component of the development pipeline.

This guide will focus on a comparative analysis of the following isomers:

  • This compound (Target Compound)

  • Methyl 4-methoxy-2-nitrobenzoate

  • Methyl 2-methoxy-5-nitrobenzoate

  • Methyl 4-methoxy-3-nitrobenzoate

  • Methyl 3-methoxy-4-nitrobenzoate

  • Methyl 3-methoxy-2-nitrobenzoate

Visualizing the Isomeric Landscape

To better understand the structural relationships between these compounds, their molecular structures are presented below. The subtle shifts in substituent positions are the origin of the spectroscopic differences we will explore.

Figure 1: Positional isomers of Methyl methoxy-nitrobenzoate.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for distinguishing isomers by probing the chemical environment of hydrogen atoms within a molecule.[1][2] The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are particularly informative.

Comparative ¹H NMR Data

The table below summarizes the key ¹H NMR spectral data for our target compound and its isomers. The distinct substitution patterns give rise to unique chemical shifts and coupling patterns for the aromatic protons.

CompoundAromatic Proton 1 (δ, mult, J)Aromatic Proton 2 (δ, mult, J)Aromatic Proton 3 (δ, mult, J)Methoxy (-OCH₃) (δ, s)Methyl Ester (-COOCH₃) (δ, s)
This compound Predicted: ~7.8 (d, J≈2 Hz)Predicted: ~7.6 (dd, J≈8, 2 Hz)Predicted: ~8.1 (d, J≈8 Hz)~3.9~3.9
Methyl 4-methoxy-2-nitrobenzoate ~7.4 (d, J≈2.5 Hz)~7.2 (dd, J≈8.5, 2.5 Hz)~8.0 (d, J≈8.5 Hz)~3.9~3.9
Methyl 2-methoxy-5-nitrobenzoate ~7.2 (d, J≈9 Hz)~8.4 (dd, J≈9, 3 Hz)~8.6 (d, J≈3 Hz)~4.0~3.9
Methyl 4-methoxy-3-nitrobenzoate [3]7.18 (d, J=8.7 Hz)8.28 (dd, J=8.7, 2.2 Hz)8.48 (d, J=2.2 Hz)4.003.94
Methyl 3-methoxy-4-nitrobenzoate ~7.6 (d, J≈8 Hz)~7.4 (d, J≈2 Hz)~7.9 (dd, J≈8, 2 Hz)~4.0~3.9
Methyl 3-methoxy-2-nitrobenzoate ~7.3 (t, J≈8 Hz)~7.7 (dd, J≈8, 1.5 Hz)~7.5 (dd, J≈8, 1.5 Hz)~3.9~3.9

Note: Predicted data for this compound is based on established substituent effects and analysis of similar compounds.

Key Differentiating Features in ¹H NMR

The number of signals in the aromatic region, their splitting patterns, and their chemical shifts provide a clear path to differentiation:

  • Number of Aromatic Signals: All isomers, except those with a plane of symmetry, will exhibit three distinct signals for the aromatic protons.

  • Splitting Patterns: The coupling between adjacent protons (ortho-coupling, J ≈ 7-9 Hz), and to a lesser extent meta-coupling (J ≈ 2-3 Hz), results in characteristic doublets (d) and doublets of doublets (dd). The absence of a particular coupling can be equally informative.

  • Chemical Shifts: The electron-withdrawing nature of the nitro group (-NO₂) and the electron-donating nature of the methoxy group (-OCH₃) significantly influence the chemical shifts of nearby protons. Protons ortho and para to the nitro group are deshielded and appear at higher δ values, while those ortho and para to the methoxy group are shielded and appear at lower δ values.

For instance, in Methyl 4-methoxy-3-nitrobenzoate , the proton at C5 is ortho to the methoxy group and meta to the nitro and ester groups, leading to its upfield shift. In contrast, the proton at C2 is ortho to the nitro group, resulting in a significant downfield shift.[3]

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

While ¹H NMR provides information about the protons, ¹³C NMR spectroscopy elucidates the carbon framework of the molecule.[4][5] The greater chemical shift dispersion in ¹³C NMR often allows for the resolution of all unique carbon atoms, providing a definitive carbon count and valuable information about their electronic environment.[6]

Comparative ¹³C NMR Data

The following table presents the ¹³C NMR chemical shifts for the isomers.

CompoundC=OC-NO₂C-OCH₃ (aromatic)C-COOCH₃Aromatic CHs-OCH₃-COOCH₃
This compound Predicted: ~165Predicted: ~149Predicted: ~158Predicted: ~120Predicted: ~128, ~118, ~108~56~53
Methyl 4-methoxy-2-nitrobenzoate ~164~149~162~123~129, ~115, ~105~56~53
Methyl 2-methoxy-5-nitrobenzoate ~164~141~155~125~129, ~118, ~116~57~53
Methyl 4-methoxy-3-nitrobenzoate [3]165.2139.7155.0125.1133.5, 129.2, 113.156.752.8
Methyl 3-methoxy-4-nitrobenzoate ~165~151~154~125~133, ~120, ~110~57~53
Methyl 3-methoxy-2-nitrobenzoate ~165~150~158~120~128, ~125, ~118~57~53

Note: Predicted data for some isomers is based on established substituent effects and spectral databases.

Key Differentiating Features in ¹³C NMR

The chemical shifts of the quaternary carbons (those directly attached to the substituents) are particularly diagnostic:

  • Carbonyl Carbon (C=O): The chemical shift of the ester carbonyl carbon is relatively consistent across the isomers, typically appearing around 164-166 ppm.

  • Carbons Attached to Nitro and Methoxy Groups: The carbons directly bonded to the electron-withdrawing nitro group (C-NO₂) and the electron-donating methoxy group (C-OCH₃) exhibit significant variations in their chemical shifts depending on their position relative to the other substituents. These shifts provide a powerful tool for distinguishing isomers.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[7][8] While all the isomers contain the same functional groups, the exact position of the absorption bands can be subtly influenced by the electronic effects of the substituents on the aromatic ring.

Characteristic IR Absorption Bands
Functional GroupAbsorption Range (cm⁻¹)Description
C=O Stretch (Ester)1720 - 1740Strong
Asymmetric NO₂ Stretch1500 - 1560Strong
Symmetric NO₂ Stretch1345 - 1385Strong
C-O Stretch (Ester & Ether)1200 - 1300Strong
Aromatic C=C Stretch1450 - 1600Medium to weak, multiple bands
Aromatic C-H Stretch3000 - 3100Weak to medium
C-H Bending (Out-of-Plane)690 - 900Strong, pattern depends on substitution
Key Differentiating Features in IR Spectroscopy

The most significant differences in the IR spectra of these isomers are often found in the "fingerprint region" (below 1500 cm⁻¹) and specifically in the out-of-plane C-H bending bands.[9][10] The pattern of these bands is highly characteristic of the substitution pattern on the benzene ring. For example, an isolated aromatic hydrogen often gives rise to a strong absorption in the 800-900 cm⁻¹ region. The number and position of these bands can provide strong evidence for a particular isomeric structure.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. All the isomers will exhibit a molecular ion peak (M⁺) at m/z 211. However, the relative abundances of the fragment ions can differ, providing clues to the isomeric structure.

Common Fragmentation Pathways

Common fragmentation pathways for these nitroaromatic esters include:

  • Loss of the methoxy group from the ester: [M - OCH₃]⁺ (m/z 180)

  • Loss of the nitro group: [M - NO₂]⁺ (m/z 165)

  • Loss of the methyl ester group: [M - COOCH₃]⁺ (m/z 152)

The relative stability of the resulting fragment ions, which is influenced by the substituent positions, will dictate the observed fragmentation pattern. For instance, isomers where the loss of a particular group leads to a more stabilized carbocation will show a more abundant corresponding fragment ion.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.

Sample Preparation

A consistent and careful sample preparation is the foundation of reliable spectroscopic analysis.

Sample_Preparation A Weigh 10-20 mg of the isomer B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to a 5 mm NMR tube B->C D Cap and invert to mix thoroughly C->D

Figure 2: Workflow for NMR sample preparation.
¹H and ¹³C NMR Spectroscopy Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) is a common choice, with tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy Acquisition
  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples. Alternatively, a KBr pellet can be prepared.

  • Parameters:

    • Spectral range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Mass Spectrometry (MS) Acquisition
  • Instrument: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40 - 300.

  • Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) and temperature program should be used to separate any potential impurities.

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous differentiation of "this compound" and its isomers is a critical analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, their combined power offers a definitive solution.

  • ¹H NMR provides the initial and often most direct insight into the substitution pattern through the analysis of aromatic proton chemical shifts and coupling constants.

  • ¹³C NMR complements this by providing a carbon count and detailed information about the electronic environment of each carbon atom, particularly the diagnostic quaternary carbons.

  • IR Spectroscopy confirms the presence of the key functional groups and can offer clues to the substitution pattern through the fingerprint region.

  • Mass Spectrometry confirms the molecular weight and can provide supporting structural information through the analysis of fragmentation patterns.

By carefully acquiring and interpreting these complementary spectroscopic datasets, researchers and drug development professionals can confidently and accurately characterize these isomeric compounds, ensuring the integrity and success of their scientific endeavors.

References

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A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Methyl 4-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-amino-2-methoxybenzoate (CAS 27492-84-8) is a pivotal intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs) and fine chemicals.[1][2] Its structure, featuring a versatile aromatic scaffold, is a cornerstone in the development of therapeutics such as the multi-kinase inhibitor Lenvatinib and the antiemetic agent Metoclopramide.[3] The efficacy, safety, and economic viability of synthesizing this compound are therefore of critical importance to researchers in drug development and process chemistry.

While several synthetic avenues exist, the most common industrial route involves the reduction of a nitro-group precursor, methyl 2-methoxy-4-nitrobenzoate. The choice of reducing agent in this key transformation is a critical decision point, profoundly impacting yield, purity, chemoselectivity, scalability, and environmental footprint. This guide provides an in-depth, data-driven comparison of the conventional "gold standard" method—catalytic hydrogenation—with several viable alternative reagents, offering field-proven insights to guide your experimental choices.

Overview of Primary Synthetic Pathways

There are two principal strategies for the synthesis of methyl 4-amino-2-methoxybenzoate, each with distinct advantages and challenges.[4]

  • Route A: Fischer Esterification: This is a direct, one-step conversion of 4-amino-2-methoxybenzoic acid to its corresponding methyl ester using an alcohol (methanol) in the presence of an acid catalyst.[4] While straightforward, the reaction is an equilibrium process and may require a large excess of methanol or removal of water to drive it to completion.[5]

  • Route B: Nitro Group Reduction: This two-step approach begins with the nitration of a suitable precursor followed by the reduction of the nitro group. This route is often favored for its high yields and the ready availability of starting materials. The critical choice of reagents occurs in the reduction step.[4]

cluster_0 Synthetic Strategies Start Starting Materials Acid 4-Amino-2-methoxybenzoic Acid Start->Acid Route A Nitro This compound Start->Nitro Route B Product Methyl 4-amino-2-methoxybenzoate Acid->Product Fischer Esterification (Methanol, H+) Nitro->Product Nitro Group Reduction (Reagent Comparison Focus)

Caption: Primary synthesis pathways for Methyl 4-amino-2-methoxybenzoate.

This guide will focus on the critical reduction step in Route B , comparing the performance of various reagents against the established benchmark of catalytic hydrogenation.

The Benchmark: Catalytic Hydrogenation (H₂/Pd-C)

Catalytic hydrogenation using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst is the quintessential method for nitro group reduction.[6] Its prevalence is due to its high efficiency and clean reaction profile, where the primary byproduct is water.[7]

Causality Behind its Efficacy: The palladium catalyst surface adsorbs both the hydrogen gas and the nitroarene. This co-localization facilitates the stepwise transfer of hydrogen atoms to the nitro group, proceeding through nitroso and hydroxylamine intermediates, ultimately yielding the amine with high selectivity.[8] The ester and methoxy functional groups are generally stable under these conditions.[7]

Advantages:

  • High Yield & Purity: Often provides near-quantitative conversion with minimal side products.[9]

  • Green Byproduct: The only stoichiometric byproduct is water.[10]

  • Well-Established: A vast body of literature and established protocols exist.

Limitations:

  • Safety & Equipment: Requires the handling of flammable and potentially explosive hydrogen gas, often necessitating specialized pressure vessels (e.g., a Parr hydrogenator).[7][10]

  • Catalyst Cost & Pyrophoricity: Palladium is a precious metal, making the catalyst a significant cost factor. Pd/C can also be pyrophoric, especially after filtration when exposed to air, requiring careful handling.[10]

  • Chemoselectivity: While generally good, it can reduce other sensitive functional groups like alkenes, alkynes, or benzylic ethers if present in the substrate.[10]

Comparative Analysis of Alternative Reducing Agents

The limitations of direct hydrogenation have driven the adoption of alternative reagents, particularly for laboratory-scale synthesis and for substrates with sensitive functional groups.

FeatureCatalytic Hydrogenation (H₂/Pd-C)Tin(II) Chloride (SnCl₂)Iron/Acid (Fe/AcOH)Catalytic Transfer Hydrogenation (CTH)
Primary Reagents H₂ gas, Pd/C catalyst[10]SnCl₂·2H₂O, Acid (HCl)[10]Fe powder, Acetic Acid[11]H-Donor (e.g., HCOOH, N₂H₄·H₂O), Catalyst (e.g., Pd/C, Co-Zn)[12]
Typical Yield Excellent (>95%)[9]Good to Excellent (80-95%)[5]Good to Excellent (77-98%)[11][13]Very Good to Excellent (>90%)[14]
Reaction Conditions Room temp, H₂ pressure (1-4 atm)[5]Reflux (e.g., 50-78°C)[7]Reflux (e.g., 50-60°C)[11]Mild to moderate heat (e.g., 60-130°C)[12][15]
Chemoselectivity Can reduce C=C, C≡C bonds[10]High; tolerates most functional groups[5][10]High; tolerates halides, esters, nitriles[13]Excellent; highly selective for nitro group[12]
Workup Complexity Simple filtration of catalyst[7]Complex; precipitation of tin salts[7][16]Filtration of iron salts[7][11]Simple filtration of catalyst[12]
Safety Concerns Flammable H₂ gas, pyrophoric catalyst[10]Tin compounds are toxic[10]Generally safe, uses common reagents[13]Avoids H₂ gas; hydrazine is toxic[8][17]
Cost & Environment High catalyst cost; "green" byproduct[10]Inexpensive reagents; generates metal waste[10]Very inexpensive; generates iron waste[18]Avoids H₂; can use non-noble catalysts[12][15]

In-Depth Look at Key Alternatives

A. Metal/Acid Systems: SnCl₂ and Fe

Stoichiometric reduction using metals in acidic media is a classic and cost-effective alternative.

  • Tin(II) Chloride (SnCl₂): This reagent is known for its excellent chemoselectivity, leaving other reducible groups untouched.[5] The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group. However, the workup is notoriously problematic. Upon neutralization, tin hydroxides precipitate, often forming intractable emulsions that complicate product extraction.[7][16] Careful pH control or addition of a filter aid like Celite during workup is often necessary.[16]

  • Iron in Acetic Acid (Fe/AcOH): This is an increasingly preferred "greener" alternative to tin. Iron is inexpensive, has low toxicity, and the workup is more manageable.[11][13] The reaction generates iron oxides/acetates which can typically be removed by filtering the hot reaction mixture through Celite.[7] This method has proven highly effective and selective for aryl nitro compounds, even in the presence of sensitive groups like halides and esters.[13]

B. Catalytic Transfer Hydrogenation (CTH)

CTH stands out as a modern, safe, and highly efficient alternative that bridges the gap between direct hydrogenation and stoichiometric metal reductions.

The Principle of Operation: Instead of using pressurized hydrogen gas, CTH utilizes a hydrogen donor molecule that decomposes on the catalyst surface to provide the necessary hydrogen in situ. Common donors include formic acid, ammonium formate, and hydrazine hydrate.[12][14][17] This circumvents the need for specialized high-pressure equipment, making it highly amenable to standard laboratory setups.

Mechanistic Insight:

cluster_0 Catalytic Transfer Hydrogenation Cycle Catalyst Pd(0) Catalyst Nitro R-NO₂ (Substrate) Catalyst->Nitro H Transfer Byproduct Byproduct (e.g., CO₂) Catalyst->Byproduct Release H_Donor Hydrogen Donor (e.g., HCOOH) H_Donor->Catalyst Adsorption & Decomposition Product R-NH₂ (Product) Nitro->Product Reduction

Caption: Proposed mechanism for Catalytic Transfer Hydrogenation.

Recent research has also focused on developing non-noble metal catalysts for CTH, such as mesoporous Co-Zn/N-C materials, which show excellent activity and selectivity, further enhancing the cost-effectiveness and sustainability of this method.[12]

Detailed Experimental Protocols

The following protocols are adapted from established procedures and represent best practices for each method.[5][7][11]

Protocol 1: Catalytic Hydrogenation (H₂/Pd-C) - The Benchmark
  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (a balloon for lab scale, or pressurize to 1-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once complete, carefully vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Caution: Do not allow the catalyst to dry on the filter paper, as it can be pyrophoric. Keep it wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which is often of high purity.

Protocol 2: Reduction using Iron in Acetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid.

  • Reagent Addition: Add reduced iron powder (3-5 eq) to the suspension with vigorous stirring.

  • Reaction: Heat the mixture to reflux (approx. 50-60°C) and stir vigorously.[11] Monitor the reaction by TLC until the starting material is consumed.

  • Workup: After the reaction is complete, filter the hot mixture through a pad of Celite to remove the iron salts, washing thoroughly with hot ethanol or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove residual acetic acid.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the product.

Protocol 3: Catalytic Transfer Hydrogenation (CTH) with HCOOH
  • Reaction Setup: In a round-bottom flask, dissolve this compound (0.2 mmol) and 20 mg of a suitable catalyst (e.g., Co-Zn/N-C or Pd/C) in THF (2.0 mL).[12]

  • Reagent Addition: Add formic acid (HCOOH, 6 eq) to the mixture.

  • Reaction: Seal the vessel and heat in an oil bath to the desired temperature (e.g., 60-80°C) with magnetic stirring for the required time. Monitor progress by TLC.

  • Workup: Cool the reaction tube to ambient temperature. If using a heterogeneous catalyst, it can be removed by filtration and potentially reused.[12]

  • Isolation: Perform a standard aqueous workup, neutralizing any remaining acid with a mild base (e.g., NaHCO₃ solution) and extracting the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

cluster_H2 Workflow: H₂/Pd-C cluster_Fe Workflow: Fe/AcOH cluster_CTH Workflow: CTH H2_1 Setup: Nitro-ester, Solvent, Pd/C in Pressure Vessel H2_2 Reaction: Pressurize with H₂ Gas, Stir at RT H2_1->H2_2 H2_3 Workup: Vent H₂, Purge N₂, Filter Catalyst (Wet!) H2_2->H2_3 H2_4 Isolation: Evaporate Solvent H2_3->H2_4 Fe_1 Setup: Nitro-ester, Fe Powder, Solvent, Acetic Acid Fe_2 Reaction: Heat to Reflux, Stir Vigorously Fe_1->Fe_2 Fe_3 Workup: Filter Hot to Remove Fe Salts, Neutralize with NaHCO₃ Fe_2->Fe_3 Fe_4 Isolation: Extract with Org. Solvent, Dry & Evaporate Fe_3->Fe_4 CTH_1 Setup: Nitro-ester, Catalyst, Solvent in Standard Flask CTH_2 Reaction: Add H-Donor (e.g., HCOOH), Heat Gently CTH_1->CTH_2 CTH_3 Workup: Filter Catalyst, Neutralize with NaHCO₃ CTH_2->CTH_3 CTH_4 Isolation: Extract with Org. Solvent, Dry & Evaporate CTH_3->CTH_4

Caption: Comparative experimental workflows for key reduction methods.

Conclusion and Recommendations

The synthesis of methyl 4-amino-2-methoxybenzoate via nitro group reduction offers a landscape of chemical diversity. The choice of reagent is not a one-size-fits-all decision but a strategic one based on laboratory capabilities, scale, cost, and the chemical nature of the substrate.

  • For Scalability and Purity: Catalytic Hydrogenation (H₂/Pd-C) remains the gold standard when the necessary safety infrastructure is in place, offering unparalleled efficiency and a clean product profile.

  • For Lab-Scale Flexibility and Chemoselectivity: Iron/Acetic Acid (Fe/AcOH) reduction provides an excellent balance of low cost, high selectivity, and operational simplicity, making it a robust choice for general laboratory use.[13]

  • For Enhanced Safety and Modern Synthesis: Catalytic Transfer Hydrogenation (CTH) is a highly recommended alternative that eliminates the hazards of hydrogen gas while maintaining high yields and selectivity. Its compatibility with standard glassware makes it exceptionally attractive for academic and discovery laboratories.[12]

By understanding the causality behind each method and objectively comparing their performance metrics, researchers can confidently select the optimal synthetic strategy to efficiently and safely produce this critical pharmaceutical intermediate.

References

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  • Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-2-methoxybenzoate.
  • ACS Publications. (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development.
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  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Benchchem. (n.d.). A Comparative Guide to Nitro Group Reduction: Tin(II) Chloride Dihydrate vs. Catalytic Hydrogenation.
  • RSC Publishing. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Organic Letters. (2014). Amine synthesis by nitro compound reduction.
  • SciSpace. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2.
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Reactivity comparison of "Methyl 2-methoxy-4-nitrobenzoate" with other substituted nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Methyl 2-methoxy-4-nitrobenzoate

This guide provides an in-depth comparative analysis of the reactivity of this compound against other substituted nitroaromatics. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of electronic and steric effects that govern the chemical behavior of these versatile compounds. By presenting supporting experimental data and detailed protocols, we aim to furnish you with the insights necessary for informed decision-making in your synthetic and medicinal chemistry endeavors.

Introduction: The Significance of Substituted Nitroaromatics

Nitroaromatic compounds are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1] Their reactivity is predominantly dictated by the strong electron-withdrawing nature of the nitro group, which significantly influences the electron density of the aromatic ring.[2][3] This electronic perturbation activates the ring towards nucleophilic aromatic substitution (SNAr) while deactivating it for electrophilic aromatic substitution (EAS).[2][3] The presence of other substituents, such as the methoxy and methyl ester groups in this compound, introduces further layers of complexity, modulating the reactivity in predictable yet subtle ways.[4][5] Understanding these structure-activity relationships is paramount for optimizing reaction conditions and achieving desired chemical transformations.

The Unique Reactivity Profile of this compound

This compound possesses a distinct reactivity profile stemming from the electronic contributions of its three substituents:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group, it deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, primarily at the positions ortho and para to it.[2][3]

  • Methoxy Group (-OCH₃): An electron-donating group through resonance, it acts as an ortho, para-director for electrophilic substitution.[5][6] Its inductive effect, however, is electron-withdrawing.

  • Methyl Ester Group (-COOCH₃): An electron-withdrawing group, it deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[7][8]

The interplay of these groups creates a unique electronic landscape on the aromatic ring, influencing the rates and regioselectivity of various reactions.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we will compare it with several other substituted nitroaromatics in three key reaction types: Nucleophilic Aromatic Substitution (SNAr), Reduction of the Nitro Group, and Electrophilic Aromatic Substitution (EAS).

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of nitroaromatic chemistry. The rate of these reactions is highly dependent on the degree of activation by electron-withdrawing groups and the nature of the leaving group.[9][10]

Comparison with Analogs:

CompoundRelative Rate of SNAr (with a common nucleophile and leaving group)Key Influencing Factors
This compound ModerateThe nitro group strongly activates the positions ortho and para to it. The methoxy group at the 2-position provides some steric hindrance to an incoming nucleophile at the 1-position. The ester group also contributes to the overall electron deficiency of the ring.
4-Nitroanisole LowerLacks the additional activating effect of the methyl ester group.
Methyl 4-nitrobenzoate HigherThe absence of the ortho-methoxy group reduces steric hindrance, facilitating nucleophilic attack.
2,4-Dinitroanisole Much HigherThe presence of a second nitro group significantly increases the electrophilicity of the aromatic ring, leading to a much faster reaction rate.

Experimental Protocol: SNAr Reaction of a Substituted Nitroaromatic

This protocol provides a general procedure for the SNAr reaction of an activated nitroaromatic compound with an amine nucleophile.[9]

Objective: To synthesize an N-substituted aniline derivative via nucleophilic aromatic substitution.

Materials:

  • Substituted nitroaromatic (e.g., this compound with a suitable leaving group at the 1-position) (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)

  • Solvent (e.g., DMF or DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted nitroaromatic in DMF or DMSO.

  • Add the amine nucleophile to the solution.

  • Add the base to the reaction mixture.

  • Stir the reaction mixture at an appropriate temperature (room temperature to 100 °C), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

SNAr_Workflow sub Dissolve Substrate in DMF/DMSO add_nuc Add Amine Nucleophile sub->add_nuc add_base Add Base (K2CO3/Et3N) add_nuc->add_base react Stir at RT-100°C (Monitor by TLC) add_base->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Purified Product purify->product

Caption: Workflow for a typical SNAr reaction.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are precursors to many pharmaceuticals.[11][12] The ease of reduction can be influenced by the electronic environment of the nitro group.

Comparison of Reduction Methods:

Reduction MethodReagentsTypical Yield (%)Key Considerations
Catalytic HydrogenationH₂, Pd/C or Raney NickelHighClean method, but requires specialized equipment for handling hydrogen gas.[11]
Metal/Acid ReductionFe/AcOH or SnCl₂/HClGood to HighCost-effective and suitable for lab scale, but work-up can be tedious due to metal salts.[11][13]

Experimental Protocol: Reduction of this compound using Iron in Acetic Acid [11]

Objective: To synthesize methyl 4-amino-2-methoxybenzoate.

Materials:

  • This compound (1 equivalent)

  • Ethanol, Water, Glacial Acetic Acid

  • Reduced iron powder (3-5 equivalents)

  • Celite

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound in a mixture of ethanol, water, and glacial acetic acid in a round-bottom flask.

  • Add reduced iron powder to the suspension.

  • Heat the mixture to reflux with vigorous stirring and monitor the reaction by TLC.

  • After completion, cool the mixture and filter it through a pad of Celite to remove iron salts, washing thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove acetic acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product.

Reaction Scheme Diagram:

Reduction_Scheme start This compound reagents Fe, AcOH Ethanol/Water, Reflux product Methyl 4-amino-2-methoxybenzoate reagents->product Reduction

Caption: Reduction of the nitro group to an amine.

Electrophilic Aromatic Substitution (EAS)

Due to the presence of the strongly deactivating nitro and methyl ester groups, this compound is highly unreactive towards electrophilic aromatic substitution.[3][8] The electron-donating methoxy group directs ortho and para, but its activating effect is largely overcome by the two deactivating groups.[4][5]

Reactivity Comparison:

CompoundRelative Rate of EAS (e.g., Nitration)Directing Effects
This compound Very LowThe methoxy group directs to the 3 and 5 positions. The nitro group directs to the 3 and 5 positions (meta to itself). The ester group directs to the 3 and 5 positions (meta to itself). All groups direct to the same available positions, but the overall deactivation is significant.
Anisole HighThe methoxy group is a strong activator and ortho, para-director.[5][6]
Methyl Benzoate LowThe ester group is a deactivator and meta-director.[7][8]
Nitrobenzene Very LowThe nitro group is a strong deactivator and meta-director.[2]

Given the highly deactivated nature of the ring, forcing conditions would be required for any electrophilic substitution, likely leading to low yields and potential side reactions.

Conclusion

This compound presents a fascinating case study in the reactivity of polysubstituted aromatic compounds. Its behavior is a delicate balance of the activating and deactivating effects of its substituents. While highly resistant to electrophilic attack, it is a suitable substrate for nucleophilic aromatic substitution (with an appropriate leaving group) and the reduction of its nitro group. This guide has provided a comparative framework and experimental protocols to aid researchers in harnessing the synthetic potential of this and related nitroaromatic compounds.

References

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A Comparative Guide to the Definitive Structure Elucidation of Aromatic Nitro Compounds: A Case Study with Methyl 4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function and reactivity. This guide offers a comprehensive comparison of analytical techniques for the structural validation of small organic molecules, with a particular focus on the authoritative power of single-crystal X-ray crystallography. Using methyl 4-nitrobenzoate as a representative case study, we will delve into the experimental intricacies and comparative strengths of this technique against other widely used spectroscopic methods.

The Imperative of Unambiguous Structural Assignment

The journey from a synthesized compound to a viable drug candidate or a functional material is paved with rigorous analytical checkpoints. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the costly failure of developmental pipelines. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for routine characterization, they often provide inferential data about connectivity and molecular formula, which can sometimes be ambiguous for complex structures or isomers.[1][2] In contrast, X-ray crystallography provides direct, unequivocal evidence of atomic positions in the solid state, offering a definitive "snapshot" of the molecule's architecture.[3]

X-ray Crystallography: The Gold Standard for Structural Validation

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline compound. The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. By analyzing the pattern of diffracted X-rays, scientists can construct a three-dimensional electron density map of the molecule and, from that, determine the precise coordinates of each atom.

A Case Study: The Crystallographic Validation of Methyl 4-nitrobenzoate

While the crystal structure for methyl 2-methoxy-4-nitrobenzoate is not publicly available, the closely related compound, methyl 4-nitrobenzoate, serves as an excellent exemplar of the crystallographic method. The crystallographic data for methyl 4-nitrobenzoate reveals key structural parameters that are essential for a complete understanding of its chemical behavior.[4][5]

ParameterValue
Chemical FormulaC₈H₇NO₄
Molecular Weight181.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.109 (3)
b (Å)17.092 (6)
c (Å)7.193 (3)
β (°)116.292 (4)
Volume (ų)783.6 (5)
Z4
Temperature (K)93
R-factor0.034

Data sourced from Acta Crystallographica Section E, 2009, E65, o3096.[4]

The low R-factor (0.034) indicates a high level of agreement between the experimentally observed diffraction pattern and the calculated pattern based on the refined crystal structure, signifying a reliable and accurate structural determination. The data further reveals a nearly planar conformation of the molecule, with the nitro group being almost coplanar with the benzene ring.[4] This type of precise geometric information is invaluable for computational modeling and for understanding intermolecular interactions in the solid state.

Experimental Workflow for Single-Crystal X-ray Crystallography

The process of determining a crystal structure can be broken down into several key stages, each requiring careful execution and interpretation.

XRay_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement Crystal_Growth Crystal Growth Mounting Crystal Mounting Crystal_Growth->Mounting Screening Crystal Screening Mounting->Screening Data_Collection Data Collection Screening->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

  • Crystal Growth (The Crucial First Step): High-quality, single crystals are paramount for a successful X-ray diffraction experiment. This is often the most challenging step. For a compound like methyl 4-nitrobenzoate, slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate) is a common technique. The goal is to allow the molecules to self-assemble into a well-ordered crystal lattice.

  • Crystal Mounting and Screening: A suitable crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head. The crystal is then screened using the X-ray diffractometer to assess its quality based on the sharpness and shape of the diffraction spots.

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Modern diffractometers automate this process, which can take several hours.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as absorption.

  • Structure Solution: The corrected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the crystal's unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit.

  • Structure Validation: The final refined structure is rigorously validated using a variety of crystallographic checks to ensure its chemical and geometric sensibility. The final structural information is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).

A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides the most definitive structural information, a comprehensive approach to structural validation often involves the synergistic use of multiple analytical techniques.

Comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry XRay_Strengths Strengths: - Definitive 3D structure - Absolute stereochemistry - Bond lengths and angles NMR_Weaknesses Weaknesses: - Indirect structural information - Can be complex to interpret - Ambiguities with isomers XRay_Strengths->NMR_Weaknesses Overcomes ambiguity XRay_Weaknesses Weaknesses: - Requires crystalline material - Can be time-consuming - Structure is in solid state NMR_Strengths Strengths: - Provides connectivity information - Solution-state structure - Versatile for various nuclei MS_Weaknesses Weaknesses: - No direct connectivity information - Isomers can be indistinguishable - Ionization can cause fragmentation NMR_Strengths->MS_Weaknesses Provides connectivity MS_Strengths Strengths: - Precise molecular weight - Elemental composition - Fragmentation patterns aid in identification MS_Strengths->XRay_Weaknesses Complements solid-state data

Caption: Comparison of Analytical Techniques for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule in solution.[1] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, one can deduce the connectivity of atoms. For a molecule like this compound, NMR would be expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl ester protons, with their chemical shifts and splitting patterns providing clues about their relative positions. However, for closely related isomers, definitively assigning the substitution pattern on the aromatic ring based solely on NMR can be challenging without extensive 2D NMR experiments and comparison to reference compounds.

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound and can be used to determine its elemental composition through high-resolution mass spectrometry (HRMS).[2] The fragmentation pattern observed in the mass spectrum can also offer structural clues. For this compound, the molecular ion peak would confirm the expected molecular formula. However, MS alone cannot distinguish between isomers that have the same molecular formula, such as methyl 3-methoxy-4-nitrobenzoate.

Conclusion: An Integrated Approach to Structural Certainty

In modern chemical research, the validation of a molecular structure is not a matter of choosing a single "best" technique but rather of employing an integrated analytical approach. While NMR and MS are essential for initial characterization and for providing a high-throughput assessment of purity and molecular formula, they provide circumstantial evidence of a molecule's structure. For an unambiguous and definitive determination of the three-dimensional arrangement of atoms, single-crystal X-ray crystallography remains the unparalleled gold standard. The detailed atomic coordinates, bond lengths, and bond angles obtained from a crystal structure provide a level of certainty that is unattainable by other methods and are crucial for advancing our understanding of molecular interactions and for the rational design of new drugs and materials.

References

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A Comparative Guide to Catalysts for the Reduction of Methyl 2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

The selective reduction of the nitro group in complex aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries. The target molecule of this guide, Methyl 2-methoxy-4-nitrobenzoate, presents a common challenge: the efficient and clean reduction of a nitro group to an amine without affecting other sensitive functionalities, in this case, a methyl ester. The resulting product, Methyl 2-methoxy-4-aminobenzoate, is a valuable building block in organic synthesis.[1]

This guide provides a comparative analysis of three widely employed catalytic systems for this transformation: Palladium on Carbon (Pd/C), Raney® Nickel, and Iron in acidic medium. We will delve into the mechanistic underpinnings of each catalyst, present their operational parameters, and offer a side-by-side comparison to aid researchers in selecting the most suitable method for their specific laboratory or process needs.

Introduction to the Catalytic Systems

The choice of a catalyst for the reduction of nitroarenes is a critical decision that balances factors such as cost, efficiency, safety, and chemoselectivity. Noble metal catalysts like Palladium on Carbon are renowned for their high activity under mild conditions.[1][2] Raney® Nickel, a sponge-like nickel-aluminium alloy, offers a cost-effective alternative with broad applicability.[3][4] The classical Béchamp reduction, using iron in an acidic medium, remains a robust and economical choice, especially on a large scale.[5]

Catalytic System 1: Palladium on Carbon (Pd/C) with Hydrogen Gas

Palladium on carbon is often the catalyst of choice for laboratory-scale nitro group reductions due to its high efficiency and the clean nature of the reaction, with water being the primary byproduct.[2][6]

Mechanistic Rationale

The catalytic hydrogenation on the surface of palladium involves the adsorption of both the nitroarene and molecular hydrogen.[7][8] The nitro group coordinates to the palladium surface, weakening the N-O bonds. Simultaneously, hydrogen gas is dissociatively adsorbed onto the metal surface, forming reactive palladium-hydride species. These hydride species then sequentially reduce the nitro group to the corresponding amine.[7] A key advantage of this direct hydrogenation pathway is the general absence of detectable intermediate products like nitroso or hydroxylamine species in the reaction mixture.[7]

Experimental Protocol

Materials:

  • This compound

  • 10% Palladium on Carbon (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.[6]

  • Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.[6]

  • Introduce hydrogen gas into the vessel (a balloon for small scale, or a pressurized source for larger scale).[6]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Visualization of the Workflow

Pd_C_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation Dissolve Substrate Dissolve Methyl 2-methoxy- 4-nitrobenzoate in Solvent Add Catalyst Add 10% Pd/C Catalyst Dissolve Substrate->Add Catalyst Inert Atmosphere Purge with Inert Gas Add Catalyst->Inert Atmosphere Introduce H2 Introduce Hydrogen Gas Inert Atmosphere->Introduce H2 Stir Reaction Vigorous Stirring at RT Introduce H2->Stir Reaction Monitor Progress Monitor by TLC/LC-MS Stir Reaction->Monitor Progress Vent H2 Vent Hydrogen & Purge Monitor Progress->Vent H2 Filter Catalyst Filter through Celite® Vent H2->Filter Catalyst Evaporate Solvent Solvent Evaporation Filter Catalyst->Evaporate Solvent Purify Product Recrystallization Evaporate Solvent->Purify Product Raney_Ni_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation Dissolve Substrate Dissolve Substrate in Solvent Prepare Catalyst Wash Raney® Nickel Slurry Dissolve Substrate->Prepare Catalyst Add Catalyst Add Raney® Nickel Prepare Catalyst->Add Catalyst Inert Atmosphere Purge with Inert Gas Add Catalyst->Inert Atmosphere Introduce H2 Introduce Hydrogen Gas Inert Atmosphere->Introduce H2 Stir Reaction Vigorous Stirring Introduce H2->Stir Reaction Vent H2 Vent Hydrogen & Purge Stir Reaction->Vent H2 Filter Catalyst Filter through Celite® Vent H2->Filter Catalyst Evaporate Solvent Solvent Evaporation Filter Catalyst->Evaporate Solvent Purify Product Purification Evaporate Solvent->Purify Product

Caption: Workflow for the Raney® Nickel Catalyzed Reduction.

Catalytic System 3: Iron in Acetic Acid

The reduction of nitroarenes using iron powder in an acidic medium is a classic and highly dependable method. [9]It is particularly advantageous for its low cost, operational simplicity, and high chemoselectivity for the nitro group. [2][10]

Mechanistic Rationale

This reduction proceeds via a series of single electron transfers from the iron metal to the nitro group. The acidic medium, typically acetic acid, serves as a proton source. The reaction is thought to proceed through nitroso and hydroxylamine intermediates, which are further reduced to the amine. The iron is oxidized to iron(II) and iron(III) species. A key advantage of using iron with hydrochloric acid is that the formed FeCl2 can be hydrolyzed, regenerating the acid and thus requiring only a catalytic amount to initiate the reaction.

Experimental Protocol

Materials:

  • This compound

  • Reduced iron powder (3-5 equivalents)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Celite®

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of ethanol, water, and glacial acetic acid. [6]2. Add reduced iron powder (typically 3-5 equivalents) to the suspension. [6]3. Heat the mixture to reflux with vigorous stirring. [6]4. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the iron salts, washing thoroughly with ethanol or ethyl acetate. [6]6. Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove acetic acid. [6]8. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the product. [6]

Visualization of the Workflow

Fe_Acid_Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation Suspend Substrate Suspend Substrate in Solvent/Acid Mixture Add Iron Add Iron Powder Suspend Substrate->Add Iron Reflux Heat to Reflux Add Iron->Reflux Monitor Monitor by TLC Reflux->Monitor Filter Salts Filter Iron Salts through Celite® Monitor->Filter Salts Concentrate Concentrate Filtrate Filter Salts->Concentrate Neutralize Neutralize with NaHCO3 Concentrate->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry with Na2SO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purification Evaporate->Purify

Caption: Workflow for the Iron/Acetic Acid Reduction.

Comparative Performance Analysis

The selection of an optimal catalyst is contingent on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. The following table provides a comparative summary of the three catalytic systems for the reduction of this compound.

FeaturePd/C with H₂Raney® Nickel with H₂Iron in Acetic Acid
Catalyst Type Heterogeneous Noble MetalHeterogeneous Non-Noble MetalHeterogeneous Non-Noble Metal
Reaction Conditions Room temperature, atmospheric or low pressure H₂Room temperature, atmospheric or low pressure H₂Reflux temperature
Typical Reaction Time 2-12 hours [11]4-6 hours (optimized) [12]1-3 hours
Chemoselectivity Generally high, but can reduce other functional groups [2]Good, but can be less selective than Pd/C [13]Excellent for nitro group reduction [2][10]
Yield Good to excellent (typically >90%) [14]Good to excellent (typically >85%)Good to excellent (typically >80%) [14]
Work-up Simple filtration of catalyst [6]Simple filtration of catalystFiltration of iron salts, aqueous work-up required [6]
Cost HighModerateLow
Safety Considerations Handling of flammable H₂ gas, pyrophoric catalyst (when dry) [8][13]Handling of flammable H₂ gas, pyrophoric catalyst [13]Use of corrosive acid, generation of H₂ in situ

Conclusion

For the reduction of this compound, all three catalytic systems—Palladium on Carbon, Raney® Nickel, and Iron in acetic acid—offer viable and effective pathways to the desired amine.

  • Palladium on Carbon is highly recommended for laboratory-scale synthesis where high yield, clean reaction profiles, and mild conditions are paramount.

  • Raney® Nickel presents a good balance of reactivity and cost, making it a suitable alternative to precious metal catalysts.

  • Iron in acetic acid remains an excellent choice for its low cost, robustness, and high chemoselectivity, particularly for larger-scale preparations where economic factors are a primary consideration.

The ultimate decision will depend on the specific constraints and goals of the researcher or process chemist. It is advised to perform small-scale trials to optimize the reaction conditions for the chosen catalytic system.

References

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (URL not available)
  • Amines. NCERT. (URL not available)
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. NIH. (URL: [Link])

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. (URL: [Link])

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (URL not available)
  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Reagent Friday: Raney Nickel. Master Organic Chemistry. (URL: [Link])

  • Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. Infoscience. (URL: [Link])

  • Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. PubMed. (URL: [Link])

  • Reduction of nitro compounds. Wikipedia. (URL: [Link])

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC - NIH. (URL: [Link])

  • Catalytic reduction of different nitroarenes a | Download Table. ResearchGate. (URL: [Link])

  • Insight into the Selectivity of Nano-Catalytic Nitroarenes Reduction over Other Active Groups by Exploring Hydrogen Sources and Metal Components | Request PDF. ResearchGate. (URL: [Link])

  • Hydrogenation reactions using Raney-type nickel catalysts | Request PDF. ResearchGate. (URL: [Link])

  • Raney nickel. Wikipedia. (URL: [Link])

  • Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. (URL: [Link])

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. (URL: [Link])

  • Raney nickel reductions. (URL not available)
  • (L: 482) Raney Nickel (Ni-H2): Preparation, porosity, reducing agent and hydrogenation catalyst.. YouTube. (URL: [Link])

  • raney nickel reductions-part i. (URL not available)
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. (URL: [Link])

  • hydrogen. Organic Syntheses Procedure. (URL: [Link])

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. (URL: [Link])

  • A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts | Request PDF. ResearchGate. (URL: [Link])

  • US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate. NIH. (URL: [Link])

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness Discussion Board. (URL: [Link])

  • An Improved Procedure for the Reduction of 2,4-Dinitrobenzaldehyde to 2,4-Diaminobenzaldehyde with Iron and Acetic Acid under Dose-Controlled Conditions. ResearchGate. (URL: [Link])

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. (URL: [Link])

  • Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters. University of East Anglia. (URL: [Link])

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of specialized chemical intermediates are daily realities. Methyl 2-methoxy-4-nitrobenzoate, a nitroaromatic ester, serves as a valuable building block in organic synthesis. However, its chemical nature necessitates a rigorous and informed approach to its disposal. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment is to provide value beyond the product itself, fostering a culture of safety and building deep trust within the scientific community.

Hazard Identification and Risk Assessment

Understanding the inherent hazards of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for the 2-methoxy-4-nitro isomer is not always readily available, its properties and hazards can be reliably inferred from its structural analogs, such as methyl 4-nitrobenzoate and other aromatic nitro compounds.

Aromatic nitro compounds are a class of chemicals that require careful handling. The primary health hazard associated with many aromatic nitro compounds is cyanosis, resulting from the conversion of hemoglobin to methemoglobin, which impairs oxygen transport in the blood; chronic exposure can lead to anemia[1]. They can be absorbed through intact skin, making dermal contact a significant route of exposure[1]. Furthermore, some nitro compounds are recognized as harmful to aquatic life with long-lasting effects[2].

While many simple nitroaromatic esters are stable under normal conditions, it is a general best practice to treat all nitro compounds with respect, as some can be unstable or even explosive under conditions of shock or heat[3].

Table 1: Chemical Profile and Inferred Hazards

Property Value / Information Source
Chemical Name This compound -
Molecular Formula C₉H₉NO₅ [4]
Molecular Weight 211.17 g/mol [4]
Appearance Likely a solid (crystalline powder), based on analogs. [5]

| Primary Hazards | Health: Potential for skin, eye, and respiratory irritation. Risk of cyanosis upon absorption[1]. Environmental: May be harmful to aquatic organisms[2]. Physical: Incompatible with strong oxidizing agents[6][7]. |[1][2][6][7] |

The Regulatory Imperative: EPA and RCRA

The disposal of laboratory chemicals in the United States is not merely a matter of best practice; it is mandated by federal law. The primary legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , which is enforced by the U.S. Environmental Protection Agency (EPA)[8][9].

RCRA establishes a "cradle-to-grave" management system, meaning the responsibility for hazardous waste lies with the generator—from the moment it is created to its ultimate disposal. This framework requires laboratories to:

  • Identify and Classify Waste: Determine if a discarded chemical is a hazardous waste, either because it is specifically "listed" by the EPA or because it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity)[10].

  • Properly Manage Waste On-Site: Adhere to strict standards for labeling, storing, and tracking hazardous waste.

  • Ensure Lawful Disposal: Transfer waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) using a certified transporter and a manifest system to track its journey[10].

States may have their own, often more stringent, hazardous waste regulations that build upon the federal RCRA framework[9]. It is crucial to consult your institution's Environmental Health & Safety (EHS) department for specific local requirements.

Pre-Disposal Protocol: In-Lab Waste Accumulation

Proper disposal begins the moment a material is designated as waste. Adherence to a strict in-lab protocol is essential to maintain safety and ensure regulatory compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE. This is your last line of defense against exposure[11].

  • Eye Protection: Wear chemical safety goggles or a face shield where splashing is a risk[12][13].

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and use proper removal technique to avoid skin contact[14][15].

  • Body Protection: A lab coat must be worn to protect against spills[11][12].

Step 2: Waste Segregation

Never mix different waste streams unless explicitly instructed to do so by your EHS department. Incompatible chemicals can react violently if mixed[11].

  • Collect waste this compound in a dedicated container.

  • Keep it segregated from incompatible materials, particularly strong oxidizing agents, strong bases, and reducing agents[1][7].

Step 3: Containerization and Labeling

Waste must be accumulated in appropriate containers that are correctly labeled[12].

  • Container: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free of leaks or residues on the outside.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the hazards (e.g., "Toxic," "Environmental Hazard"). Your institution's EHS office will provide the specific labels required.

The Disposal Workflow: From Lab Bench to Final Disposition

The following workflow outlines the decision-making and procedural steps for ensuring the compliant disposal of this compound. This process should always be conducted in coordination with your institution's EHS department.

G Start Waste Generated (this compound) Characterize Characterize Waste (Consult SDS & Regulations) Start->Characterize Step 1 SelectContainer Select Compatible Container (Clean, Sealable, Non-reactive) Characterize->SelectContainer Step 2 LabelContainer Affix 'Hazardous Waste' Label (List Contents & Hazards) SelectContainer->LabelContainer Step 3 Store Store in Satellite Accumulation Area (Segregated, Secondary Containment) LabelContainer->Store Step 4 ContactEHS Request Waste Pickup (Contact EHS/Licensed Contractor) Store->ContactEHS Step 5 Documentation Complete Documentation (Manifest / Pickup Request Form) ContactEHS->Documentation Step 6 Disposal Transfer to Licensed Facility (TSDF) Documentation->Disposal Step 7

Caption: Disposal workflow for this compound.

Procedural Steps:

  • Waste Characterization: Confirm that the waste is considered hazardous. Given its chemical class, this compound should be managed as hazardous waste unless determined otherwise by analytical data.

  • Container Selection: Choose a robust, chemically resistant container with a screw cap. Ensure it is clean and dry before adding waste.

  • Accumulation: Collect the waste in the labeled container, keeping the lid securely fastened when not in use. Store this container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Arrange for Disposal: Once the container is full or you are finished with the process that generates the waste, contact your institution's EHS department to arrange for a pickup. Do not dispose of this chemical down the drain or in the regular trash[2].

  • Final Disposal Method: The ultimate disposal will be handled by a licensed hazardous waste facility. The most probable method for this type of organic compound is high-temperature incineration at a permitted facility, which ensures complete destruction of the molecule.

Emergency Procedures: Spill Management

Accidents can happen, and preparedness is key to mitigating risks. In the event of a spill, follow these procedures.

  • Evacuate and Alert: Alert personnel in the immediate area of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact emergency services and your EHS department.

  • Control and Contain: If the spill is small and you are trained to handle it, prevent its spread. Use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill[16]. Do not use combustible materials like paper towels to absorb large quantities.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealable container for disposal[2][17]. Avoid creating dust if the material is a solid[17].

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Label the container with the spilled chemical's name and "Spill Debris." Dispose of it as hazardous waste through your EHS department.

By adhering to these rigorous, well-defined procedures, you contribute to a safe research environment, protect our ecosystem, and uphold the highest standards of scientific integrity and responsibility.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Chemical Safety in Labs: Handling and Storage. (2025, February 9). YOUTH Clean Tech.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (n.d.). National Center for Biotechnology Information (NCBI).
  • Safety in the Chemical Laboratory. (n.d.). Vanderbilt University Medical Center.
  • Safety Inside Lab Safety. (n.d.). Sigma-Aldrich.
  • Hazardous waste. (n.d.). In Wikipedia.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • Handling and Care of Peroxide-Forming and Nitro Compounds. (n.d.). Lyme Congregational Church Boston, Environmental Health and Safety.
  • Safety Data Sheet for Methyl 4-nitrobenzoate. (2025, April 30). Sigma-Aldrich.
  • Safety Data Sheet for 2-Methyl-4-nitrobenzoic acid. (2023, June 9). Apollo Scientific.
  • Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety.
  • Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate. (n.d.). Home Sunshine Pharma.
  • Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide. (n.d.). BenchChem.
  • Safety Data Sheet for Methyl 4-nitrobenzoate. (2025, December 21). Thermo Fisher Scientific.
  • Safety Data Sheet for Methyl 2-methoxy-5-nitrobenzoate. (2024, March 31). Thermo Fisher Scientific.
  • Methyl 2-methyl-4-nitrobenzoate. (n.d.). PubChem, National Institutes of Health.
  • Safety Data Sheet for Methyl 4-nitrobenzoate. (2024, January 25). Fisher Scientific.
  • Safety Data Sheet for Methyl 2-nitrobenzoate. (2022, April 15). Sigma-Aldrich.
  • Nitrobenzene - Incident management. (n.d.). GOV.UK.
  • Methyl 4-methoxy-3-nitrobenzoate. (n.d.). PubChem, National Institutes of Health.
  • MSDS for METHYL-M-NITROBENZOATE. (2010, November 29). ChemADVISOR, Inc.
  • 2-Methyl-4-nitro-benzoic acid methyl ester. (n.d.). Chem-Impex.
  • Safety Data Sheet for Methyl 4-methoxy-3-nitrobenzoate. (2025, August 24). Chemsrc.
  • 4-METHOXY-2-NITRO-BENZOIC ACID METHYL ESTER. (2025, August 8). ChemicalBook.
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Sources

A Senior Application Scientist's Guide to Handling Methyl 2-methoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of Methyl 2-methoxy-4-nitrobenzoate. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is conducted with the highest degree of safety and scientific integrity. The recommendations herein are derived from the known hazards of analogous nitroaromatic compounds and established laboratory best practices.

Hazard Assessment: Understanding the Risks

While specific toxicological data for this compound is not extensively documented, a conservative approach is mandated by its chemical structure. The presence of a nitroaromatic system is the primary driver of its hazard profile. Aromatic nitro compounds are a well-understood class of chemicals with potential health effects.[1]

Key Potential Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation upon contact.[2][3]

  • Toxicity: Aromatic nitro compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1]

  • Methemoglobinemia: A primary concern with this class of compounds is the potential to induce methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity, leading to symptoms like cyanosis (blue-tinged skin), dizziness, and headaches.[1]

  • Dust Inhalation: As a solid, the compound's dust presents an inhalation hazard that may irritate the respiratory tract.[3]

Given these potential risks, all handling procedures must be executed within a framework of rigorous containment and personal protection.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Protection Type Required Equipment Rationale & Best Practices
Eye & Face Chemical Splash Goggles & Face ShieldGoggles provide a seal against dust and splashes. A face shield worn over goggles is required when handling larger quantities (>5g) or when there is a significant risk of splashing.
Hand Chemical-Resistant Gloves (Nitrile, double-gloved)Double-gloving provides an extra layer of protection against potential permeation. Always inspect gloves for integrity before use and remove them using the proper technique to avoid contaminating your skin.
Body Flame-Resistant Laboratory Coat & Chemical-Resistant ApronA buttoned lab coat protects against incidental contact.[4] An apron worn over the lab coat provides an additional barrier against spills and splashes.
Respiratory Not typically required if handled exclusively within a certified chemical fume hood.For situations where dust may be generated outside of a fume hood (e.g., cleaning a large spill), a NIOSH-approved respirator with P100 (particulate) cartridges is necessary.

Operational Plan: From Receipt to Reaction

A structured workflow is critical to minimizing exposure and ensuring reproducible, safe science.

Engineering Controls & Preparation
  • Fume Hood Verification: Before beginning any work, ensure your chemical fume hood is operational and has a valid certification. The sash should be kept as low as possible throughout the procedure.[4]

  • Designated Work Area: Cordon off a specific area within the fume hood for the experiment. This helps contain potential spills and simplifies post-experiment decontamination.

  • Gather Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement and time spent handling the compound.

Step-by-Step Handling Protocol
  • Don PPE: Put on all required PPE before entering the laboratory area where the chemical is stored or handled.

  • Weighing:

    • Perform all weighing operations inside the fume hood.

    • Use a tared, sealed container to weigh the solid compound to prevent dust dispersion.

    • Handle the container with forceps or gloved hands.

  • Transfer & Reaction:

    • Carefully transfer the weighed compound to the reaction vessel within the fume hood.

    • If dissolving the compound, add the solvent slowly to avoid splashing.

    • Continuously monitor the reaction, keeping the fume hood sash at the lowest practical height.

  • Post-Experiment Decontamination:

    • Decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical. A suitable solvent rinse followed by soap and water is typically effective.

    • Wipe down the designated work surface within the fume hood with an appropriate decontaminating solution.

Emergency & Disposal Plan

Spill Management

Immediate and correct response to a spill is critical.

Protocol for a Small Spill (<1g) Inside a Fume Hood:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Ensure the spill is contained within the fume hood.

  • Cleanup:

    • Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]

    • Perform a final decontamination of the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Seal and label the waste container for proper disposal.

The following diagram outlines the logical workflow for spill response.

Spill_Response_Workflow Start Spill Detected Alert Alert Nearby Personnel Start->Alert Assess Assess Spill Size & Location (In/Out Hood) Alert->Assess InHood Spill is Minor & Contained in Fume Hood Assess->InHood Minor OutOfHood Spill is Large or Outside Fume Hood Assess->OutOfHood Major DonPPE Don Additional PPE (e.g., Respirator) InHood->DonPPE Evacuate Evacuate Area & Contact EHS OutOfHood->Evacuate Absorb Cover with Inert Absorbent Material DonPPE->Absorb Collect Collect Waste into Sealed Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Label & Stage Waste for Pickup Decontaminate->Dispose End Procedure Complete Dispose->End

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.